2-(Isobutoxycarbonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-(2-methylpropoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-8(2)7-16-11(13)9-5-3-4-6-10(9)12(14)15/h3-6,8,14-15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKVMNDRMPRPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681625 | |
| Record name | {2-[(2-Methylpropoxy)carbonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-85-3 | |
| Record name | Benzoic acid, 2-orono-, 1-(2-methylpropyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2-Methylpropoxy)carbonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Isobutoxycarbonyl)phenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-(Isobutoxycarbonyl)phenylboronic Acid
Introduction
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. As a member of the boronic acid family, its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is one of the most powerful and versatile methods for forging carbon-carbon bonds, forming the backbone of countless complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the isobutoxycarbonyl group at the ortho position provides a valuable synthetic handle for further molecular elaboration, influencing the electronic and steric properties of the molecule and enabling the construction of sterically hindered biaryl systems.[3]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. It is structured to provide not just a sequence of steps, but also the underlying mechanistic rationale and critical safety considerations essential for a successful and safe laboratory execution. The synthesis is approached in a two-stage process: first, the esterification of 2-bromobenzoic acid to produce the necessary precursor, and second, the critical carbon-boron bond formation via a low-temperature lithiation-borylation sequence.
Overall Synthesis Workflow
The synthesis proceeds in two distinct parts, starting from commercially available 2-bromobenzoic acid. The first part involves the formation of the isobutyl ester. The second, and more critical part, involves the formation of the carbon-boron bond at the site of the bromine atom.
Caption: Overall workflow for the synthesis of this compound.
Part I: Synthesis of Isobutyl 2-bromobenzoate
This initial step prepares the direct precursor for the borylation reaction. The protocol described is a standard Fischer esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4]
Reaction Scheme: (Self-generated image, not from a search result)
Experimental Protocol: Isobutyl 2-bromobenzoate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (10.0 g, 49.7 mmol) and isobutanol (60 mL, ~650 mmol).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride solution (brine, 1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude ester is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. The expected product, isobutyl 2-bromobenzoate, is a colorless oil.
Part II: Synthesis of this compound
This is the core of the synthesis, involving the formation of the C-B bond. The process relies on a halogen-lithium exchange using an organolithium reagent at cryogenic temperatures to generate a highly reactive aryllithium intermediate.[5] This intermediate is then trapped with an electrophilic borate ester. The resulting boronate ester is subsequently hydrolyzed to the target boronic acid.[6][7]
Reaction Scheme: (Self-generated image, not from a search result)
Mechanism and Rationale
The reaction proceeds via an initial halogen-lithium exchange between the aryl bromide and n-butyllithium. This step must be conducted at very low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions, such as the reaction of the highly basic n-BuLi with the ester carbonyl group. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate.[7] This forms a lithium triisopropyl borate intermediate.[6][8] This borate complex is stable at low temperatures but is hydrolyzed upon acidic workup, replacing the isopropoxy groups with hydroxyl groups to yield the final boronic acid.
Experimental Protocol: this compound
All glassware must be oven- or flame-dried and all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of n-butyllithium.[9]
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Charge: Add isobutyl 2-bromobenzoate (5.14 g, 20.0 mmol) to the flask and dissolve it in 80 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 8.8 mL, 22.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes. Stir the resulting solution at -78 °C for 45 minutes.
-
Borylation: To the aryllithium solution, add triisopropyl borate (6.9 mL, 30.0 mmol, 1.5 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.
-
Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.
-
Workup - Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of 2 M hydrochloric acid (HCl). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Part III: Purification and Characterization
Crude arylboronic acids often contain boric acid and oligomeric boroxines as impurities. A common and effective purification method involves an acid-base extraction procedure.[10]
Purification Protocol
-
Dissolve the crude product in 100 mL of diethyl ether.
-
Extract the organic solution with 1 M sodium hydroxide (NaOH) solution (3 x 40 mL). The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.
-
Combine the aqueous layers and wash with diethyl ether (1 x 30 mL) to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. The pure boronic acid should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., water or an ethyl acetate/hexanes mixture) can be performed for further purification.[11]
Analytical Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Data for this compound |
| ¹H NMR | Characteristic signals for the aromatic protons, the isobutyl group (-CH₂-, -CH-, and -CH₃ protons), and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Signals corresponding to the ester carbonyl carbon, the aromatic carbons (including the carbon attached to boron), and the isobutyl carbons.[12] |
| ¹¹B NMR | A single broad peak is expected in the range of δ 28-30 ppm, which is characteristic of a trigonal planar (sp²-hybridized) arylboronic acid.[13][14][15] |
| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z 221.1. |
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |
| Isobutyl 2-bromobenzoate | 257.12 | 5.14 g | 20.0 | 1.0 |
| n-Butyllithium (2.5 M) | 64.06 | 8.8 mL | 22.0 | 1.1 |
| Triisopropyl borate | 188.08 | 6.9 mL | 30.0 | 1.5 |
| Product (Expected) | 222.05 | ~3.5 - 4.0 g | (Yield: 80-90%) | - |
Critical Safety Protocols: Handling Organolithium Reagents
Organolithium reagents like n-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[16][17] Strict adherence to safety protocols is mandatory.[18][19]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves (nitrile gloves may be used for short contact, but heavier duty gloves are recommended for larger transfers).[19]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a fume hood.[9][17] Ensure all glassware is scrupulously dried to remove any traces of water.
-
Working Alone: Never work with pyrophoric reagents when you are alone in the laboratory.[9][16]
-
Syringe/Cannula Transfer: Use proper air-free transfer techniques. For the volumes in this protocol, a clean, dry, gas-tight syringe is appropriate. For larger volumes, cannula transfer is preferred.
Caption: Safe transfer of organolithium reagents using a double-tipped needle (cannula).
-
Quenching: Never add water or protic solvents directly to concentrated organolithium reagents. For destroying excess reagent or cleaning glassware, slowly add the reagent to a cooled, stirred solution of isopropanol in hexanes.
Conclusion
The synthesis of this compound is a robust and reliable procedure that provides access to a valuable building block for organic synthesis. The success of the protocol hinges on two key aspects: the efficient preparation of the aryl bromide precursor and the meticulous execution of the low-temperature lithiation-borylation sequence. By understanding the underlying chemical principles and adhering strictly to the safety protocols for handling pyrophoric reagents, researchers can confidently and safely produce this compound in high yield and purity, ready for application in Suzuki-Miyaura cross-coupling and other synthetic transformations.
References
- Vertex AI Search. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices.
- ResearchGate. (2016).
- Schlosser, M., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides.
- University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu.
- UC Center for Laboratory Safety. (2012).
- Reich, H. J., & Green, D. P. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, PMC - NIH.
- Wikipedia. Boronic acid.
- Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
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- PubMed. (2012).
- Organic Chemistry Portal. Boronic acid synthesis by hydrolysis.
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- Cravotto, G., et al. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- Sowiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
- ResearchGate. (2016).
- Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Google Patents.
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physicochemical properties of 2-(Isobutoxycarbonyl)phenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Isobutoxycarbonyl)phenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: this compound is a bespoke arylboronic acid derivative increasingly utilized as a versatile building block in modern organic synthesis and drug discovery. Its unique structural architecture, featuring a sterically accessible boronic acid moiety ortho to an isobutoxycarbonyl group, presents a distinct reactivity and physicochemical profile. This guide offers an in-depth exploration of these core properties, providing researchers, medicinal chemists, and drug development professionals with the technical insights and field-proven methodologies required for its effective application. By moving beyond a simple data sheet, this document elucidates the causal relationships between structure and property, empowering users to anticipate its behavior in complex synthetic and biological systems.
Section 1: Core Molecular and Physicochemical Profile
The fundamental properties of this compound dictate its handling, storage, and reactivity. The introduction of the isobutoxycarbonyl group significantly modifies the electronic and steric nature of the phenylboronic acid scaffold, influencing its solubility, acidity, and stability.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1256345-85-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₅BO₄ | [1][2][3][4][5][6] |
| Molecular Weight | 222.05 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white solid (Typical for arylboronic acids) | Inferred |
| Melting Point | Data not available; subject to dehydration. | [7][8] |
| Solubility | See Section 2 for detailed analysis. | |
| pKa | Estimated to be < 8.8 (See Section 3) | [9][10] |
| Storage | Recommended: Refrigerated, under inert atmosphere. | [1] |
Section 2: Solubility Characteristics and Determination
The solubility of a boronic acid is a critical parameter for reaction setup, purification, and formulation. The esterification of a carboxylic acid on the phenyl ring, as in this compound, generally enhances solubility in organic solvents compared to the parent phenylboronic acid.[7][11] However, the presence of the polar boronic acid group maintains some aqueous solubility, which is pH-dependent.
Expected Solubility Profile
Based on its structure and data from analogous compounds like phenylboronic acid and isobutoxyphenylboronic acids, a qualitative solubility profile can be predicted.[7][8][12][13][14] The large, nonpolar isobutyl group is expected to decrease solubility in highly polar solvents like water compared to unsubstituted phenylboronic acid, while increasing it in nonpolar organic solvents.[12][15][16]
Table 2: Predicted Qualitative Solubility
| Solvent Class | Examples | Predicted Solubility | Rationale and Field Insights |
| Ethers | THF, Diethyl ether, Dioxane | High | Ethers are excellent solvents for boronic acids, effectively solvating the boronic acid moiety.[7] This is a primary choice for Suzuki-Miyaura reactions. |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are polar aprotic solvents that readily dissolve many arylboronic acids.[7][8] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good solubility is expected, making these solvents suitable for reaction workup and chromatography.[7][8] |
| Hydrocarbons | Hexanes, Toluene | Low to Moderate | Low polarity makes these poor solvents for the free acid, but they can be useful for precipitation or crystallization.[7][8][14] |
| Alcohols | Methanol, Ethanol | High | The compound is likely soluble due to hydrogen bonding, but ester exchange with the solvent is a potential risk under catalytic conditions. |
| Water | Low | The organic ester group significantly reduces aqueous solubility.[15][16] Solubility will increase at higher pH as the boronate anion is formed. |
Experimental Protocol: Solubility Determination via the Dynamic Method
This protocol provides a robust system for quantifying solubility in various organic solvents. The dynamic, or synthetic, method involves precisely measuring the temperature at which a known composition of solute and solvent becomes a single liquid phase upon slow heating.[7][8][13]
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a sealed glass vial to create a biphasic sample of known mole fraction.
-
Apparatus: Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer and a turbidity or luminance probe to detect the dissolution point.
-
Heating and Observation: Heat the sample at a slow, controlled rate (e.g., 0.3 K/h) with vigorous stirring.[13]
-
Equilibrium Point Detection: Record the temperature at which the last solid particles disappear and the solution becomes clear. This temperature corresponds to the solid-liquid equilibrium for that specific mole fraction.
-
Data Collection: Repeat steps 1-4 for a range of mole fractions to construct a solubility curve (temperature vs. mole fraction).
Causality and Self-Validation: The slow heating rate is crucial to ensure the system remains at thermodynamic equilibrium. The use of a calibrated temperature probe and an objective turbidity sensor minimizes operator error. Repeating measurements provides statistical validation of the equilibrium points.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for Dynamic Solubility Measurement.
Section 3: Acidity (pKa) and its Implications
The Lewis acidity of the boronic acid, quantified by its pKa, is fundamental to its reactivity, especially in forming reversible covalent bonds with diols—a cornerstone of its use in sensors and as a potential pharmacophore.[17][18][19] Arylboronic acids are Lewis acids that ionize in aqueous solution. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[9] The introduction of an electron-withdrawing group, such as the isobutoxycarbonyl substituent, is expected to increase the acidity of the boron center, thereby lowering the pKa.[10]
Estimating pKa
The ortho-isobutoxycarbonyl group exerts an electron-withdrawing inductive effect, which stabilizes the resulting anionic boronate species. This stabilization facilitates the ionization of the B-OH proton, leading to a lower pKa compared to phenylboronic acid. For comparison, phenylboronic acids with other electron-withdrawing groups like nitro or sulfonyl groups can have pKa values as low as 7.1.[10] Therefore, a pKa value for this compound in the range of 7.5 to 8.5 is a reasonable starting estimate. An accurate determination requires experimental measurement.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable and straightforward method for determining the pKa of acidic compounds.[17][20]
Methodology:
-
Solution Preparation: Prepare a dilute aqueous solution of this compound (e.g., 0.001 M) with a constant ionic strength, typically maintained with 0.1 M KCl.[17] Due to low aqueous solubility, a co-solvent like DMSO or methanol may be necessary, although this will yield an apparent pKa (pKaapp) specific to that solvent system.[20]
-
Titration Setup: Use an automated microtitration system equipped with a calibrated pH glass electrode.
-
Titration: Titrate the boronic acid solution with a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[20]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point. For higher accuracy, use computational software that employs non-linear least-squares methods to fit the titration curve and calculate the pKa.[17]
Causality and Self-Validation: The use of a standardized base and a calibrated pH electrode ensures accuracy. Maintaining constant ionic strength and temperature minimizes variations in activity coefficients. The shape of the titration curve itself serves as a validation; a well-defined buffer region is indicative of a successful measurement. The short duration of the titration is important to avoid potential protodeboronation (hydrolysis of the C-B bond) that can occur with prolonged exposure to basic solutions.[20]
Diagram 2: Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa Measurement via Potentiometric Titration.
Section 4: Stability Profile
Boronic acids are susceptible to two primary degradation pathways: intermolecular dehydration to form cyclic anhydrides (boroxines) and oxidative or protic C-B bond cleavage.[7][8][18][19]
-
Dehydration to Boroxines: When heated, particularly in the solid state or in non-polar solvents, three molecules of a boronic acid can condense to form a six-membered boroxine ring, releasing three molecules of water.[7][8] This process complicates melting point determination and can affect reaction stoichiometry if not accounted for. The presence of the bulky ortho-ester group in this compound may sterically hinder boroxine formation to some extent.
-
Oxidative and Protic Instability: The carbon-boron bond can be cleaved under harsh oxidative conditions or in strongly acidic/basic aqueous solutions over time.[18][19] Boronic esters are often more stable than their corresponding acids, which is a key reason for their widespread use as protected derivatives.[21] While the target compound is a phenyl ester, not a boronic ester, the principles of enhancing stability by modifying the boron environment are relevant.
Experimental Protocol: Assessment of Oxidative Stability
This protocol allows for the quantitative assessment of the compound's stability in the presence of a physiologically relevant oxidant, hydrogen peroxide.[19][22]
Methodology:
-
Reaction Setup: In a temperature-controlled vial, prepare a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a known concentration of this compound.
-
Initiation: Add a defined excess of hydrogen peroxide to initiate the oxidation reaction.
-
Time-Course Monitoring: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching & Analysis: Immediately quench the reaction (e.g., by dilution or addition of a reducing agent) and analyze the concentration of the remaining boronic acid using a suitable technique like reverse-phase HPLC with UV detection.
-
Kinetics: Plot the concentration of the boronic acid versus time to determine the rate of degradation. This allows for a quantitative comparison of its stability against other boronic acids.[18]
Causality and Self-Validation: Running the experiment in a well-defined buffer system ensures that pH-dependent degradation effects are controlled. The use of a validated HPLC method provides accurate quantification. A control experiment without the oxidant is essential to differentiate oxidative degradation from simple hydrolysis.
Section 5: Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: Expected signals would include aromatic protons (multiplets in the ~7.2-8.0 ppm range), a doublet for the -OCH₂- protons of the isobutyl group, a multiplet for the -CH- proton, and a doublet for the terminal methyl groups. The B(OH)₂ protons are often broad and may exchange with solvent.
-
¹³C NMR: Aromatic carbons, a carbonyl carbon signal (>165 ppm), and aliphatic carbons from the isobutyl group would be visible. The carbon atom directly attached to the boron (ipso-carbon) is often broadened or not observed due to quadrupolar relaxation of the boron nucleus.[23]
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the boronic acid (~3200-3400 cm⁻¹), a strong C=O stretch from the ester (~1720 cm⁻¹), and a B-O stretching band (~1350 cm⁻¹).[23][24]
-
¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. A sp²-hybridized arylboronic acid typically shows a single, relatively broad signal in the range of 27-33 ppm.[25][26] Upon addition of a base or a diol, this signal will shift upfield as the boron center becomes sp³-hybridized.
Conclusion
This compound is a valuable synthetic intermediate whose utility is governed by a distinct set of physicochemical properties. The isobutoxycarbonyl substituent enhances its solubility in common organic solvents while increasing the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. While generally stable, users must remain cognizant of its potential for dehydration under thermal stress and degradation under strongly oxidative or basic conditions. The experimental protocols detailed herein provide a robust framework for researchers to precisely quantify its properties, enabling more predictable and successful outcomes in synthesis, purification, and formulation.
References
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. BenchChem Technical Guide.
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Poplawski, J., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem Technical Guide.
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Dabrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Dabrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4583–4590. [Link]
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ChemWhat. (2026). This compound CAS#: 1256345-85-3. Product Page. [Link]
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Poplawski, J., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]
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Dabrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
- Poster Board #1276. (n.d.).
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Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 199-206. [Link]
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Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]
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Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
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Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2013691118. [Link]
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Sousa, S. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4983. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834-3841. [Link]
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Kheirjou, S., et al. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 78-85. [Link]
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Li, D., et al. (2006). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Chemistry, 78(15), 5468-5474. [Link]
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An In-depth Technical Guide to 2-(Isobutoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
2-(Isobutoxycarbonyl)phenylboronic acid (CAS No. 1256345-85-3) is a versatile organic building block of significant interest in medicinal chemistry and materials science. As an ortho-substituted phenylboronic acid derivative, it serves as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl structures. The presence of the isobutoxycarbonyl group at the ortho position introduces unique steric and electronic properties that can influence reaction kinetics, selectivity, and the physicochemical characteristics of the resulting products. This guide provides a comprehensive technical overview of its synthesis, purification, characterization, and application, with a focus on practical, field-proven insights for researchers in drug discovery and development.
Introduction and Significance
Boronic acids and their derivatives are foundational pillars in modern organic synthesis, largely due to their stability, functional group tolerance, and predictable reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1] Phenylboronic acids, in particular, are instrumental in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent motifs in a wide array of active pharmaceutical ingredients (APIs).[2][3]
This compound belongs to a specialized class of boronic acids where an ester functional group is positioned ortho to the boronic acid moiety. This structural arrangement offers several strategic advantages:
-
Modulation of Physicochemical Properties: The isobutoxycarbonyl group can influence the solubility, lipophilicity, and metabolic stability of molecules derived from this building block.
-
Conformational Control: The steric bulk of the ortho-ester can induce atropisomerism in the resulting biaryl products, a feature increasingly exploited in the design of selective enzyme inhibitors and chiral ligands.
-
Secondary Interactions: The carbonyl group can engage in intramolecular interactions or chelation with the palladium catalyst during cross-coupling, potentially influencing the regioselectivity and efficiency of the reaction.[4]
This guide will delve into the core aspects of handling and utilizing this valuable reagent, providing the necessary technical details for its successful application in a research and development setting.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its effective use, from storage and handling to reaction setup and purification.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1256345-85-3 | [5][6] |
| Molecular Formula | C₁₁H₁₅BO₄ | [5][6] |
| Molecular Weight | 222.05 g/mol | |
| Appearance | Expected to be a white to off-white solid. | General knowledge |
| Synonyms | Isobutyl 2-boronobenzoate, [2-(2-methylpropoxycarbonyl)phenyl]boronic acid | [6] |
Solubility and Stability Profile
While specific, experimentally determined solubility data for this compound is not widely published, valuable insights can be drawn from analogous structures. A study on isomeric isobutoxyphenylboronic acids revealed that the introduction of an isobutoxy group generally decreases solubility in water compared to unsubstituted phenylboronic acid.[7][8] It is anticipated that this compound will exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, tetrahydrofuran (THF), and dimethylformamide (DMF), and lower solubility in nonpolar solvents like hexanes.[9]
Stability and Storage: Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides, particularly upon heating.[9] The presence of the ortho-ester group may influence the rate of this process. For optimal stability and to prevent degradation, the compound should be stored under refrigerated conditions, protected from moisture and light.[10] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
Synthesis and Purification
Synthetic Strategy 1: Palladium-Catalyzed Miyaura Borylation
This is a modern and highly versatile method for introducing a boron moiety onto an aromatic ring.[11][12] The synthesis starts from the readily available isobutyl 2-bromobenzoate.
Figure 1: Synthetic workflow via Miyaura Borylation.
Step-by-Step Protocol:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add isobutyl 2-bromobenzoate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup (Pinacol Ester): After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude pinacol ester can be purified by column chromatography or used directly in the next step.
-
Hydrolysis to Boronic Acid: Dissolve the crude boronate ester in a suitable solvent mixture (e.g., THF/water). Add an acid such as HCl and stir vigorously at room temperature until the deprotection is complete (monitored by TLC).
-
Isolation: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Synthetic Strategy 2: Ortho-Lithiation and Borylation
Directed ortho-metalation is a powerful technique for functionalizing the position adjacent to a directing group, in this case, the ester.
Figure 2: Synthetic workflow via Ortho-Lithiation.
Step-by-Step Protocol:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add sec-Butyllithium (s-BuLi, 1.1 equiv) and stir for 15 minutes. Then, add a solution of isobutyl benzoate (1.0 equiv) in anhydrous THF dropwise. Stir the resulting solution at -78 °C for 2-3 hours.
-
Borylation: To the lithiated species, add triisopropyl borate (1.5 equiv) dropwise, ensuring the temperature remains below -70 °C.
-
Warm and Quench: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding aqueous HCl (e.g., 2 M).
-
Isolation: Perform a standard aqueous workup as described in Strategy 1 (Step 6).
Purification of the Final Product
Crude boronic acids often contain residual starting materials and boroxine byproducts. Several methods can be employed for purification:[13][14]
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. A suitable solvent system must be determined empirically, but combinations like ethyl acetate/hexanes or toluene are good starting points.
-
Acid/Base Extraction: A patented method for boronic acid purification involves treating the crude product with a base (e.g., NaOH) to form the water-soluble boronate salt. The organic impurities can then be washed away with an immiscible organic solvent. Subsequent acidification of the aqueous layer reprecipitates the pure boronic acid, which can be collected by filtration.[15]
-
Column Chromatography: While effective, chromatography on silica gel can sometimes be challenging due to the acidity of the silica, which can promote boroxine formation. Using a deactivated silica or a different stationary phase like alumina may be beneficial.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application for this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[16]
General Reaction Scheme
The reaction couples the phenylboronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
Figure 3: General Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
This protocol provides a robust starting point for coupling with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Setup: In a round-bottom flask, combine this compound, the aryl bromide, and potassium carbonate.
-
Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Catalyst and Solvents: Add the Pd(PPh₃)₄ catalyst, followed by a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS, usually 4-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be established based on the known hazards of related boronic acids and esters.[17][18]
Hazard Profile:
-
Oral Toxicity: Phenylboronic acid is harmful if swallowed. It is prudent to assume a similar toxicity profile for this derivative.
-
Skin and Eye Irritation: Boronic acids can cause skin and serious eye irritation.[7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with soap and water.
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash affected area with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a valuable and strategic building block for synthetic chemists, particularly those in the field of drug discovery. Its unique ortho-ester substitution provides a handle for fine-tuning molecular properties and exploring complex chemical space. By leveraging established synthetic methodologies such as Miyaura borylation or directed ortho-metalation, researchers can reliably access this key intermediate. Its utility in Suzuki-Miyaura cross-coupling reactions is clear, offering a direct route to a diverse range of biaryl compounds. Adherence to rigorous purification techniques and safety protocols will ensure the successful and safe application of this versatile reagent in advancing pharmaceutical and materials science research.
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Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Online]. Available: [Link]
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structure and stability of 2-(Isobutoxycarbonyl)phenylboronic acid
An In-Depth Technical Guide to the Structure, Stability, and Application of 2-(Isobutoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids are foundational pillars in modern medicinal chemistry and organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of complex molecular architectures. We will delve into its core structural features, critically examine its stability under various conditions, and provide field-proven protocols for its characterization and application. This document is designed to equip researchers and drug development professionals with the expert insights required to effectively utilize this versatile reagent, ensuring experimental reproducibility and success.
The Strategic Importance of Substituted Phenylboronic Acids
The advent of the Suzuki-Miyaura cross-coupling reaction revolutionized carbon-carbon bond formation, becoming an indispensable tool in the pharmaceutical industry for assembling complex active pharmaceutical ingredients (APIs).[2] Boronic acids are celebrated for their mild reaction conditions, low toxicity, and remarkable tolerance of diverse functional groups.[2][3] Molecules like this compound are particularly valuable. The ortho-ester functionality provides a synthetic handle for further derivatization or can modulate the electronic and steric properties of the molecule, influencing reaction outcomes and the biological activity of the final product. Understanding the nuances of its structure and stability is paramount to harnessing its full synthetic potential.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C11H15BO4, possesses a planar phenyl ring substituted with a boronic acid group [-B(OH)₂] and an isobutoxycarbonyl group [-COOCH₂CH(CH₃)₂] at the ortho position.[4][5] The boron atom is sp²-hybridized, featuring an empty p-orbital that imparts its characteristic Lewis acidity.[6]
Data Presentation: Physicochemical Properties
The fundamental properties of this reagent are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | [2-(2-methylpropoxycarbonyl)phenyl]boronic acid | [4] |
| Synonyms | Isobutyl 2-boronobenzoate | [5] |
| CAS Number | 1256345-85-3 | [4][5][7] |
| Molecular Formula | C11H15BO4 | [4][5] |
| Molecular Weight | 222.05 g/mol | [4] |
| Appearance | White to off-white solid/powder | (Typical for similar compounds) |
| Storage | Recommended refrigerated or frozen under inert atmosphere. | [5] |
Synthesis and Purification
While numerous routes to phenylboronic acids exist, a common and effective method involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[6][8]
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Causality: This protocol utilizes a Grignard reaction, a classic and robust method for forming carbon-metal bonds, which are then trapped by an electrophilic boron source.[8] The use of low temperatures (-78 °C) during the addition to the borate ester is critical to prevent side reactions, such as the addition of multiple aryl groups to the boron center.
-
Reaction Setup: Under an inert argon atmosphere, add magnesium turnings (1.2 eq.) to a dry three-neck flask equipped with a reflux condenser and dropping funnel. Add anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Slowly add a solution of isobutyl 2-bromobenzoate (1.0 eq.) in anhydrous THF to the magnesium suspension. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). Slowly add triisopropyl borate (1.5 eq.) via syringe, maintaining the internal temperature below -60 °C. Stir for 2-3 hours at this temperature.
-
Hydrolysis & Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly pouring it into a stirred solution of 1N HCl cooled in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Stability Profile: A Critical Consideration
The utility of a boronic acid is directly linked to its stability. Degradation can lead to reduced yields in subsequent reactions and the introduction of impurities.
Thermal Stability: Dehydration and Boroxine Formation
Phenylboronic acids can undergo reversible thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[6][9] This equilibrium is driven by the removal of water and can occur during storage at elevated temperatures or under vacuum.
-
Impact: While boroxines are often competent in Suzuki-Miyaura couplings, the change in molecular weight and stoichiometry can complicate reaction monitoring and lead to inconsistencies.
-
Mitigation: Store the compound in a cool, dry environment. For long-term storage, use a desiccator or an inert atmosphere freezer.
Chemical Stability: Key Degradation Pathways
Oxidative and hydrolytic pathways are the primary modes of chemical degradation for phenylboronic acids.
-
Oxidative Deboronation: This is a significant instability pathway, particularly under physiological pH or in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[10][11] The reaction cleaves the carbon-boron bond to yield a phenol (isobutyl salicylate in this case) and boric acid.[12] The rate of this reaction can be comparable to the oxidation of thiols.[11]
-
Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a hydrogen atom, typically accelerated by the presence of water, especially under prolonged heating.[13]
Diagram: Key Degradation Pathways
Caption: Major degradation pathways for phenylboronic acids.
Handling and Storage Recommendations
To ensure the integrity and reactivity of this compound, the following practices are essential:
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer (-20°C is common).
-
Handling: Weigh and handle the reagent quickly, minimizing its exposure to atmospheric oxygen and moisture. Use anhydrous solvents and reagents in reactions where degradation is a concern.
Analytical Characterization for Quality Control
A multi-technique approach is required for the unequivocal structural confirmation and purity assessment of this intermediate.[14]
Spectroscopic and Spectrometric Methods
The combination of NMR, IR, and MS provides a complete picture of the molecular structure.
| Technique | Parameter | Expected Data | Rationale & Insights |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.5-8.2 ppm; Isobutyl Protons: ~4.1 ppm (d), ~2.1 ppm (m), ~1.0 ppm (d); B(OH)₂: Broad singlet, ~8.0-8.5 ppm (exchanges with D₂O). | Confirms the presence and relative ratios of all proton environments. The broad, exchangeable boronic acid proton is a hallmark feature.[14] |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon: ~165-170 ppm; Aromatic Carbons: ~120-140 ppm; Isobutyl Carbons: ~72, 28, 19 ppm. | Identifies all unique carbon atoms. The C-B carbon signal is often broad or of low intensity. |
| FTIR | Wavenumber (cm⁻¹) | O-H stretch (B-OH): ~3200-3500 (broad); C=O stretch (ester): ~1720-1740; B-O stretch: ~1350. | Provides confirmation of key functional groups, especially the broad hydroxyl stretch of the boronic acid and the sharp carbonyl peak of the ester.[14] |
| MS (ESI) | m/z | [M-H]⁻ or [M+Na]⁺. High-Resolution MS (HRMS) should confirm the exact mass. | Determines the molecular weight and, through HRMS, the elemental composition, providing definitive confirmation of the molecular formula.[14] |
Chromatographic Methods (RP-HPLC)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity assessment.
Causality: The primary challenge in analyzing boronic acids by RP-HPLC is their hydrophilic nature, which can lead to poor retention on standard C18 columns.[15] Furthermore, the potential for on-column degradation or interaction with protic solvents necessitates careful method development. Using a buffered mobile phase and confirming the stability of the analyte in the sample diluent are crucial for obtaining accurate and reproducible results.[15]
Experimental Protocol: Purity Analysis by RP-HPLC
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Acetonitrile:Water. Analyze promptly.
-
Validation: Perform a stability check by re-analyzing the sample solution after several hours to ensure no significant degradation has occurred in the diluent.
Application in Synthesis: The Suzuki-Miyaura Coupling
This reaction is the primary application for this compound, enabling the construction of biaryl structures.[1][6]
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[13]
Experimental Protocol: Model Suzuki-Miyaura Reaction
Causality: This protocol employs a palladium(II) acetate precatalyst with a bulky, electron-rich phosphine ligand (DtBuPF). This combination forms a highly active Pd(0) species in situ, which is necessary for the oxidative addition step, often the rate-determining step of the catalytic cycle. Anhydrous potassium phosphate is used as the base; it is crucial for activating the boronic acid for the transmetalation step.[2] Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq.), this compound (1.5 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).[13]
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Stir the suspension and degas by bubbling argon through the mixture for 15-20 minutes.
-
Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (Pd(OAc)₂, 0.05 eq.) and 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF, 0.06 eq.). Add the catalyst and ligand to the reaction flask under a positive flow of argon.[13]
-
Reaction: Seal the flask and heat the mixture to 70-80°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1N HCl (2x) and then brine (1x).[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use fresh catalyst and ligand. Ensure solvents and base are rigorously dried. | [13] |
| Protodeboronation of Boronic Acid | Presence of water; Prolonged reaction times at high temperatures. | Use anhydrous solvents; optimize reaction time to avoid prolonged heating after completion. | [13] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to side reactions. | Ensure thorough degassing of the reaction mixture before and after catalyst addition. | General Knowledge |
Conclusion
This compound is a highly valuable and versatile reagent in the arsenal of the modern synthetic and medicinal chemist. Its utility is maximized through a thorough understanding of its structural properties, a critical awareness of its stability and degradation pathways, and the application of robust, validated protocols for its use. By adhering to the principles of careful handling, rigorous analytical characterization, and optimized reaction conditions, researchers can confidently leverage this building block to accelerate the discovery and development of novel chemical entities.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216382, this compound. PubChem. [Link]
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Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
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Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2879-2883. [Link]
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ChemWhat. (n.d.). This compound CAS#: 1256345-85-3. ChemWhat. [Link]
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ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
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MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 26(11), 3328. [Link]
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Sinfoo Biotech. (n.d.). This compound, (CAS# 1256345-85-3). Sinfoo Biotech. [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]
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Wozniak, K., et al. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Oncotarget, 9(56), 30817-30833. [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. [Link]
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Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115-2139. [Link]
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Zhang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 43(6), 323-329. [Link]
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da Silva, V. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. [Link]
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Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
ResearchGate. (2005). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Tatton, M. R., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 10, 2555-2563. [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5084099, 2-Isopropoxyphenylboronic acid. PubChem. [Link]
- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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ResearchGate. (2025). Synthesis of the phenylboronic acid 31. ResearchGate. [Link]
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Guo, M., et al. (2016). Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose. Journal of Separation Science, 39(17), 3428-3435. [Link]
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The Strategic Application of 2-(Isobutoxycarbonyl)phenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Isobutoxycarbonyl)phenylboronic acid and its congeners have emerged as pivotal building blocks in contemporary medicinal chemistry. Their unique structural features, particularly the ortho-disposed boronic acid and ester functionalities, offer a direct and efficient route to the synthesis of biaryl-2-carboxylic acids. This structural motif is a cornerstone of numerous blockbuster drugs, most notably the angiotensin II receptor blockers (ARBs), or "sartans." This technical guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its role in the synthesis of pharmacologically active molecules through the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide exemplary synthetic protocols, and discuss the strategic advantages of employing this versatile reagent in drug discovery and development.
Introduction: The Rise of Substituted Phenylboronic Acids in Drug Discovery
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of complex molecular architectures. Among these, the Suzuki-Miyaura reaction stands out for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[1] Boronic acids have become indispensable tools, enabling the efficient construction of carbon-carbon bonds, particularly the biaryl linkage, which is a prevalent feature in a multitude of clinically successful drugs.
This compound belongs to a strategically important class of ortho-substituted phenylboronic acids. The isobutoxycarbonyl group serves as a masked carboxylic acid, which, after the key biaryl bond formation, can be readily hydrolyzed to reveal the free carboxylic acid. This latent functionality is critical for the biological activity of many drugs, where the carboxylate group often acts as a key binding motif to the target protein.
Core Application: Synthesis of Biaryl-2-Carboxylic Acids via Suzuki-Miyaura Coupling
The primary and most significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of biaryl-2-carboxylic acids. This transformation is typically achieved in a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by hydrolysis of the ester.
The Suzuki-Miyaura Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is highly efficient for the formation of sp2-sp2 carbon-carbon bonds.
Diagram 1: Generalized Suzuki-Miyaura Coupling with this compound
Caption: Workflow for the Suzuki-Miyaura coupling.
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates. For nitrogen-rich heterocyclic halides, which are common in medicinal chemistry, specific catalyst systems have been developed to achieve high yields.[2]
Hydrolysis to the Active Carboxylic Acid
Following the successful cross-coupling, the isobutyl ester is typically hydrolyzed under either acidic or basic conditions to yield the final biaryl-2-carboxylic acid. The isobutyl group can be advantageous in terms of solubility and handling of the intermediate compared to a free carboxylic acid during the coupling reaction.
Application in the Synthesis of Angiotensin II Receptor Blockers (Sartans)
Let's consider a representative, albeit generalized, synthetic approach to a sartan core structure where this compound could be employed.
Exemplary Synthetic Workflow for a Biaryl Carboxylic Acid Core
This workflow illustrates the strategic advantage of using an ortho-alkoxycarbonyl phenylboronic acid.
Diagram 2: Synthetic Pathway to a Biaryl Carboxylic Acid Core
Caption: Two-step synthesis of a sartan core.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic bromo-heterocycle, representative of a key step in the synthesis of a pharmacologically relevant scaffold.
Materials:
-
This compound
-
Substituted bromo-heterocycle (e.g., a bromo-benzimidazole derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DME, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-heterocycle (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent system (e.g., a 3:1 mixture of Toluene and water).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl ester intermediate.
Data Presentation: Hypothetical Reaction Optimization
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 95 |
Conclusion and Future Perspectives
This compound is a highly valuable and strategic building block in medicinal chemistry. Its utility lies in its ability to efficiently participate in Suzuki-Miyaura cross-coupling reactions to construct the biaryl-2-carboxylic acid motif, a key pharmacophore in a wide range of therapeutic agents. While specific, publicly documented examples of its use in the synthesis of blockbuster drugs may be limited, the principles outlined in this guide demonstrate its immense potential and direct applicability in the rapid synthesis of complex and biologically active molecules. As the demand for efficient and modular synthetic routes in drug discovery continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of therapeutics.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Tao, B., et al. A Practical Preparation of 2-Carboxyphenylboronic Acid and Its Application for the Preparation of Biaryl-2-carboxylic Acids Using Suzuki Coupling Reactions. Synthesis, 2002, (14), 2035-2038.
- Zhang, W., et al. Carboxylic acids as double aryl group donors for biaryl synthesis. Organic Chemistry Frontiers, 2023.
- Fleckenstein, C. A.; Plenio, H. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 2008, 14(14), 4267-79.
- Billingsley, K. L.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. Angewandte Chemie International Edition, 2007, 46(29), 5559-5563.
- A Review on Synthesis of Antihypertensive Sartan Drugs. Journal of Applicable Chemistry, 2014, 3(6), 2449-2465.
- The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with substituted arylboronic acids and the synthesis of biphenyl derivatives of hybrid phenoxyl-nitroxide.
- Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 2012, 22(16), 5347-5351.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 2017, 7(78), 49355-49381.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018, 14, 2236-2244.
- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 2020, 10(35), 20764-20776.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2009, 131(46), 16720-16721.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(10), 11661-11671.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis of biaryl ketones via different arylboronic acids.
- Pd-catalyzed Suzuki reaction of 2-bromofluorene and phenylboronic acid.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 2019, 5(11), 2925-2936.
Sources
2-(Isobutoxycarbonyl)phenylboronic acid molecular weight and formula
An In-depth Technical Guide to 2-(Isobutoxycarbonyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a standard synthetic methodology, and delve into its primary application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this reagent, supported by detailed experimental protocols and mechanistic visualizations.
Core Physicochemical Properties and Specifications
This compound is a member of the arylboronic acid family, distinguished by the presence of an isobutoxycarbonyl group at the ortho position to the boronic acid moiety. This substitution pattern provides unique steric and electronic properties, making it a valuable intermediate for constructing complex molecular architectures.
The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅BO₄ | [1][2][3] |
| Molecular Weight | 222.05 g/mol | [1][4] |
| CAS Number | 1256345-85-3 | [1][2][3][4] |
| Appearance | White to off-white solid (Typical) | N/A |
| Predicted Boiling Point | 381.2 ± 44.0 °C | [4] |
| Predicted Density | 1.15 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 8.14 ± 0.53 | [4] |
Synonyms: Isobutyl 2-boronobenzoate, [2-(2-methylpropoxycarbonyl)phenyl]boronic acid.[2][3]
Synthesis of this compound
The synthesis of arylboronic acids is a well-established field in organic chemistry.[5] A common and reliable method involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a borate ester, followed by aqueous hydrolysis.[5][6]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
This protocol describes the preparation from isobutyl 2-bromobenzoate.
Materials:
-
Isobutyl 2-bromobenzoate
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Dissolve isobutyl 2-bromobenzoate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the bromide solution to the flask to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining bromide solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. The causality here is critical: low temperatures prevent side reactions, such as the addition of a second Grignard molecule to the boron center.
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding 2M HCl solution until the mixture is acidic (pH ~1-2). This step hydrolyzes the boronate ester to the desired boronic acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry with hexanes to afford pure this compound.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Phenylboronic acids are cornerstone reagents for the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds.[5][7] This reaction is a pillar of modern drug discovery due to its high functional group tolerance, mild reaction conditions, and commercial availability of diverse building blocks.[8][9]
The this compound derivative is particularly useful. The ester group serves two functions:
-
Steric Influence: The ortho-substituent can influence the atropisomerism of the resulting biaryl product, a key consideration in designing chiral ligands or pharmacologically active molecules.[10]
-
Synthetic Handle: The isobutyl ester can be readily hydrolyzed to the corresponding carboxylic acid post-coupling, providing a new functional group for further derivatization, such as amide bond formation.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a representative cross-coupling of this compound with 4-bromoanisole.
Objective: To synthesize isobutyl 4'-methoxy-[1,1'-biphenyl]-2-carboxylate.
Materials:
-
This compound (1.0 equivalent)
-
4-Bromoanisole (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.
-
Causality: The base (K₂CO₃) is essential for activating the boronic acid to form a boronate species, which is required for the transmetalation step.[11]
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Causality: Pd(PPh₃)₄ is a pre-catalyst that provides the active Pd(0) species needed to initiate the catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Add a solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).
-
Causality: A biphasic solvent system is often used to dissolve both the organic reagents and the inorganic base.[11]
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is a critical self-validating step; removing dissolved oxygen prevents the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
-
Safety, Storage, and Handling
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[4] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Boronic acids in general are considered to have low toxicity, but appropriate care should always be taken.[8]
Conclusion
This compound is a highly valuable and strategic building block for synthetic and medicinal chemists. Its utility in constructing C-C bonds via the robust Suzuki-Miyaura coupling, combined with the synthetic potential of its ortho-ester group, allows for the efficient assembly of complex biaryl structures. The protocols and insights provided in this guide serve as a foundation for its effective application in research and development, empowering the discovery of novel chemical entities.
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solubility of 2-(Isobutoxycarbonyl)phenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Isobutoxycarbonyl)phenylboronic Acid in Organic Solvents
Abstract
This compound is a pivotal building block in modern organic synthesis, particularly valued in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Its utility in pharmaceutical and materials science research is directly linked to its solubility characteristics in organic solvents, which govern reaction kinetics, purification efficiency, and formulation possibilities. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of boronic acid chemistry, presents solubility data for structurally analogous compounds, and provides a robust experimental protocol for researchers to determine solubility in their specific systems. This document is intended for researchers, chemists, and drug development professionals who utilize boronic acids and require a deep, practical understanding of their solution behavior.
Introduction: The Synthetic Potential and Physicochemical Challenge
Boronic acids, and their derivatives, are indispensable tools in synthetic chemistry, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] this compound, with its ortho-ester functionality, offers unique steric and electronic properties, making it an important intermediate for creating highly substituted biaryl compounds.
The success of any synthetic transformation or purification process hinges on the solubility of the reagents. Poor solubility can lead to sluggish or incomplete reactions, complicate product isolation, and present significant challenges for process scale-up. Boronic acids, in particular, exhibit complex solution behavior due to their ability to exist in equilibrium with various species, most notably their cyclic anhydrides, known as boroxines.[2][3] Understanding and quantifying the solubility of this compound is therefore not merely a matter of record-keeping but a critical prerequisite for its effective and reliable application.
This guide will delve into the molecular attributes of this compound that dictate its solubility, examine empirical data from closely related analogs to establish predictive trends, and provide a detailed methodology for its experimental determination.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is dictated by its molecular structure, including polarity, the potential for hydrogen bonding, and molecular size.
-
Molecular Structure: this compound (C₁₁H₁₅BO₄, Molar Mass: 222.05 g/mol ) possesses a trifunctional nature:
-
Aromatic Ring: A nonpolar phenyl ring which favors interactions with nonpolar or aromatic solvents.
-
Boronic Acid Moiety [-B(OH)₂]: A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. This group is a mild Lewis acid.[4]
-
Isobutoxycarbonyl Group [-CO₂CH₂CH(CH₃)₂]: An ester group that adds steric bulk and moderate polarity. Unlike a free carboxylic acid, it cannot act as a hydrogen bond donor but its carbonyl oxygen can act as a hydrogen bond acceptor.
-
The presence of the ester group, as opposed to a free hydroxyl or carboxylic acid, generally increases the lipophilicity of the molecule, suggesting enhanced solubility in a range of organic solvents compared to the parent phenylboronic acid.[3][5] The ortho positioning of the isobutoxycarbonyl group relative to the boronic acid may also influence solubility through intramolecular hydrogen bonding or steric hindrance, potentially disrupting the intermolecular hydrogen bonding networks that can lower solubility in nonpolar solvents.[2]
Solubility Profile of Analogous Compounds
In the absence of specific published data for this compound, examining the solubility of its parent compound, phenylboronic acid, and a substituted analog, isobutoxyphenylboronic acid, provides a valuable baseline for prediction.
Studies on phenylboronic acid show it has high solubility in polar aprotic solvents like ethers (diethyl ether, THF) and ketones (acetone), moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[3][6][7] The esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids.[5] For instance, phenylboronic acid pinacol ester demonstrates enhanced solubility in various organic solvents over phenylboronic acid itself.[3]
A study on isobutoxyphenylboronic acid isomers found that the introduction of the isobutoxy group generally increases solubility in most solvents compared to phenylboronic acid.[2] The ortho isomer, in particular, showed significantly higher solubility than the meta and para isomers across all tested solvents (chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane).[2] This suggests that the ortho substitution pattern in this compound may similarly lead to favorable solubility profiles.
Table 1: Summary of Qualitative and Quantitative Solubility for Analogous Boronic Acids
| Solvent Class | Solvent Example | Phenylboronic Acid Solubility[3][4][6] | ortho-Isobutoxyphenylboronic Acid Solubility (Mole Fraction at 300K)[2] | Predicted Trend for this compound |
|---|---|---|---|---|
| Ethers | Dipropyl Ether | High | ~0.02 | High |
| Ketones | Acetone, 3-Pentanone | High | ~0.11 (3-Pentanone) | High |
| Chlorinated | Chloroform | Moderate | ~0.15 | High |
| Hydrocarbons | Methylcyclohexane | Very Low | ~0.001 | Low to Moderate |
This table provides a predictive framework. Actual solubility must be determined experimentally.
The Boronic Acid-Boroxine Equilibrium: A Critical Consideration
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[3][6] This equilibrium is influenced by the solvent, temperature, and the presence of water.
Caption: Experimental workflow for dynamic solubility determination.
Conclusion
While a definitive, quantitative solubility dataset for this compound in common organic solvents is not readily found in current literature, a strong predictive framework can be established based on its molecular structure and data from analogous compounds. Its ester functionality likely confers good solubility in moderately polar aprotic solvents such as ethers, ketones, and chlorinated solvents, while solubility in nonpolar hydrocarbons is expected to be limited.
The complex equilibrium involving the formation of boroxine anhydrides necessitates that any application of this compound be preceded by careful, empirical solubility determination. The dynamic method detailed in this guide provides a robust and reliable protocol for researchers to generate this critical data for their specific solvent systems and conditions. A thorough understanding of solubility is the foundation for developing efficient, scalable, and reproducible synthetic processes involving this versatile boronic acid.
References
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BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Retrieved from BenchChem technical resources. [5]2. Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. Available from: [Link] [2]3. ChemWhat. (n.d.). This compound CAS#: 1256345-85-3. Retrieved from [Link] [8]4. BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Retrieved from BenchChem technical resources. [9]5. Stella, V. J., & Lopalco, A. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link] [10]6. Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link] [3][6]7. Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link] [4]8. Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3653. Available from: [Link]
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An In-depth Technical Guide to the Reactions of 2-(Isobutoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and reactivity of 2-(isobutoxycarbonyl)phenylboronic acid, a versatile building block in modern organic synthesis. With a focus on practical applications and mechanistic understanding, this document serves as a valuable resource for researchers in drug discovery, materials science, and synthetic chemistry.
Introduction: Unveiling the Potential of this compound
This compound, with the CAS Number 1256345-85-3, is an ortho-substituted arylboronic acid that has garnered significant interest in the scientific community.[1][2] Its unique structural feature, an isobutoxycarbonyl group at the ortho position to the boronic acid moiety, imparts distinct reactivity and physical properties that are of great interest in the synthesis of complex organic molecules. This guide will delve into the key reactions of this compound, providing both theoretical understanding and practical, field-proven insights.
Molecular Structure and Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Isobutyl 2-boronobenzoate |
| CAS Number | 1256345-85-3[1] |
| Molecular Formula | C₁₁H₁₅BO₄[1] |
| Molecular Weight | 222.05 g/mol [3] |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many organic solvents |
The strategic placement of the isobutoxycarbonyl group influences the electronic and steric environment of the boronic acid, which can be leveraged to achieve specific outcomes in cross-coupling reactions and other transformations.
Synthesis of this compound
The reliable synthesis of this compound is a critical first step for its utilization in further chemical transformations. A common and effective method involves a Grignard reaction with a suitable borate ester, followed by acidic hydrolysis. A related patent for the synthesis of the structurally similar tert-butoxycarbonyl phenylboronic acid provides a strong foundational methodology.[4]
Synthetic Workflow:
Sources
A Comprehensive Technical Guide to 2-(Isobutoxycarbonyl)phenylboronic Acid: Commercial Availability, Synthesis, and Applications in Modern Chemistry
For Immediate Release
A Deep Dive into the Versatile Building Block: 2-(Isobutoxycarbonyl)phenylboronic Acid for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of this compound, a versatile building block with significant applications in organic synthesis and medicinal chemistry. We will explore its commercial availability, outline a detailed synthetic pathway, and delve into its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery. This document is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: The Rising Prominence of Phenylboronic Acids
Phenylboronic acids and their derivatives have emerged as indispensable tools in synthetic organic chemistry. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their status as crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among this important class of compounds, this compound (CAS No. 1256345-85-3) offers a unique combination of a reactive boronic acid moiety and an isobutoxycarbonyl group, providing a handle for further functionalization and influencing the molecule's steric and electronic properties.
Commercial Availability and Supplier Specifications
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale needs. The purity of the commercially available material is typically high, ensuring reproducibility in synthetic applications. Below is a comparative table of prominent suppliers and their product specifications.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |
| Aceschem | ACS492428 | ≥ 95% | 1256345-85-3 | C₁₁H₁₅BO₄ | 222.05 g/mol |
| Sinfoo Biotech | A147879 | > 95.0% | 1256345-85-3 | C₁₁H₁₅BO₄ | 222.05 g/mol |
| ChemWhat | 1084207 | Not Specified | 1256345-85-3 | C₁₁H₁₅BO₄ | 222.05 g/mol |
Note: Purity levels and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Plausible Pathway
Figure 1. Plausible synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of Isobutyl 2-bromobenzoate
-
To a solution of 2-bromobenzoic acid (1 equivalent) in isobutanol (3-5 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess isobutanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford isobutyl 2-bromobenzoate.
Step 2: Synthesis of this compound
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of isobutyl 2-bromobenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C and add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[5][6] this compound is an excellent coupling partner in these reactions, allowing for the introduction of a substituted phenyl ring into a variety of molecules.
Figure 2. General scheme of a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted for the coupling of various aryl or heteroaryl halides with this compound. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.[7][8]
-
In a reaction vessel, combine the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a degassed solvent (e.g., toluene, 1,4-dioxane, or DMF/water mixture).
-
Heat the reaction mixture under an inert atmosphere to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Role in Medicinal Chemistry and Drug Discovery
Boronic acids have gained significant traction in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules.[9][10] This property has been exploited in the design of enzyme inhibitors and sensors. The first FDA-approved drug containing a boronic acid moiety, bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlighted the therapeutic potential of this class of compounds.
While no currently marketed drugs are known to contain the specific this compound structure, the broader class of 2-(alkoxycarbonyl)phenylboronic acids are valuable intermediates in the synthesis of more complex drug candidates. The ester functionality can serve as a handle for further chemical modification or as a bioisostere for other functional groups. The ortho-substitution pattern can influence the conformational preferences of the molecule, which is a critical factor in drug-receptor interactions.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), and a broad singlet for the boronic acid protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the isobutyl group. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.[11]
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1720-1700 cm⁻¹), O-H stretching of the boronic acid (a broad band around 3300-2500 cm⁻¹), and C-H stretching vibrations.[12]
Conclusion
This compound is a commercially available and highly valuable building block for organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. While its direct incorporation into approved pharmaceuticals has not yet been realized, the structural motifs it enables are of significant interest in drug discovery programs. This guide provides a foundational understanding of its synthesis, commercial availability, and key applications, empowering researchers to leverage this versatile reagent in their scientific endeavors.
References
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Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem., 70, 8575-8578.[8]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.[6]
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US6576789B1. (2003). Process for the preparation of substituted phenylboronic acids. Google Patents.[3]
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CN105017301A. (2015). Method for preparing tert-butoxycarbonyl phenylboronic acid. Google Patents.[4]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link].[7]
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Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.[4]
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Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link].[13]
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CN104277060A. (2015). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Google Patents.[5]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube.[5][14]
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US6713446B2. (2004). Formulation of boronic acid compounds. Google Patents.[15]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.[1][2]
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Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2022). Pharmaceuticals, 15(5), 589.[9]
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Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Medicinal chemistry communication, 1(3), 183-198.[10]
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Widdifield, C. M., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Physical Chemistry Chemical Physics, 14(20), 7336-7348.[11]
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PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link].[3]
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Yurttaş, L., & Abdullah, M. I. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455.[12]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). Retrieved from [Link].[16]
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US5780454A. (1998). Boronic ester and acid compounds. Google Patents.[13]
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US20100029545A1. (2010). Boronic acid-containing block copolymers for controlled drug delivery. Google Patents.[17]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-(Isobutoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sterically Hindered Biaryl Carboxylic Esters
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly vital in the pharmaceutical industry for constructing complex molecular architectures.[4] A key application is the synthesis of biaryl compounds, which are prevalent scaffolds in numerous biologically active molecules.[5]
This guide focuses on the Suzuki coupling of 2-(isobutoxycarbonyl)phenylboronic acid, a substrate that presents unique challenges due to the steric hindrance imposed by the ortho-ester group. The successful coupling of this reagent is crucial for accessing a range of biphenyl-2-carboxylic acid derivatives, important intermediates in the synthesis of pharmaceuticals and advanced materials.[6][7][8][9] Understanding and optimizing the reaction conditions for this sterically demanding substrate is paramount for achieving high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][10][11] The cycle can be broken down into three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[10][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][12][13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with this compound
The steric bulk of the 2-(isobutoxycarbonyl) group significantly influences the reaction kinetics and requires careful optimization of several key parameters to achieve successful coupling.
Palladium Catalyst and Ligand Selection:
For sterically hindered substrates, the choice of palladium precursor and, more importantly, the phosphine ligand is critical.[14][15][16] Bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the reductive elimination steps.[17]
-
Common Catalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, air-sensitive catalyst. While effective, it may require higher temperatures for sterically hindered couplings.[7]
-
Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are common Pd(II) and Pd(0) precursors that require the addition of a phosphine ligand to form the active catalytic species in situ.[17]
-
-
Effective Ligands for Hindered Couplings:
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): A very bulky and electron-rich ligand known to be effective for challenging couplings, including those with aryl chlorides.[17]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A Buchwald ligand that has shown exceptional activity for sterically demanding Suzuki couplings.[18]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity, particularly for hindered substrates.[1][15]
-
The Role of the Base:
The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][12][13] The choice of base can significantly impact the reaction rate and yield. For substrates containing base-sensitive functional groups like esters, a careful selection is necessary to avoid hydrolysis.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most commonly used bases in Suzuki couplings.[19] Cesium carbonate is often more effective for hindered substrates due to its higher solubility and basicity.
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates are not, particularly with hindered boronic acids.[10]
-
Fluorides (KF, CsF): Can be used, especially when the ester functionality is sensitive to hydrolysis by stronger bases.[1]
-
Organic Bases (e.g., triethylamine): Generally less effective for the activation of boronic acids in Suzuki couplings.
Solvent System:
The solvent must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used). The polarity of the solvent can also influence the reaction rate and selectivity.[20]
-
Ethereal Solvents (Dioxane, THF): Commonly used, often in combination with water.[10][21]
-
Aromatic Solvents (Toluene): Another common choice, particularly for higher temperature reactions.
-
Polar Aprotic Solvents (DMF, DMAc): Can be effective but may lead to side reactions at high temperatures.
-
Alcohols (e.g., isopropanol): Can also be used, often in combination with water.
The quality of the solvent is also important, as contaminants can poison the catalyst.[21]
Reaction Temperature and Time:
Due to the steric hindrance of the this compound, elevated temperatures (typically 80-110 °C) are often required to drive the reaction to completion.[10] Reaction times can vary from a few hours to 24 hours, and progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS.
Summary of Recommended Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (0.5-5 mol%) | Stable precursors for in-situ generation of the active catalyst. |
| Ligand | SPhos, P(t-Bu)₃, or other bulky, electron-rich phosphines (1-10 mol%) | Overcomes steric hindrance and promotes key steps in the catalytic cycle.[17][18] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | Effectively activates the boronic acid for transmetalation.[12][13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically 4:1 to 10:1 ratio) | Provides good solubility for reagents and facilitates the biphasic reaction.[21][22] |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barrier for the sterically hindered coupling. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and reagents from oxidative degradation. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. The specific amounts and reaction time may need to be optimized for different aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0-1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure all solids are well-suspended. Then, heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Caption: Experimental workflow for the Suzuki coupling of this compound.
Troubleshooting and Key Considerations
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality and the reaction is performed under a strictly inert atmosphere.
-
Insufficient Base: The base may not be strong enough or may have decomposed. Consider using a stronger base like Cs₂CO₃ or freshly ground K₃PO₄.
-
Hydrolysis of Boronic Acid: Prolonged reaction times at high temperatures in the presence of a strong base can lead to the decomposition of the boronic acid. Consider using a milder base or protecting the boronic acid as a boronate ester.[23]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the oxidative addition is slow. Optimizing the catalyst and ligand can minimize this side reaction.
-
Ester Hydrolysis: If the product ester is hydrolyzed, consider using a non-aqueous base or a milder base like KF.
-
-
Reaction Stalls:
-
This could be due to catalyst decomposition. In some cases, the addition of a fresh portion of the catalyst and ligand can restart the reaction.
-
Conclusion
The Suzuki coupling of this compound is a powerful tool for the synthesis of sterically hindered biaryl-2-carboxylic acid esters. While the ortho-substituent presents a steric challenge, careful selection of a bulky, electron-rich phosphine ligand, an appropriate base, and suitable solvent and temperature conditions can lead to high yields of the desired product. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Sci-Hub. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ChemCatChem. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ScienceDirect. (2011). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Oxford Academic. (n.d.). Convenient Synthesis of Biphenyl-2-carboxylic Acids via the Nucleophilic Aromatic Substitution Reaction of 2-Methoxybenzoates by Aryl Grignard Reagents. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
NIH. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
Sources
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- 3. mdpi.com [mdpi.com]
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- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
- 17. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 2-(Isobutoxycarbonyl)phenylboronic Acid in C-C Bond Formation
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2-(isobutoxycarbonyl)phenylboronic acid in carbon-carbon bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This guide elucidates the mechanistic nuances conferred by the ortho-isobutoxycarbonyl substituent, offers detailed, field-proven experimental protocols, and provides troubleshooting guidance to ensure robust and reproducible outcomes. The protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to empower users to adapt and optimize these methods for their specific synthetic challenges.
Introduction: The Strategic Advantage of the ortho-Ester Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of boronic acid is critical, as its substituents dictate not only the final product structure but also the reactivity and stability of the reagent itself.
This compound is a particularly valuable building block. The ester group at the ortho-position introduces steric bulk and electronic effects that can be strategically exploited. While steric hindrance can present challenges, it can also be leveraged to control atropisomerism in the resulting biaryl products. Furthermore, the isobutoxycarbonyl group serves as a masked carboxylic acid, which can be hydrolyzed post-coupling to reveal a versatile functional handle for further molecular elaboration—a common strategy in drug development to enhance solubility or introduce a key pharmacophoric element.
This guide will delve into the practical application of this reagent, moving beyond a simple recitation of steps to provide the underlying scientific rationale.
Mechanistic Considerations and Reagent Stability
The success of a Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps: oxidative addition, transmetalation, and reductive elimination. The ortho-isobutoxycarbonyl group of the title compound influences these steps in several ways.
Impact on the Catalytic Cycle
The steric hindrance imposed by the bulky isobutoxycarbonyl group can slow down both the transmetalation and reductive elimination steps.[2] To overcome this, the selection of an appropriate palladium catalyst and ligand system is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), are often essential. These ligands form highly active, coordinatively unsaturated palladium(0) species that can more readily accommodate sterically demanding substrates and accelerate the key steps of the catalytic cycle.[3]
A simplified representation of the catalytic cycle, highlighting the key stages influenced by the substrate, is presented below.
Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Reagent Stability and Potential Side Reactions
A critical aspect of using this compound is the potential for hydrolysis of the ester group under the basic conditions required for the coupling. The saponification of the isobutyl benzoate moiety would yield 2-carboxyphenylboronic acid in situ. While this may not always be detrimental to the C-C bond formation, it alters the electronic and steric profile of the coupling partner and can lead to a different product distribution or yield.
Key Considerations for Stability:
-
Base Selection: Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxide bases to minimize ester hydrolysis.
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures increase the likelihood of hydrolysis. Monitoring the reaction progress is crucial to avoid unnecessary heating.[4]
-
Protodeboronation: This is a common side reaction for boronic acids, where the C-B bond is cleaved and replaced with a C-H bond. It is often promoted by water and strong bases.[3] Running reactions under anhydrous conditions, where possible, can mitigate this issue, although water is often required for the activity of many bases.[5]
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should note that optimization for each specific aryl halide partner is often necessary.
General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is designed for a typical small-scale (0.5 mmol) reaction and leverages a modern, air-stable palladium precatalyst for ease of handling and high reactivity.
Materials:
-
Aryl bromide (1.0 equiv, 0.5 mmol)
-
This compound (1.2 equiv, 0.6 mmol)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%, 0.01 mmol)
-
SPhos ligand (2 mol%, 0.01 mmol)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv, 1.0 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 5 mL)
-
Oven-dried 10 mL reaction vial with a magnetic stir bar and septum cap
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
Vessel Preparation: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol), this compound (0.6 mmol), SPhos Pd G3 precatalyst (0.01 mmol), SPhos ligand (0.01 mmol), and finely powdered K₃PO₄ (1.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 4:1 dioxane/water solvent mixture (5 mL) to the vial.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, base, and solvent is critical for success, especially with challenging substrates. The following table summarizes recommended starting conditions for various classes of aryl halides.
| Entry | Aryl Halide (Ar-X) | Catalyst System (2 mol%) | Base (2-3 equiv) | Solvent System | Temp (°C) | Typical Time (h) |
| 1 | Electron-neutral Ar-Br | SPhos Pd G3 / SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12-18 |
| 2 | Electron-rich Ar-Br | RuPhos Pd G3 / RuPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100-110 | 18-24 |
| 3 | Electron-poor Ar-Br | SPhos Pd G3 / SPhos | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 8-16 |
| 4 | Hindered Ar-Br | XPhos Pd G3 / XPhos | Cs₂CO₃ | t-BuOH/H₂O (4:1) | 110 | 24-36 |
| 5 | Aryl Chloride (Ar-Cl) | XPhos Pd G3 / XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 24-48 |
This data is compiled as a guideline. Optimization is recommended for each specific substrate combination.
Trustworthiness & Troubleshooting: A Self-Validating Approach
A robust protocol anticipates potential failures. If a reaction with this compound yields suboptimal results, consider the following diagnostic steps.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Steric hindrance is too great for the chosen ligand/catalyst.[2] | 1. Use a fresh, reliable catalyst source (precatalysts are recommended). 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Switch to a bulkier ligand (e.g., from SPhos to XPhos or RuPhos).[3] Increase temperature. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and a base like anhydrous K₃PO₄. Add minimal water if required for base solubility. 2. Switch to a milder base (e.g., K₂CO₃) and monitor the reaction closely to stop it upon completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique. 2. Screen different palladium sources and ligands. Sometimes, slow addition of the boronic acid can mitigate this side reaction.[3] |
| Ester Hydrolysis Observed | 1. Base is too nucleophilic (e.g., NaOH, KOH). 2. High temperature and long reaction time. | 1. Use non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. 2. Attempt the reaction at a lower temperature for a longer duration or find a more active catalyst to reduce reaction time. |
Conclusion
This compound is a versatile and strategic reagent for the synthesis of complex biaryl compounds. Its successful application in C-C bond formation is not merely a matter of following a recipe but requires an understanding of the interplay between steric hindrance, reagent stability, and the catalytic system. By carefully selecting bulky phosphine ligands, appropriate bases, and reaction conditions, researchers can overcome the challenges posed by the ortho-ester group and leverage its synthetic potential. The protocols and troubleshooting guides provided herein are intended to serve as a solid foundation for developing efficient and reliable synthetic routes in drug discovery and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Google Patents. (2015). Method for preparing tert-butoxycarbonyl phenylboronic acid.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
National Institutes of Health. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. [Link]
-
PubMed. (2004). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
-
ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (2020). Substrate scope of Pd-catalyzed cross-coupling between α-bromo.... [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for the synthesis of 12-14. [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 1256345-85-3. [Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Reaction with 2-(Isobutoxycarbonyl)phenylboronic Acid
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Challenges of Sterically Hindered Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is pivotal in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a detailed experimental setup for the Suzuki-Miyaura reaction using 2-(isobutoxycarbonyl)phenylboronic acid, a substrate that introduces specific challenges due to the steric bulk of its ortho-substituent.
The presence of the isobutoxycarbonyl group in the ortho position significantly influences the reactivity of the boronic acid. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields or requiring carefully optimized conditions to achieve success.[4][5][6] Furthermore, the ester functionality is sensitive to hydrolysis under strongly basic conditions, a common feature of many Suzuki-Miyaura protocols. Therefore, the selection of the catalyst, ligand, base, and solvent system is critical for a successful outcome.
This document will provide a robust protocol for the coupling of this compound with a representative aryl bromide. We will delve into the rationale behind the choice of each reagent and condition, offering insights into overcoming the inherent challenges of this transformation.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[1] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[1][2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
For sterically hindered substrates like this compound, the transmetalation and reductive elimination steps can be particularly challenging. The bulky ortho group can sterically clash with the palladium center and its ligands, slowing down these key bond-forming steps.
Sources
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- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role and Reaction Mechanism of 2-(Isobutoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-(Isobutoxycarbonyl)phenylboronic acid. We will move beyond a simple recitation of facts to explore the nuanced reaction mechanisms, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This guide emphasizes the causality behind experimental choices, offering field-proven insights into optimizing reaction conditions and troubleshooting common challenges. We will dissect the critical role of the ortho-isobutoxycarbonyl substituent, which imparts unique steric and electronic properties that govern the reagent's reactivity. Detailed, validated protocols and visual aids are provided to ensure the reliable application of this versatile building block in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a cornerstone in the architecture of countless biologically active molecules, natural products, and advanced materials.[1] The ability to forge carbon-carbon bonds between aromatic rings with precision and control is, therefore, a paramount objective in modern organic synthesis. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods to achieve this transformation, celebrated for its mild conditions and exceptional functional group tolerance.[2][3]
Within the vast arsenal of organoboron reagents, this compound has emerged as a particularly valuable building block. Its structure, featuring a sterically demanding ester group ortho to the boronic acid, allows for the construction of highly substituted and conformationally restricted biaryl systems. Such structures are of immense interest in drug discovery, where they can serve as rigid scaffolds to orient pharmacophores for optimal target engagement.[4][5] This guide will illuminate the mechanistic intricacies of this reagent and provide a practical framework for its successful implementation.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the reactivity and reproducibility of results with any organoboron reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1256345-85-3 | [6][7][8] |
| Molecular Formula | C₁₁H₁₅BO₄ | [6][7] |
| Molecular Weight | 222.05 g/mol | [6] |
| Appearance | Typically a white to off-white solid | N/A |
| Storage | Store under an inert atmosphere, refrigerated. | [6] |
Key Handling Considerations:
-
Stability: While generally stable, boronic acids can be susceptible to oxidative degradation.[9][10] Long-term storage should be under an inert atmosphere (e.g., Argon or Nitrogen) and at reduced temperatures to minimize degradation.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source. The choice of a suitable base and minimizing excess water in the reaction is crucial to suppress this pathway.[11]
The Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form ortho-substituted biaryl compounds.
The Canonical Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[3][12] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step.[2][13]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[14][15]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[15][16]
Caption: Two potential roles of the ortho-ester group during the transmetalation step.
Practical Guide: Protocol Development and Optimization
The success of a Suzuki-Miyaura coupling involving a sterically hindered partner like this compound is highly dependent on the careful selection of reaction parameters.
Table 2: Recommended Reaction Parameters for Coupling with this compound
| Component | Recommended Options | Rationale & Causality | Source(s) |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, stable Pd(II) and Pd(0) precatalysts that are readily reduced in situ to the active Pd(0) species. | [2][17] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are essential to accelerate the rate-limiting reductive elimination step for sterically demanding substrates. | [11][18][17] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to form the boronate "ate" complex for transmetalation. K₃PO₄ is often preferred as it is effective and generally does not hydrolyze the ester group. | [2][17] |
| Solvent | Toluene, Dioxane, 2-MeTHF (often with water) | Aprotic polar or nonpolar solvents capable of reaching temperatures of 80-110 °C are typical. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle. | [11][17] |
| Temperature | 80 - 110 °C | Elevated temperatures are usually necessary to overcome the activation barriers associated with coupling hindered partners. | [19] |
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a representative coupling between this compound and a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (Potassium Phosphate, tribasic), finely ground (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inerting: Seal the vessel with a septum or screw cap. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 4 mL Toluene and 0.4 mL water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the required time (typically 4-24 hours). Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). [20]6. Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final biaryl product. [2]
Troubleshooting Guide
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient heat.
-
Solution: Ensure the reaction was properly degassed, as oxygen can deactivate the Pd(0) catalyst. Try a different, more robust ligand (e.g., switch from SPhos to RuPhos) or increase the reaction temperature.
-
-
Significant Protodeboronation:
-
Cause: Excess water or acidic impurities.
-
Solution: Use anhydrous solvents and ensure the base is thoroughly dried. Using a slightly less aqueous solvent system may help.
-
-
Boronic Acid Homocoupling:
-
Cause: Often promoted by the presence of oxygen. [21] * Solution: Rigorous exclusion of air during setup and reaction is paramount.
-
Applications in Medicinal Chemistry and Drug Development
Boronic acids are foundational tools in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores themselves. [4][22][23]this compound is specifically employed to synthesize sterically congested biaryls that are often key fragments in modern pharmaceuticals. The ortho-ester can serve as a synthetic handle for further elaboration into other functional groups (e.g., carboxylic acids via hydrolysis, amides, etc.), adding to its strategic value in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). The introduction of this building block can impart favorable physicochemical properties and improve the metabolic stability of drug candidates. [5]
Conclusion
This compound is a sophisticated and highly valuable reagent for the synthesis of ortho-substituted biaryl compounds via the Suzuki-Miyaura reaction. A deep understanding of its reaction mechanism, particularly the steric and potential electronic effects of the ortho-ester group, is essential for its effective use. The challenges posed by steric hindrance can be reliably overcome by employing modern, bulky phosphine ligands and carefully optimized reaction conditions. The protocols and insights provided in this guide offer a robust framework for researchers to harness the full synthetic potential of this powerful building block in their research and development endeavors.
References
- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC - NIH. (n.d.).
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (n.d.).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.).
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.).
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (2024).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024).
- Suzuki reaction - Wikipedia. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2025).
- This compound CAS#: 1256345-85-3; ChemWhat Code: 1084207. (n.d.).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (2020).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts - DSpace@MIT. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki Coupling Mechanism - YouTube. (2022).
- This compound,(CAS# 1256345-85-3) - Sinfoo Biotech. (n.d.).
- This compound | C11H15BO4 | CID 53216382 - PubChem. (n.d.).
- Biological and Medicinal Applications of Boronic Acids | Request PDF - ResearchGate. (n.d.).
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- 23. mdpi.com [mdpi.com]
Application Note: 2-(Isobutoxycarbonyl)phenylboronic Acid as a Versatile Building Block for Bioactive Molecule Synthesis
Abstract
2-(Isobutoxycarbonyl)phenylboronic acid is a uniquely functionalized building block with significant applications in medicinal chemistry and drug development. Its strategic design, featuring an ortho-ester group, provides steric control and serves as a masked carboxylic acid, enabling the synthesis of complex biaryl structures and other key pharmacophores. This guide details the properties, handling, and synthetic utility of this reagent, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols for a general coupling procedure and a subsequent ester hydrolysis are provided, alongside expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of Ortho-Substitution
Boronic acids are foundational reagents in modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid and an organohalide, stands as one of the most powerful methods for constructing biaryl scaffolds—a motif prevalent in numerous blockbuster drugs.
While a vast library of phenylboronic acids is available, this compound offers distinct advantages rooted in its ortho-ester functionality. This group exerts significant steric influence, enabling the synthesis of conformationally restricted biaryl systems that can enhance binding affinity to biological targets. Furthermore, the isobutoxycarbonyl group is a robust protecting group for a carboxylic acid. After its primary role in the coupling reaction is complete, it can be easily hydrolyzed to reveal a carboxylic acid moiety, a critical functional group for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This document serves as a comprehensive guide for researchers, providing both the theoretical rationale and practical protocols for leveraging this compound in the synthesis of bioactive molecules.
Reagent Profile and Handling
dot graph "G-2-Isobutoxycarbonylphenylboronic_acid" { layout="neato"; node [shape=none, margin=0]; bg_color="transparent"; Img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53216382&t=l"]; lab [label="this compound", pos="0, -1.5!", fontsize=12]; } ddot Caption: Molecular structure of the title compound.
Physicochemical & Safety Data
It is imperative for researchers to be familiar with the properties and safety requirements of this reagent before use. The data below has been consolidated from supplier information and safety data sheets (SDS).[1][2][3]
| Property | Value | Source |
| CAS Number | 1256345-85-3 | [2][3] |
| Molecular Formula | C₁₁H₁₅BO₄ | [1][2] |
| Molecular Weight | 222.05 g/mol | [2] |
| Appearance | White to off-white solid | N/A (General Observation) |
| Storage | Store under inert atmosphere, refrigerated.[2] Protect from moisture.[4][5] |
Safety & Handling Precautions:
As with all boronic acids, proper laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[4][6]
-
Stability: Boronic acids are susceptible to protodeboronation and can undergo trimerization to form boroxines upon dehydration. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to maintain its integrity.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is the formation of a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide (or triflate). This reaction is the cornerstone of synthesizing many important pharmaceutical compounds, including the antihypertensive drug Telmisartan, whose core structure is a functionalized biaryl carboxylic acid.[7][8][9][10]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rational troubleshooting and optimization.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like chlorides.
-
Transmetalation: The organic moiety (R²) from the base-activated boronic acid is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial here, forming a more nucleophilic boronate species that facilitates the transfer.[11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Rationale:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high activity and stability, making it effective for a broad range of substrates.
-
Base: Potassium carbonate is a moderately strong, cost-effective base suitable for activating the boronic acid without promoting significant ester hydrolysis under anhydrous conditions.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is commonly used. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be employed, often with stronger bases like cesium carbonate.[13]
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or pressure vessel)
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 266 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 22 mg).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ester.
Protocol 2: Post-Coupling Ester Hydrolysis
This protocol details the conversion of the isobutoxycarbonyl ester to the final carboxylic acid, a crucial step for many bioactive targets.
Rationale: The hydrolysis of sterically hindered esters, like the product from Protocol 1, can be challenging under standard conditions.[14][15] A robust method using a strong base in a mixed solvent system at elevated temperatures ensures complete conversion.[16][17]
Materials:
-
Biaryl ester (from Protocol 1) (1.0 eq)
-
Sodium Hydroxide (NaOH) (5.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the biaryl ester (1.0 mmol) in a mixture of THF (5 mL), Methanol (2 mL), and Water (2 mL) in a round-bottom flask.
-
Add sodium hydroxide pellets (5.0 mmol, 200 mg).
-
Heat the mixture to reflux (approx. 65-70 °C) and stir.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water (10 mL).
-
Cool the solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final biaryl carboxylic acid.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Use a fresh bottle of catalyst or a different catalyst/ligand system (e.g., Pd(PPh₃)₄). Ensure proper degassing of solvents and rigorous inert atmosphere technique. |
| Protodeboronation | Presence of excess water or protic sources; Reaction temperature too high. | Use an anhydrous base (e.g., Cs₂CO₃, KF) and anhydrous solvents.[11] Lower the reaction temperature and increase reaction time. |
| Incomplete Ester Hydrolysis | Steric hindrance; Insufficient base or reaction time. | Increase the amount of NaOH (up to 10 eq). Increase the reflux time. Consider alternative hydrolysis methods, such as using potassium trimethylsilanolate (KOSiMe₃). |
| Side Product Formation | Homo-coupling of the boronic acid; Catalyst decomposition. | Lower the catalyst loading. Ensure a high-purity boronic acid is used. Adding a phosphine ligand can sometimes stabilize the catalyst. |
Conclusion
This compound is a powerful and strategic building block for the synthesis of bioactive molecules. Its utility extends beyond simple biaryl formation, offering steric control at the coupling stage and providing a latent carboxylic acid for subsequent functionalization. The protocols and insights provided herein demonstrate its straightforward application in the robust and versatile Suzuki-Miyaura reaction, empowering chemists to construct complex molecular architectures for drug discovery and development.
References
-
Kumar, A., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. [Link]
-
Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. [Link]
-
Kumar, A., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. PMC, [Link]
-
Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-469. [Link]
-
Kumar, A., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. ResearchGate. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. [Link]
-
Maldonado-Ortega, U., et al. (2019). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
-
PubChem. This compound. [Link]
-
ChemWhat. This compound. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
ChemOrgChem. (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
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Application and Protocol for the Synthesis of Biaryl-2-Carboxylic Acid Scaffolds using 2-(Isobutoxycarbonyl)phenylboronic Acid
Introduction: The Strategic Value of Biaryl Scaffolds in Modern Drug Discovery
The biaryl motif, consisting of two directly connected aromatic rings, is a privileged structure in medicinal chemistry and materials science.[1][2] Its prevalence is evident in numerous top-selling pharmaceuticals, where the biaryl core provides a rigid scaffold that can precisely orient functional groups for optimal interaction with biological targets like enzymes and receptors.[1][3] Specifically, biaryl-2-carboxylic acids and their derivatives are crucial pharmacophores found in a range of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensives.[3]
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C-C bonds, lauded for its high functional group tolerance, mild conditions, and the stability of its organoboron reagents.[4][5] This application note provides a detailed protocol and scientific rationale for the synthesis of biaryls using 2-(Isobutoxycarbonyl)phenylboronic acid, a versatile reagent designed for the efficient construction of biaryl-2-carboxylate precursors. This approach strategically utilizes an ester protecting group that facilitates high-yield coupling and can be subsequently hydrolyzed to afford the desired biaryl-2-carboxylic acid, a key intermediate for further drug development.
Scientific Rationale and Causality
Why Use an Ortho-Ester Protected Phenylboronic Acid?
The direct use of 2-carboxyphenylboronic acid in Suzuki-Miyaura couplings can be challenging due to potential side reactions and purification difficulties associated with the free carboxylic acid. The use of an ester, such as the isobutoxycarbonyl group, offers several distinct advantages:
-
Enhanced Stability and Handling: Boronic acids can be prone to protodeboronation, a process where the C-B bond is cleaved by a proton source.[6] Esterification of the ortho-carboxyl group can improve the reagent's stability and shelf-life.
-
Improved Solubility: The isobutyl group enhances solubility in common organic solvents used for cross-coupling reactions, leading to more homogeneous reaction mixtures and potentially improved reaction kinetics.
-
Mitigation of Side Reactions: The free carboxylic acid can interfere with the basic conditions of the Suzuki reaction or coordinate with the palladium catalyst in an unproductive manner. The ester group prevents these interactions.
-
Controlled Synthesis: It provides a synthetic handle for the late-stage introduction of the carboxylic acid functionality, which is often crucial for the biological activity of the final molecule.[3]
Navigating Steric Hindrance
A key consideration in this reaction is the steric bulk introduced by the ortho-isobutoxycarbonyl group. Ortho-substituted boronic acids can exhibit slower reaction rates due to steric hindrance, which impedes the transmetalation step in the catalytic cycle.[7] To overcome this, the choice of palladium catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands can accelerate the reaction by promoting the oxidative addition and reductive elimination steps.[8][9]
Experimental Workflow Overview
The synthesis is a two-stage process: the initial palladium-catalyzed Suzuki-Miyaura coupling followed by the hydrolysis of the ester to yield the final carboxylic acid. This workflow allows for the purification of the biaryl ester intermediate before proceeding to the final active molecule.
Caption: Overall experimental workflow.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the cross-coupling of this compound with a representative aryl bromide.
Materials and Reagents
-
This compound
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.) and the chosen aryl halide (1.0 mmol, 1.0 equiv.).
-
Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and the base, such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a mixture of solvents, typically Toluene:Ethanol:Water in a 4:1:1 ratio (e.g., 8 mL Toluene, 2 mL Ethanol, 2 mL Water). The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate.[12]
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 4-16 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers and wash with brine (20 mL). f. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl-2-isobutoxycarbonyl ester.[12]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[5]
Protocol 2: Saponification of the Isobutyl Ester
This protocol describes the hydrolysis of the ester to the final biaryl-2-carboxylic acid.
Materials and Reagents
-
Biaryl-2-isobutoxycarbonyl ester (from Protocol 1)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl, e.g., 1M or 2M)
Step-by-Step Methodology
-
Dissolution: Dissolve the biaryl ester (1.0 mmol) in a mixture of methanol or THF (10 mL) and water (5 mL) in a round-bottom flask.
-
Base Addition: Add an excess of NaOH (e.g., 3.0 mmol, 3.0 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (60-70 °C) and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: a. Cool the reaction mixture to room temperature and remove the organic solvent via rotary evaporation. b. Dilute the remaining aqueous solution with water (10 mL). c. Cool the solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of HCl. A precipitate of the carboxylic acid should form.[13] d. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the solid product in a vacuum oven to yield the pure biaryl-2-carboxylic acid.
Data Summary: Representative Reaction Parameters
The following table provides a summary of typical conditions and expected outcomes for Suzuki-Miyaura couplings to form biaryl esters, based on analogous systems in the literature.
| Parameter | Condition | Rationale / Comment | Reference |
| Aryl Halide | Ar-Br, Ar-I | Aryl bromides and iodides are most common. Chlorides are less reactive and may require specialized catalyst systems. | [5] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice. Other catalysts with bulky phosphine ligands can be effective for hindered substrates. | [13] |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for process efficiency, but higher loadings may be needed for challenging substrates. | [14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. K₃PO₄ is often effective for sterically demanding couplings. | [15] |
| Solvent System | Toluene/H₂O, DME/H₂O | A biphasic system is typical to dissolve both the organic substrates and the inorganic base. | [13] |
| Temperature | 80 - 110 °C | Heating is generally required to drive the reaction to completion. | [8] |
| Typical Yield | 60 - 95% | Yields are substrate-dependent. Steric hindrance on either coupling partner can lower the yield. | [13][14] |
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following checks are recommended:
-
Reaction Monitoring: Use TLC or LC-MS to confirm the consumption of the limiting reagent (typically the aryl halide) and the formation of a new, less polar spot corresponding to the coupled product.
-
Product Characterization: The structure and purity of the final biaryl ester and the subsequent carboxylic acid should be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Control Experiment: Running the reaction without the palladium catalyst should result in no product formation, confirming that the transformation is indeed palladium-catalyzed.
References
- Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed...
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Public
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- (PDF)
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (n.d.).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014).
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024).
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.).
- Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC - NIH. (2017).
- Synthesis of Biaryls | Request PDF - ResearchG
- Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxyl
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- (a) Representative Suzuki coupling reaction and hydrolysis products for...
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- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. Suzuki Coupling [organic-chemistry.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Inert Atmosphere Techniques in Reactions Involving 2-(Isobutoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-(Isobutoxycarbonyl)phenylboronic acid is a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the success and reproducibility of these reactions are critically dependent on the stringent exclusion of atmospheric oxygen and moisture. This guide provides a comprehensive overview of the rationale and practical execution of inert atmosphere techniques for reactions involving this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for both Schlenk line and glovebox operations. The aim is to equip researchers with the necessary knowledge to minimize side reactions, improve yields, and ensure the integrity of their synthetic transformations.
The Imperative for an Inert Atmosphere: Understanding the Vulnerabilities of Arylboronic Acids
Arylboronic acids, including this compound, are susceptible to several degradation pathways under ambient atmospheric conditions. The two primary concerns are oxidative deboronation and protodeboronation .
-
Oxidative Deboronation: In the presence of oxygen, especially catalyzed by transition metals or reactive oxygen species, the carbon-boron bond can be cleaved to yield a phenol.[1][2][3][4] This is a significant side reaction that consumes the starting material and complicates purification. The mechanism of oxidation can be complex, but it underscores the necessity of a deoxygenated reaction environment.[5][6]
-
Protodeboronation: This is a reaction where the boronic acid group is replaced by a hydrogen atom, typically facilitated by moisture (protonolysis).[7][8][9] The propensity for protodeboronation is highly dependent on the reaction conditions, including pH and the electronic nature of the aryl substituent.[8][9][10] For many cross-coupling reactions that are run under basic aqueous conditions, protodeboronation can be a significant competing pathway.[10][11]
The isobutoxycarbonyl group in the ortho position of this compound can influence the reactivity and stability of the C-B bond, but the fundamental susceptibility to oxidation and protodeboronation remains. Therefore, the use of inert atmosphere techniques is not merely a suggestion but a prerequisite for achieving high yields and purity.
Choosing Your Arsenal: A Comparative Overview of Schlenk Lines and Gloveboxes
The two most common methods for handling air-sensitive compounds are the Schlenk line and the glovebox.[12] The choice between them often depends on the scale of the reaction, the number of manipulations required, and the available laboratory infrastructure.
| Feature | Schlenk Line | Glovebox |
| Principle of Operation | A dual-manifold system providing alternating vacuum and inert gas to glassware.[13][14] | A sealed enclosure with a recirculating inert atmosphere.[12][15][16] |
| Best Suited For | Single reactions, solvent transfers, and filtrations. | Multiple simultaneous reactions, weighing of solids, and complex manipulations.[12][15] |
| Advantages | Cost-effective, versatile for various glassware setups. | Provides a completely inert environment for all manipulations, reducing the risk of exposure.[16] |
| Disadvantages | Requires more technical skill for complex operations, potential for minor leaks at joints. | Higher initial cost, limited dexterity due to gloves, potential for cross-contamination.[12] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed instructions for setting up a Suzuki-Miyaura cross-coupling reaction using this compound under both Schlenk line and glovebox conditions.
General Preparations (Applicable to both Schlenk Line and Glovebox)
-
Glassware Preparation: All glassware (reaction flasks, dropping funnels, condensers, etc.) must be thoroughly dried in an oven (typically overnight at >100 °C) to remove adsorbed water. For Schlenk line use, the glassware is then assembled while hot and connected to the line to cool under vacuum.
-
Solvent Degassing: Solvents for air-sensitive reactions must be deoxygenated. Common methods include:
-
Purging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).[13]
-
Freeze-Pump-Thaw: This is a more rigorous method for highly sensitive reactions. The solvent is frozen with liquid nitrogen, subjected to high vacuum to remove gases, and then thawed. This cycle is repeated at least three times.[13]
-
Solvent Purification Systems: Many modern labs utilize systems that pass solvents through columns of activated alumina and copper catalyst to remove water and oxygen.[17]
-
Protocol 1: Suzuki-Miyaura Coupling using a Schlenk Line
This protocol outlines the coupling of this compound with an aryl halide.
Workflow Visualization:
Caption: Schlenk Line Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Flask Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser. Attach a rubber septum to one neck and connect the other neck to the Schlenk line via a stopcock adapter.
-
Atmosphere Exchange: Evacuate the flask under vacuum until it is cool. Then, slowly backfill with inert gas (e.g., argon). Repeat this "evacuate-refill" cycle three times to ensure a completely inert atmosphere.[13][14]
-
Addition of Solids: Under a positive flow of inert gas, quickly remove the septum and add the aryl halide, this compound, and the base (e.g., K₂CO₃ or Cs₂CO₃). Replace the septum immediately.
-
Addition of Solvents: Add the degassed solvent(s) (e.g., dioxane/water mixture) via a gas-tight syringe or cannula transfer.[12]
-
Degassing the Reaction Mixture: If necessary, degas the entire reaction mixture by bubbling inert gas through it for 10-15 minutes via a long needle inserted through the septum.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand mixture) in a separate Schlenk tube with degassed solvent. Transfer the required amount of the catalyst solution to the reaction flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (monitored by an oil bubbler).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the flask to room temperature. The reaction can then be quenched and worked up under ambient conditions.
Protocol 2: Suzuki-Miyaura Coupling using a Glovebox
The glovebox provides a more controlled environment, especially for weighing and handling solids.
Workflow Visualization:
Caption: Glovebox Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Glovebox Preparation: Ensure the glovebox has low levels of oxygen (<10 ppm) and moisture (<1 ppm).
-
Bringing Materials In: Bring all necessary oven-dried glassware, reagents (in sealed containers), and degassed solvents into the glovebox through the antechamber.[12] Cycle the antechamber with vacuum and inert gas at least three times.
-
Reaction Setup (Inside the Glovebox):
-
Set up a round-bottom flask with a magnetic stir bar.
-
Directly weigh the aryl halide, this compound, the base, and the palladium catalyst into the flask.
-
Add the required solvent(s).
-
If the reaction requires heating, securely seal the flask with a screw-cap vial or a greased glass stopper with a clamp.
-
-
Running the Reaction:
-
The sealed reaction vessel can be removed from the glovebox and heated on a standard heating mantle on the benchtop.
-
Alternatively, for reactions at or near room temperature, the entire reaction can be conducted inside the glovebox.
-
-
Work-up: Once the reaction is complete, cool the flask to room temperature before opening it to the atmosphere for quenching and subsequent work-up.
Concluding Remarks: Ensuring Success Through Rigorous Technique
The stability of this compound and the efficiency of its subsequent reactions are inextricably linked to the quality of the inert atmosphere maintained. While both Schlenk line and glovebox techniques are effective, the choice should be guided by the specific requirements of the synthesis and the resources available. Mastery of these techniques is fundamental for any researcher working with boronic acids, enabling the synthesis of complex molecules with high fidelity and reproducibility. By understanding the underlying principles of boronic acid degradation and diligently applying these protocols, scientists can significantly improve their experimental outcomes.
References
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Wikipedia. Air-free technique. [Link]
- Jolley, K. E., & Nichol, G. S. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development.
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]
-
Wu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. [Link]
- Perrin, D. M., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
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Chiu, H.-C., & Morin, T. J. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Journal of Visualized Experiments, (97), e52621. [Link]
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Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). [Link]
-
ResearchGate. (2023). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12273. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1221–1234. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Ivanisevic, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Bart Laboratory. (n.d.). Standard Operating Procedures. Purdue Chemistry. [Link]
-
Buchwald, S. L., et al. (2018). Dosage delivery of sensitive reagents enables glove-box-free synthesis. Nature, 555(7697), 536-540. [Link]
-
ChemRxiv. (n.d.). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for oxidation of phenyl boronic acid under... [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
ResearchGate. (2025). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC, 118(10). [Link]
-
Hartwig, J. F., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 57(42), 13732-13745. [Link]
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Nichols, L. (2022). Inert Atmosphere. YouTube. [Link]
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
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- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 16. ossila.com [ossila.com]
- 17. ionicviper.org [ionicviper.org]
Topic: Strategic Workup and Purification of Products from 2-(Isobutoxycarbonyl)phenylboronic Acid Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Isobutoxycarbonyl)phenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the construction of sterically hindered biaryl systems—a common motif in pharmaceutical agents.[1][2][3] However, the unique properties of this ortho-substituted reagent and the general complexities of palladium-catalyzed reactions necessitate robust and well-designed protocols for product isolation and purification. This application note provides a comprehensive guide to the workup and purification of reaction products derived from this compound, emphasizing the rationale behind each step to empower researchers to troubleshoot and adapt these methods for their specific applications.
Understanding the Post-Reaction Environment
A successful purification strategy begins with a thorough understanding of the components present in the crude reaction mixture upon completion. For a typical Suzuki-Miyaura coupling, the flask will contain not only the desired product but also a variety of other species that must be systematically removed.
-
Desired Product: The target biaryl compound.
-
Unreacted Starting Materials: Residual this compound and the aryl halide/triflate coupling partner.
-
Catalyst Residues: The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and its degradation products.
-
Ligands & Byproducts: Free phosphine ligands and their oxides (e.g., triphenylphosphine oxide).
-
Boron-Containing Byproducts: Boric acid (from protodeboronation), boroxines (anhydrides of the starting boronic acid), and homocoupled biaryl species derived from the boronic acid.[4][5]
-
Base: The inorganic base used in the reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
The presence of the isobutoxycarbonyl group, an ester, introduces a key consideration: its susceptibility to hydrolysis (saponification) under strongly basic conditions, which would convert it to a carboxylic acid. This requires careful pH control during the workup phase.
Table 1: Common Impurities and Removal Strategies
| Impurity/Byproduct | Chemical Nature | Primary Removal Strategy | Rationale |
| Unreacted Boronic Acid | Weakly Acidic Solid | Aqueous basic wash (e.g., 1M NaHCO₃ or dilute NaOH) | Deprotonation forms a water-soluble boronate salt, which partitions into the aqueous layer.[6] |
| Palladium Catalyst | Transition Metal Complex | Filtration through Celite® or silica gel plug | Adsorbs the solid-supported or precipitated palladium species.[7] |
| Phosphine Oxides | Polar, neutral/weakly basic | Flash column chromatography | Difference in polarity allows for chromatographic separation from the less polar desired product. |
| Boric Acid / Boroxines | Acidic / Neutral | Aqueous basic wash; Volatilization with MeOH | Basic wash removes boric acid. Co-evaporation with methanol can form volatile trimethyl borate.[5][8] |
| Inorganic Base (e.g., K₂CO₃) | Basic Salt | Aqueous wash / Liquid-liquid extraction | Highly soluble in water and easily removed by partitioning. |
| Homocoupled Biaryl | Neutral, Non-polar | Flash column chromatography or Crystallization | Polarity is often very close to the desired product, making chromatography the most effective method. |
The Workup: A Step-by-Step Protocol for Isolating the Crude Product
The workup phase is designed to remove the bulk of inorganic salts, water-soluble materials, and the catalyst, providing a "crude" organic product ready for fine purification.
Protocol 2.1: General Aqueous Workup
-
Reaction Quenching & Cooling: Once reaction completion is confirmed (e.g., by TLC or LC-MS), remove the heat source and allow the reaction mixture to cool to room temperature.
-
Catalyst Filtration (Recommended): Dilute the cooled mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Filter the suspension through a short pad of Celite® or silica gel in a Büchner funnel to remove the heterogeneous palladium catalyst and other insoluble matter.[7] Wash the pad with additional organic solvent to ensure complete recovery of the product.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add deionized water and shake gently. The inorganic base and other salts will partition into the aqueous layer.[9]
-
Basic Wash for Boronic Acid Removal: Separate the organic layer. To this layer, add a mild basic solution, such as 1M sodium bicarbonate (NaHCO₃) or a carefully controlled amount of dilute (e.g., 0.5-1M) sodium hydroxide (NaOH).
-
Rationale & Causality: Boronic acids are Lewis acids with a pKa around 9.[10] A basic wash deprotonates the boronic acid to form the corresponding boronate salt, R-B(OH)₃⁻, which is highly polar and partitions into the aqueous phase.[6][11] Using a mild base like NaHCO₃ minimizes the risk of hydrolyzing the isobutoxycarbonyl ester group.
-
-
Neutralization and Brine Wash: Wash the organic layer sequentially with deionized water and then with a saturated aqueous solution of NaCl (brine). The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]
Workflow Visualization
The following diagram illustrates the general workup procedure.
Caption: General workflow for the aqueous workup of a Suzuki-Miyaura reaction mixture.
Advanced Purification Strategies
The crude product obtained from the workup is rarely pure enough for characterization or downstream applications. The following section details the most common and effective purification techniques.
Flash Column Chromatography
Flash column chromatography is the most widely used technique for purifying products from Suzuki-Miyaura reactions due to its versatility in separating compounds with different polarities.[12][13]
Protocol 3.1.1: Silica Gel Flash Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (typically a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate) that provides good separation between your product and impurities. Aim for an Rf value of ~0.2-0.3 for the desired product.
-
Column Packing: Select an appropriately sized column and slurry-pack it with silica gel (230-400 mesh) using the chosen non-polar solvent or a weak concentration of the eluent mixture.[12]
-
Sample Loading: It is highly recommended to use a "dry loading" technique for optimal separation. Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or EtOAc), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[14][15]
-
Elution: Elute the column with the pre-determined solvent system. A gradient elution (gradually increasing the percentage of the polar solvent) is often more effective than an isocratic (constant solvent mixture) elution for complex mixtures.[14]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.[13]
Table 2: Typical Flash Chromatography Parameters
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution for most biaryl compounds.[12] |
| Silica:Crude Ratio | 50:1 to 100:1 by weight | Higher ratios are used for more difficult separations to increase resolving power. |
| Eluent System | Hexanes/Ethyl Acetate | Excellent starting point; offers a good polarity range for a wide variety of biaryl products. |
| Loading Method | Dry Loading | Prevents band broadening and leads to sharper peaks and better separation compared to liquid loading.[14] |
Crystallization
If the desired product is a solid, crystallization can be an exceptionally powerful and scalable purification method to achieve very high purity.
Protocol 3.2.1: Recrystallization
-
Solvent Screening: Find a suitable solvent or solvent pair. The ideal solvent should dissolve the product poorly at room temperature but completely at an elevated temperature.[16]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture (e.g., in a water bath) with stirring until the solid completely dissolves.
-
Cooling & Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature, then potentially in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[17]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals thoroughly under vacuum.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations where impurities are structurally very similar to the product, or when ultra-high purity (>99.5%) is required for applications like reference standard preparation, preparative HPLC is the method of choice.[18][19]
-
Principle: Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.
-
Typical Setup: Reversed-phase columns (e.g., C18) are most common, using mobile phases like acetonitrile/water or methanol/water, often with additives like formic acid or TFA to improve peak shape.
-
Application: It is particularly useful for isolating closely eluting byproducts for structural identification or for obtaining enantiomerically pure atropisomers if the product is chiral.[20][21]
Purification Strategy Decision Tree
This diagram provides a logical path for selecting the most appropriate purification technique.
Caption: Decision tree for selecting a suitable purification strategy.
Conclusion
The successful isolation of pure products from reactions involving this compound is achievable through a systematic and well-reasoned approach. A carefully executed aqueous workup, particularly with a mild basic wash to remove boronic acid residues, is critical for simplifying the subsequent purification step. Flash column chromatography remains the primary tool for purification, though crystallization and preparative HPLC offer powerful alternatives for solid products and challenging separations, respectively. By understanding the principles behind each step, researchers can confidently adapt these protocols to obtain high-purity materials essential for advancing research and drug development programs.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Jadhav, S. (2025). Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. LinkedIn. [Link]
-
Waters Corporation. (2015). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]
-
Manufacturing Chemist. (2016). Impurity isolation and sample purification. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Google Patents.
-
Pharmaceutical Outsourcing. (2012). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. [Link]
-
Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(9), 962-963. [Link]
-
Thapa, D., et al. (2012). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry, 24(10), 4425-4427. [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
University of California, Los Angeles. Workup Tricks: Reagents. [Link]
- Hall, D. G. (Ed.). (2011).
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Oldenhuis, N. J., et al. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 130(17), 5638-5649. [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1294. [Link]
-
National Institutes of Health. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
Chen, C., & King, A. O. (2001). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 66(9), 3343-3345. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wikipedia. Boronic acid. [Link]
-
ResearchGate. (2025). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. [Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
National Institutes of Health. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]
-
YouTube. (2023). Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. Boronic acid - Wikipedia [en.wikipedia.org]
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- 19. Impurity isolation and sample purification [manufacturingchemist.com]
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- 21. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 2-(Isobutoxycarbonyl)phenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with 2-(Isobutoxycarbonyl)phenylboronic acid. This substrate, while valuable, presents unique steric challenges that often lead to low yields and competing side reactions. This resource provides in-depth troubleshooting advice and optimized protocols to help you achieve success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound particularly challenging?
The primary difficulty arises from severe steric hindrance. The bulky isobutoxycarbonyl group is positioned ortho to the boronic acid, which impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] Standard Suzuki conditions often fail because the catalyst's metallic center cannot easily access the reactive sites of the coupling partners.[3]
Q2: What are the most critical parameters to optimize for this specific reaction?
For sterically demanding couplings, the three most critical parameters are:
-
Catalyst-Ligand System: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are required to facilitate the reaction.[3][4]
-
Base Selection: The base activates the boronic acid for transmetalation.[5] For hindered substrates, stronger, non-nucleophilic bases are often necessary.[3]
-
Solvent and Temperature: An appropriate solvent system and elevated temperatures are typically needed to overcome the high activation energy of the reaction.[6]
Q3: What are the most common side reactions, and how can I identify them?
The three main side reactions to monitor are:
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, yielding isobutyl benzoate. This is often promoted by excess water, strong bases, and high temperatures.[2][7][8]
-
Ester Hydrolysis: The isobutoxycarbonyl group is hydrolyzed to a carboxylic acid, forming 2-carboxyphenylboronic acid or its derivatives. This is favored by strongly basic aqueous conditions.[9]
-
Homocoupling: Formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules. This can be promoted by the presence of oxygen.[8]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Very Low or No Conversion of Starting Materials
Question: I've set up my reaction with this compound, but after several hours, TLC/LC-MS analysis shows only starting materials. What went wrong?
This is the most common issue and is almost always related to an inadequate catalyst system or suboptimal reaction conditions that fail to overcome the steric barrier.
The catalytic cycle, particularly the transmetalation and reductive elimination steps, is slow for ortho-substituted substrates. Standard catalysts like Pd(PPh₃)₄ are often not active enough.[10]
Solution: Employ a catalyst system known to be effective for sterically hindered couplings. This involves using a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the difficult steps of the catalytic cycle.[3][11]
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst/Ligand System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / XPhos or SPhos | Buchwald-type biaryl phosphine | Excellent for sterically hindered and electron-poor substrates.[3][10] | 1-3 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Trialkylphosphine | Highly active and electron-rich, effective at lower temperatures.[11] | 1-3 |
| XPhos Pd G3/G4 Precatalyst | Pre-formed Pd(II) complex | Air-stable, provides a reliable source of the active Pd(0) catalyst.[3][12] | 1-3 |
| Pd(OAc)₂ / AntPhos | Biaryl phosphine | Shown to be highly reactive for tetra-ortho-substituted biaryl synthesis.[13][14] | 1-2 |
The base's role is to form a more nucleophilic boronate species to facilitate transmetalation.[5] If the base is too weak or insoluble, this activation is inefficient.
Solution: Switch to a stronger base and ensure appropriate solvent selection. Non-polar aprotic solvents are often preferred as they can solubilize the catalyst complex and substrates at higher temperatures.[3]
Table 2: Comparison of Bases for Hindered Suzuki Couplings
| Base | Strength | Common Solvents | Comments |
| K₃PO₄ (Potassium Phosphate) | Strong | Dioxane/H₂O, Toluene, DMF | Often the best choice for difficult couplings.[5][15] Requires some water for full activity. |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Dioxane, Toluene, DMF | High solubility in organic solvents makes it very effective.[16] |
| K₂CO₃ (Potassium Carbonate) | Moderate | Dioxane/H₂O, DMF/H₂O, n-Propanol/H₂O | A good starting point, but may be insufficient for highly hindered substrates.[6][17] |
| KF (Potassium Fluoride) | Mild | Anhydrous Dioxane, THF | Can be effective and is less likely to cause ester hydrolysis.[9] |
Caption: Troubleshooting decision tree for low conversion.
Problem 2: Significant Protodeboronation Side Product Observed
Question: My reaction is working, but I'm isolating a large amount of isobutyl benzoate, the product of protodeboronation. How can I prevent this?
Protodeboronation is the hydrolytic cleavage of the C-B bond. It is a common issue with electron-deficient or sterically hindered boronic acids, especially under harsh conditions.[2][7]
Solution:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water accelerates protodeboronation. Try using an anhydrous solvent (e.g., dry dioxane) with a base like potassium phosphate (which can be effective even with trace water) or potassium fluoride.[7][9]
-
Lower the Temperature: High temperatures can accelerate the rate of protodeboronation.[7] Determine the lowest temperature at which the coupling proceeds at a reasonable rate.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are more resistant to premature hydrolysis and release the boronic acid slowly under the reaction conditions.[7][18]
Problem 3: The Isobutoxycarbonyl Ester is Being Hydrolyzed
Question: I'm seeing a new, more polar spot by TLC, and my NMR shows the loss of the isobutyl group. How do I stop the ester from being saponified?
Ester hydrolysis is a risk when using strong bases, especially with water present at high temperatures.
Solution:
-
Avoid Hydroxide Bases: Never use bases like NaOH or KOH. Stick to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[5]
-
Use a Milder Base: If hydrolysis persists, potassium fluoride (KF) is an excellent alternative. It is sufficiently basic to promote the reaction but is much less likely to hydrolyze the ester.[9]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (3.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.[5]
-
Degassing: Seal the vessel with a septum and purge with an inert gas for 15-20 minutes. This is critical to prevent oxidation of the catalyst and homocoupling side reactions.[7]
-
Solvent Addition: Add the degassed solvent mixture (e.g., for a 0.1 M reaction, add 10 mL of dioxane/water per mmol of aryl bromide) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. pure.hw.ac.uk [pure.hw.ac.uk]
- 18. youtube.com [youtube.com]
preventing protodeboronation of 2-(Isobutoxycarbonyl)phenylboronic acid
Introduction: Navigating the Stability of 2-(Isobutoxycarbonyl)phenylboronic acid
Welcome to the technical support guide for this compound. This versatile reagent is a cornerstone in medicinal chemistry and organic synthesis, particularly for constructing complex molecules via Suzuki-Miyaura cross-coupling reactions.[1][2] However, its utility is often challenged by a common side reaction: protodeboronation. This process, where the vital carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, results in the formation of isobutyl benzoate, consuming the starting material and reducing reaction yields.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of why protodeboronation occurs and offers field-proven troubleshooting strategies and optimized protocols to ensure your experiments are successful, repeatable, and robust.
Part 1: Frequently Asked Questions (FAQs) — The "Why"
This section addresses the fundamental principles governing the stability of your boronic acid.
Q1: What exactly is protodeboronation and why is it a significant problem with my this compound?
Protodeboronation is a chemical reaction that cleaves the C–B bond of the boronic acid and replaces it with a C–H bond. In the case of this compound, this side reaction converts your valuable reagent into the byproduct isobutyl benzoate, rendering it inactive for the desired cross-coupling. This directly leads to lower yields, introduces a significant impurity that can complicate purification, and wastes starting material.
Q2: My reaction is failing. What are the primary factors that accelerate protodeboronation?
Protodeboronation is not random; it is driven by specific, controllable experimental conditions. Understanding these factors is the first step to preventing it.
-
Presence of a Base: Base-catalyzed protodeboronation is a dominant decomposition pathway.[3][4] The base (e.g., hydroxides, carbonates) reacts with the boronic acid to form a tetrahedral boronate anion [ArB(OH)3]−. This species is more electron-rich and significantly more susceptible to cleavage by a proton source than the neutral boronic acid.[3][5]
-
Protic Solvents (Water, Alcohols): These solvents, especially water, act as the primary proton source for the C–B bond cleavage.[6] While water is often added to Suzuki reactions to dissolve the base and facilitate transmetalation, its presence creates a perfect storm for protodeboronation when combined with a base and elevated temperatures.[7][8] Using strictly anhydrous conditions is a key strategy to mitigate this.[9][10]
-
Elevated Temperatures: Like most unwanted side reactions, the rate of protodeboronation increases with temperature. Minimizing reaction temperature and time is crucial.
-
Electronic & Steric Effects of the ortho-Substituent: The position of the isobutoxycarbonyl group is critical. Ortho-substituents can influence protodeboronation rates through a combination of steric and electronic effects.[5][11] While electron-withdrawing groups can sometimes stabilize the C-B bond, the steric strain introduced by an ortho group can also accelerate decomposition under basic conditions.[5][12]
Q3: How do I know if my boronic acid is degrading during storage or only during the reaction?
This is a critical diagnostic question. You can determine the source of the problem with a simple control experiment:
-
Analyze a sample of your stored this compound by ¹H NMR or LC-MS to establish a baseline purity and check for the presence of isobutyl benzoate.
-
Set up a mock reaction containing your boronic acid, the chosen base, and solvent, but without the palladium catalyst and coupling partner.
-
Heat this mixture at the intended reaction temperature for a short period (e.g., 30 minutes).
-
Analyze a sample from this mock reaction. If you observe a significant increase in the amount of isobutyl benzoate, your reaction conditions are the primary cause of decomposition. If your starting material was already impure, then storage and handling are the issues.
Part 2: Troubleshooting Guide — From Problem to Solution
This section is structured around common experimental failures and provides direct, actionable solutions.
Scenario 1: My reaction has a low yield, and I've identified isobutyl benzoate as the major byproduct.
This is a classic sign of protodeboronation occurring during the reaction. The goal is to make the desired Suzuki coupling kinetically faster than the decomposition pathway.
Solution: Revise your reaction protocol to disfavor protodeboronation.
-
Base Selection: Switch from strong, aqueous bases like NaOH, KOH, or Ba(OH)₂ to milder, often anhydrous, bases. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent alternatives that are less aggressive in promoting protodeboronation.[4]
-
Solvent System: Rigorously exclude water. Use high-purity, anhydrous aprotic solvents like 1,4-dioxane, THF, or toluene.[7][9] If the base has poor solubility, consider a specialized anhydrous system. For example, potassium trimethylsilanolate (TMSOK) is an organic-soluble base that promotes efficient coupling under homogeneous, anhydrous conditions, effectively shutting down the primary protodeboronation pathway.[9]
-
Catalyst Choice: Use a highly active palladium catalyst/ligand system. Modern catalysts with electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can achieve high turnover rates at lower temperatures, allowing the Suzuki coupling to complete before significant protodeboronation occurs.[13]
-
Temperature and Time: Run the reaction at the lowest temperature that still allows for efficient coupling. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Solution: Implement rigorous inert atmosphere and anhydrous techniques.
Dissolved oxygen can lead to oxidative homocoupling and deactivate the Pd(0) catalyst, while atmospheric moisture provides the fuel for protodeboronation.[10]
-
Glassware Preparation: Oven- or flame-dry all glassware immediately before use and cool it under a stream of inert gas (argon or nitrogen).[14][15]
-
Solvent Preparation: Use freshly distilled anhydrous solvents or commercially available sealed solvents (e.g., AcroSeal™).
-
Degassing: Thoroughly degas the reaction solvent using one of the following methods:
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to workup.[17]
Scenario 2: My results are inconsistent. A new bottle of the boronic acid worked well, but an older one failed.
This points towards degradation during storage. Arylboronic acids are sensitive and require proper handling.
Solution: Implement strict storage protocols.
-
Environment: Store this compound in a tightly sealed container in a cool, dark, and dry place. A desiccator cabinet purged with nitrogen or argon is ideal.[18]
-
Inert Atmosphere: For long-term storage, consider storing the material inside a glovebox or flushing the container with argon before sealing.
-
Avoid Cross-Contamination: Do not store boronic acids near strong acids or bases.[19][20]
Scenario 3: I've optimized everything, but my boronic acid is still too unstable.
For particularly sensitive systems, the inherent reactivity of the boronic acid itself is the limiting factor. In these cases, a "slow-release" strategy using a more stable derivative is the state-of-the-art solution.
Solution: Convert the boronic acid to a more stable boronic ester or trifluoroborate salt.
-
Pinacol Esters (Bpin): These are significantly more stable towards protodeboronation than the corresponding boronic acids.[7] They can be easily prepared and purified, and under the reaction conditions, they slowly hydrolyze to release the active boronic acid at a low, steady concentration. This keeps the concentration of the sensitive species low, favoring transmetalation over decomposition.[21]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are robust to chromatography and long-term storage. They are designed for slow-release applications in cross-coupling.[13]
-
Potassium Aryltrifluoroborates (BF₃K): These salts also offer enhanced stability and release the boronic acid under basic, aqueous conditions.[7][13]
Part 3: Data Summary & Visualization
Table 1: Key Factors Influencing Protodeboronation & Mitigation Strategies
| Factor | Impact on Protodeboronation | Recommended Mitigation Strategy |
| Base | High Impact: Strong bases (NaOH, KOH) form the highly reactive boronate anion.[3][4] | Use milder, non-aqueous bases (K₃PO₄, K₂CO₃) or a soluble organic base (TMSOK).[9] |
| Solvent | High Impact: Protic solvents (H₂O, MeOH) are the primary proton source for C-B cleavage.[6][9] | Use rigorously dried, degassed aprotic solvents (Dioxane, THF, Toluene).[10] |
| Temperature | Medium Impact: Higher temperatures accelerate the rate of decomposition. | Run reactions at the lowest effective temperature. Use a highly active catalyst to enable lower temperatures. |
| Atmosphere | Medium Impact: Atmospheric moisture enables protodeboronation; oxygen can cause side reactions.[10] | Employ strict inert atmosphere techniques (Argon or Nitrogen).[14][16][17] |
| Reagent Form | High Impact: Free boronic acids are often less stable than their ester derivatives. | Convert to a more stable form (e.g., pinacol ester, MIDA boronate) for slow-release.[7][13][21] |
Diagrams: Mechanisms and Workflows
Caption: Base-catalyzed protodeboronation mechanism.
Caption: Troubleshooting workflow for low reaction yields.
Part 4: Key Experimental Protocols
Protocol 1: Rigorous Solvent Dehydration and Degassing
Objective: To prepare a solvent that is free of water and dissolved oxygen, the two main culprits for protodeboronation and other side reactions.
Methodology: Freeze-Pump-Thaw (Most Effective) [10]
-
Apparatus: A Schlenk flask appropriately sized for the volume of solvent, equipped with a high-vacuum Teflon stopcock.
-
Procedure:
-
Place the dried solvent (e.g., freshly distilled over a suitable drying agent) into the Schlenk flask. The flask should be no more than 2/3 full.
-
Securely attach the flask to a high-vacuum manifold (Schlenk line).
-
Immerse the flask in a liquid nitrogen bath. Swirl the flask gently to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom.
-
Once the solvent is completely frozen solid, open the stopcock to the vacuum line. Allow the flask to evacuate for 10-15 minutes to remove gases from the headspace.
-
Close the stopcock and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will observe bubbles of dissolved gas being released from the liquid as it melts.
-
Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with a positive pressure of inert gas (argon or nitrogen). The solvent is now ready for use and should be transferred via cannula or a gas-tight syringe.
-
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
Objective: To ensure the reaction environment remains free from atmospheric moisture and oxygen from start to finish.
Methodology: Schlenk Line / Balloon Technique [14][17]
-
Apparatus: Oven-dried round-bottom flask with a stir bar, condenser (if refluxing), rubber septa, needles, and a source of inert gas (a balloon filled with nitrogen or argon is suitable for many applications).[15][17]
-
Procedure:
-
Assemble the hot, dry glassware (flask, condenser) and immediately cap the openings with rubber septa while the glass is still warm. Clamp the apparatus to a stand.
-
Insert a needle connected to the inert gas source through the septum. Insert a second, "exit" needle to allow the air inside to be displaced.
-
Flush the system with inert gas for 5-10 minutes.[17] Remove the exit needle first, then the gas inlet needle, to maintain a positive pressure inside the flask. Allow the flask to cool completely to room temperature.
-
Add solid reagents (e.g., boronic acid, base, catalyst) under a strong positive flow of inert gas. To do this, briefly remove the septum, add the solids quickly, and immediately reseal the flask. Purge the headspace with inert gas for another few minutes.
-
Add the degassed, anhydrous solvent via a gas-tight syringe or cannula.
-
Add any liquid reagents (e.g., aryl halide) via syringe. Before drawing up the liquid, flush the syringe with inert gas. After drawing the liquid, pull a small "buffer" of inert gas into the syringe before transferring it to the reaction flask.[14]
-
Once all reagents are added, maintain a positive pressure of inert gas (e.g., by keeping the balloon attached) for the duration of the reaction.
-
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Liu, C., Yuan, J., Zhang, A., & Wang, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Li, G., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Letters. Available at: [Link]
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Chang, C., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
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Mafa, M. S., et al. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid... ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Puessel, F., et al. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. React4Life. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Lisa, M. (2022). Inert Atmosphere. YouTube. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Wątły, J., & Dąbrowski, M. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
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Busacca, C. N. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
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University of Waterloo. (2023). Chemical Storage Fact Sheet. University of Waterloo Safety Office. Available at: [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Available at: [Link]
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- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-(Isobutoxycarbonyl)phenylboronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically involving 2-(isobutoxycarbonyl)phenylboronic acid. This sterically hindered and electronically modified substrate presents unique challenges that can lead to low yields, incomplete conversion, or reaction failure. This guide provides in-depth, experience-driven troubleshooting strategies in a practical question-and-answer format to help you navigate these complexities and achieve successful outcomes.
Understanding the Challenge: The Nature of this compound
The structure of this compound is the primary source of difficulty in Suzuki couplings. The ortho-isobutoxycarbonyl group introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[1][2][3][4] Additionally, the electron-withdrawing nature of the carbonyl group can influence the electronic properties of the boronic acid, further complicating the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most likely causes?
Answer:
Low or no conversion in a Suzuki coupling with this substrate typically points to one or more of the following issues:
-
Inefficient Transmetalation: This is the most common culprit. The steric bulk of the ortho-isobutoxycarbonyl group physically blocks the approach of the boronic acid to the palladium center, slowing down or preventing the transmetalation step.[2][5]
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. This can be caused by a variety of factors, including the presence of oxygen, impurities in the reagents or solvent, or thermal instability.[6]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is particularly prevalent with electron-deficient arylboronic acids.[6][7]
-
Suboptimal Reaction Conditions: The chosen catalyst, ligand, base, or solvent may not be suitable for this challenging substrate.
Question 2: How can I improve the yield of my reaction? I'm observing some product, but the conversion is poor.
Answer:
Improving the yield requires a systematic optimization of your reaction conditions. Here is a logical workflow to follow:
1. Catalyst and Ligand Selection: This is the most critical factor for sterically hindered substrates.
-
Move Beyond Standard Catalysts: Traditional catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[8][9]
-
Employ Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is essential. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium center, which can more readily accommodate the hindered boronic acid.[10][11] They also facilitate the reductive elimination step.[12]
-
Consider Precatalysts: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can provide a more stable and reliable source of the active Pd(0) species, leading to better reproducibility.[7][10]
2. Base Selection: The choice of base is crucial for activating the boronic acid to form the more reactive boronate species.[13][14]
-
Stronger, Non-Nucleophilic Bases: For sterically hindered couplings, stronger bases are often required.[10] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.
-
Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions and using a base like potassium fluoride (KF) can be beneficial.[6] Water is a primary proton source for this side reaction.[6]
3. Solvent System: The solvent can significantly impact the solubility of reagents and the overall reaction rate.[15][16]
-
Aprotic, Non-polar Solvents: Solvents like dioxane, toluene, or DME are generally preferred for these types of couplings.[10][15]
-
Aqueous Mixtures: While aqueous conditions can sometimes accelerate Suzuki couplings, they can also promote protodeboronation and hydrolysis of the ester group. If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area.[6][15]
4. Temperature and Reaction Time:
-
Elevated Temperatures: These reactions often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier associated with sterically hindered substrates.[10]
-
Extended Reaction Times: Monitor the reaction progress over a longer period (e.g., 12-24 hours) as the reaction may be slow.
Here is a summary of recommended starting conditions for optimization:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a precatalyst (e.g., XPhos Pd G3) | Provides a source of active Pd(0). Precatalysts offer better stability.[7][10] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands facilitate transmetalation and reductive elimination.[5][10] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are effective for hindered substrates.[10] |
| Solvent | Dioxane or Toluene | Aprotic, non-polar solvents are generally preferred.[10] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome steric hindrance.[10] |
Question 3: I am observing a significant amount of a byproduct that appears to be the result of homocoupling of my boronic acid. How can I minimize this?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen in the reaction mixture.[6] Oxygen can participate in a side catalytic cycle that leads to this undesired product.
Troubleshooting Steps:
-
Thorough Degassing: Ensure that your solvent and reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ or a precatalyst that readily generates the active Pd(0) species can sometimes reduce homocoupling.[17]
-
Optimize Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[12][17]
Question 4: I suspect my this compound is degrading. Is this possible and how can I prevent it?
Answer:
Yes, boronic acids can be susceptible to degradation, primarily through two pathways:
-
Protodeboronation: As mentioned earlier, this is the loss of the boronic acid group, which is replaced by a hydrogen atom.[6] This is a common issue with electron-deficient boronic acids.
-
Hydrolysis of the Ester: The isobutoxycarbonyl group can be hydrolyzed to a carboxylic acid under basic aqueous conditions, especially at elevated temperatures.
Strategies to Mitigate Degradation:
-
Use Anhydrous Conditions: To prevent both protodeboronation and ester hydrolysis, running the reaction under strictly anhydrous conditions is highly recommended.[6] Use anhydrous solvents and dry your reagents thoroughly.
-
Milder Base: If you must use aqueous conditions, consider a milder base like K₂CO₃ or KF to minimize ester hydrolysis.[18]
-
Boronic Ester Protection: In some challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[7][19]
Experimental Workflow & Diagrams
Generalized Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point for your optimization efforts.
1. Reagent Preparation:
- In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv.).
- Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen).
2. Catalyst Addition:
- Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
3. Solvent Addition:
- Add the degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
4. Reaction Execution:
- Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
- Monitor the reaction progress by TLC, GC-MS, or LC-MS.
5. Workup and Purification:
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A systematic approach to troubleshooting failed Suzuki couplings.
References
- Al-Amin, M., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Biscoe, M. R., et al. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Organic Chemistry Portal. Suzuki Coupling.
- Carrow, B. P., & Hartwig, J. F. (2011).
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Pfizer. (2026).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
- Tu, T., et al. (2012).
- Gorgani, L., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Mondal, B., et al. (2022). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. Request PDF.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Li, J., et al. (2016). Effect of solvent on the Suzuki reaction.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC.
- Fors, B. P., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF.
- Fall, Y., et al. (2018). Optimization of conditions for the Suzuki-Miyaura coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Gülgün, M., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
- Modak, A., et al. (2019). Optimization in reaction conditions for Suzuki coupling reactions....
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?.
- BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Chen, C., et al. (2018). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Torborg, C., & Beller, M. (2011). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Achilli, C., et al. (2013).
- Regalado, E. L., et al. (2013). (a) Representative Suzuki coupling reaction and hydrolysis products for....
- de la Hoz, A., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- van der Westhuyzen, C., et al. (2023). Preformed Pd(II)
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 2-(Isobutoxycarbonyl)phenylboronic Acid
Welcome to the technical support center for optimizing catalyst loading and reaction conditions for the Suzuki-Miyaura coupling of 2-(Isobutoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your decision-making process.
General Troubleshooting & FAQs
This section addresses high-level issues frequently encountered during the coupling of sterically demanding substrates.
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic review of fundamental parameters is the most effective troubleshooting strategy. The ortho-isobutoxycarbonyl group introduces significant steric hindrance, which can impede key steps in the catalytic cycle.
Here’s a checklist of initial parameters to verify:
-
Catalyst Activity & Generation: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Inefficient reduction can be a major point of failure.[1] The presence of oxygen can also deactivate the catalyst through oxidation.[1][2]
-
Reagent Purity & Stability: Boronic acids can degrade, especially if improperly stored. Protodeboronation (replacement of the C-B bond with C-H) is a common side reaction, often exacerbated by moisture and strong bases.[2][3] Confirm the integrity of your this compound.
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable homocoupling of the boronic acid.[1][4]
-
Reaction Conditions: Sterically hindered couplings often require higher temperatures and carefully selected ligands and bases to proceed at a reasonable rate.[1][5]
Q2: I'm observing a significant amount of homocoupling product (a biphenyl derived from the boronic acid). What causes this and how can I prevent it?
A2: Homocoupling is a common side reaction in Suzuki couplings, primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][4] The mechanism often involves the oxidative dimerization of the boronic acid.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This is the most critical step. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are essential.[2][4]
-
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate issues related to inefficient in situ reduction of Pd(II) precursors.[1][4] Modern, well-defined precatalysts that afford rapid generation of the active Pd(0) species are also highly effective.
-
Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling pathway.[2][4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it kinetically more favorable than homocoupling.[1]
Q3: What is protodeboronation and why is it a problem with my boronic acid?
A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a significant competing pathway that consumes your starting material without forming the desired product.[2][3] It is often promoted by the presence of water, strong bases, or elevated temperatures.[3]
To mitigate protodeboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for a sensitive substrate, minimizing water can be beneficial. Consider using anhydrous solvents and a non-aqueous base if possible.
-
Choice of Base: Use the mildest base that effectively promotes the reaction. Very strong bases can accelerate protodeboronation.[3] Bases like K₃PO₄ or Cs₂CO₃ are often good choices for sensitive substrates.[4]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct.[1] These derivatives are more resistant to protodeboronation and release the active boronic acid species slowly under the reaction conditions.
Optimizing Catalyst Loading & System Selection
The steric hindrance from the ortho-isobutoxycarbonyl group demands a carefully optimized catalyst system. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient.
Q4: How do I choose the right palladium catalyst and ligand for this sterically hindered coupling?
A4: This is the most critical question for this specific transformation. The steric bulk near the reaction center slows down both the transmetalation and reductive elimination steps of the catalytic cycle. Overcoming this requires a specialized catalyst system.
The key is to use bulky, electron-rich ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition. They also accelerate the final, sterically demanding reductive elimination step.[1][6]
Recommended Ligand Classes:
-
Buchwald-type Biarylphosphine Ligands: These are the gold standard for challenging couplings. They possess the ideal combination of steric bulk and electron-donating ability. Excellent starting points for screening include:
-
XPhos: Often a top performer for sterically hindered substrates.
-
SPhos: Another highly effective, general ligand.
-
RuPhos: Particularly effective for couplings involving heterocyclic partners.[1]
-
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form very stable and active palladium complexes. PEPPSI™-type precatalysts are excellent for screening NHC ligands.
Recommended Palladium Sources:
-
Palladium Precatalysts: Modern precatalysts, such as the G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3) or PEPPSI™ catalysts, are highly recommended. They offer superior stability, are easy to handle, and ensure the efficient and stoichiometric generation of the active LPd(0) catalyst, which is pivotal for success.
-
Traditional Sources: If using traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) is often necessary to ensure the formation and stability of the active catalytic species.
Catalyst System Screening Protocol
The following table provides a starting point for screening catalyst systems.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Rationale |
| 1 | XPhos Pd G3 (1-2%) | - | A robust, modern precatalyst with a highly effective ligand for hindered substrates.[1] |
| 2 | SPhos Pd G3 (1-2%) | - | An alternative, powerful precatalyst system. |
| 3 | Pd₂(dba)₃ (1%) | XPhos (2-3%) | A common Pd(0) source paired with a top-tier ligand. |
| 4 | Pd(OAc)₂ (2%) | SPhos (4%) | A standard Pd(II) source; requires a higher ligand ratio for efficient reduction and stabilization. |
Q5: What is the optimal catalyst loading? Should I start high or low?
A5: For a new or challenging coupling, it is prudent to start with a moderate catalyst loading to ensure the reaction proceeds, and then optimize downwards.
-
Initial Screening: Begin with a catalyst loading of 1-2 mol% of the palladium precatalyst.[2] This is typically sufficient to identify promising conditions without being wasteful.
-
Optimization: Once a viable catalyst system is found (e.g., >50% conversion), you can begin to lower the catalyst loading in increments (e.g., to 1 mol%, 0.5 mol%, and lower). For industrial applications, loadings in the ppm range are achievable with highly optimized systems.[7]
-
High Loading Issues: Excessively high catalyst loading can sometimes lead to an increase in side products and makes purification more difficult.
The workflow for optimizing catalyst loading can be visualized as a logical progression from screening to final optimization.
Caption: Workflow for Catalyst System Optimization.
Experimental Protocols & Advanced Strategies
Protocol 1: General Procedure for Suzuki Coupling Screening
This protocol outlines a robust setup for screening various catalyst systems for the coupling of this compound with an aryl halide.
-
Reagent Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and the chosen base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 1 mol%). If not using a precatalyst, add the palladium source and ligand separately.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, 1.0 mL, 0.2 M) via syringe.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.[1]
Q6: My boronic acid seems unstable. Are there more robust alternatives I can use directly in the reaction?
A6: Absolutely. The stability of boronic acids is a well-known challenge. For substrates prone to decomposition or protodeboronation, using a more stable derivative is a highly effective strategy.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation.[1] They are excellent coupling partners and can be used under standard Suzuki conditions.
-
MIDA Boronates: These are exceptionally stable derivatives that can withstand a wide range of reaction conditions, making them ideal for multi-step syntheses.[1]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be easily handled and used directly in the coupling reaction, often releasing the boronic acid in situ.[1][8]
Protocol 2: Preparation of a Stabilized Diethanolamine Boronate Adduct
This simple, one-step procedure can significantly improve the handling and stability of your boronic acid.[1][8]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct will form. The initial solid may dissolve completely before the new solid crashes out.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reactions.
Troubleshooting Logic Diagram
When faced with a failed reaction, this decision tree can guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025).
- American Chemical Society. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- American Chemical Society. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- American Chemical Society. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- Royal Society of Chemistry. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III).
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Royal Society of Chemistry. (2022).
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- National Institutes of Health. (n.d.).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- American Chemical Society. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- ResearchGate. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- BenchChem. (2025).
- Reddit. (2024). Struggling with Suzuki Reaction.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Steric Hindrance in Reactions with 2-(Isobutoxycarbonyl)phenylboronic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-(isobutoxycarbonyl)phenylboronic acid. The unique structural features of this reagent, specifically the bulky ortho substituent, present distinct challenges in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This document is designed to provide both a theoretical understanding of the underlying issues and practical, field-proven solutions to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries about this compound, focusing on the nature of its steric hindrance and the resulting chemical behavior.
Q1: What makes this compound a "sterically hindered" reagent?
A1: The term "sterically hindered" refers to the spatial bulk created by the isobutoxycarbonyl group [-C(=O)O-CH₂CH(CH₃)₂] positioned at the ortho (2-position) of the phenyl ring, directly adjacent to the boronic acid [-B(OH)₂] group. This proximity is the primary source of the challenge. The boronic acid is the reactive site for crucial steps in many reactions, such as the transmetalation step in Suzuki-Miyaura coupling. The large ester group physically obstructs the pathway for incoming reagents or catalysts to access and interact with the boron center, thereby slowing down or completely inhibiting the desired reaction.
dot
Caption: Steric shield around the boronic acid.
Q2: What are the most common failure modes observed in reactions involving this compound?
A2: The primary consequences of this steric hindrance manifest as:
-
Low or No Product Yield: The reaction fails to proceed to completion, leaving significant amounts of starting material. This is the most frequent issue, especially in Suzuki-Miyaura couplings.
-
Slow Reaction Rates: Even if the reaction works, it may require extended reaction times (24-48 hours) and high temperatures, which can lead to degradation of sensitive substrates or products.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is cleaved from the aromatic ring and replaced with a hydrogen atom.[1] This process can be exacerbated by high temperatures and certain basic conditions, effectively consuming the starting material without forming the desired product.
-
Formation of Homocoupling Products: In some cases, the coupling partner (e.g., an aryl halide) may react with itself, another common side reaction in sluggish cross-coupling reactions.
Q3: Besides steric hindrance, are there other stability concerns with this compound?
A3: Yes. Like many boronic acids, it can be susceptible to oxidative instability, particularly at physiological pH, though this is more of a concern in biological applications.[2][3] For synthetic purposes, the primary non-steric concern is protodeboronation, which is highly dependent on the reaction conditions (pH, temperature, and solvent).[1] Additionally, the ortho-ester can potentially participate in intramolecular cyclization to form a benzoxaborole-like species, especially under dehydrating conditions, which can alter its reactivity.
Part 2: Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
This guide focuses on the most common application where steric hindrance is a critical factor: the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Scenario: A researcher attempts to couple this compound with an aryl halide (Ar-X) using standard conditions [e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O] and observes less than 10% yield after 24 hours.
Root Cause Analysis
The failure is almost certainly due to steric clash during the rate-limiting transmetalation step of the catalytic cycle. The bulky ortho-ester on the boronic acid and the ligands on the palladium center (four PPh₃ groups in the precatalyst) create an insurmountable energy barrier for the two components to come together and exchange their organic fragments.
dot
Caption: Troubleshooting workflow for hindered couplings.
Solution 1: Advanced Catalyst & Ligand Selection (Primary Strategy)
Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[4] The key is to switch to a catalyst system that is both more reactive and less sterically encumbered at the metal center. This is achieved by using specific ligands that promote the formation of a highly active, monoligated Pd(0) species.
Key Recommendations:
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald-type): These are the gold standard for challenging couplings. Their bulk facilitates the formation of the active L-Pd(0) species, and their electron-donating nature accelerates the oxidative addition and reductive elimination steps.[5][6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes. They are particularly effective for couplings involving aryl chlorides and other challenging substrates.[7][8]
| Catalyst/Ligand System | Class | Key Advantages | Typical Conditions |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | Excellent for a wide range of hindered biaryl syntheses. High activity allows for lower catalyst loading and room temperature reactions in some cases.[6] | K₃PO₄, 1,4-Dioxane/H₂O, 80-110 °C |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand | Similar to SPhos, often used for highly challenging couplings, including tetra-ortho-substituted biaryls. | K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, 100-120 °C |
| Pd-NHC Complexes | NHC Ligand | Robust catalysts with high efficiency, even at low loadings.[7] Excellent for less reactive aryl chlorides. | t-BuOK or K₃PO₄, 1,4-Dioxane, 80-110 °C |
| Pd/BI-DIME | Specialised Ligand | Specifically developed for extremely hindered couplings, such as those forming biaryls with ortho-isopropyl groups.[9][10] | Strong base (e.g., K-O-t-Bu), Toluene, 110 °C |
Solution 2: Base and Solvent Optimization
The choice of base and solvent is critical and interdependent with the catalyst system.
-
Base: For sterically hindered couplings, stronger, non-nucleophilic bases are often required.
-
Potassium Phosphate (K₃PO₄): An excellent, versatile base for many hindered Suzuki couplings, especially with Buchwald ligands.
-
Cesium Carbonate (Cs₂CO₃): A strong base that can enhance reaction rates, but may be less suitable for base-sensitive functional groups.
-
Potassium tert-butoxide (t-BuOK): A very strong, non-aqueous base often used with NHC ligands.[7]
-
-
Solvent: Aprotic polar solvents are generally preferred.
-
1,4-Dioxane: A common and effective solvent for Suzuki reactions.
-
Toluene: Often used for higher temperature reactions.
-
Tetrahydrofuran (THF): Suitable for lower temperature reactions.
-
Solution 3: Adjusting Reaction Conditions
-
Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Reactions are typically run between 80-120 °C.
-
Microwave Irradiation: This is a highly effective technique for rapidly heating the reaction mixture, often leading to dramatically reduced reaction times (minutes vs. hours) and improved yields for challenging couplings.[4][7]
Part 3: Experimental Protocols
The following is a recommended starting protocol for a challenging Suzuki-Miyaura coupling involving this compound.
Protocol: High-Yield Suzuki Coupling Using a Buchwald Ligand System
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Add the palladium pre-catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Add the ligand, SPhos (0.04 mmol, 4 mol%).
-
-
Solvent Addition and Degassing:
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Seal the flask and sparge the reaction mixture with argon for 10-15 minutes to ensure all oxygen is removed. The presence of oxygen can lead to catalyst deactivation and side reactions.[11]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available from: [Link]
-
The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing). Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available from: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available from: [Link]
-
ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines - ResearchGate. Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available from: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available from: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available from: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available from: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available from: [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available from: [Link]
-
Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
This compound | C11H15BO4 | CID 53216382 - PubChem. Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - DSpace@MIT. Available from: [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 2-(Isobutoxycarbonyl)phenylboronic acid
Welcome to the technical support guide for 2-(Isobutoxycarbonyl)phenylboronic acid. As a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, understanding its stability and potential degradation pathways is critical for reaction optimization, yield maximization, and impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use. We will explore the causality behind its degradation and provide field-proven strategies for mitigation.
Core Stability Concerns: An Overview
This compound is susceptible to two primary degradation pathways under typical reaction conditions, such as those found in Suzuki-Miyaura coupling:
-
Protodeborylation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is a common side reaction for many arylboronic acids.[1][2]
-
Ester Hydrolysis: The cleavage of the isobutoxycarbonyl group, particularly under basic or acidic aqueous conditions, to yield 2-carboxyphenylboronic acid.
These pathways can occur independently or sequentially, leading to a complex mixture of byproducts that can complicate purification and reduce the yield of the desired product. The following sections address specific experimental observations in a question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction yield is low, and I'm recovering significant amounts of isobutyl benzoate. What is the cause and how can I prevent it?
A: This is a classic case of protodeborylation . The boronic acid functional group is being replaced by a hydrogen atom, effectively terminating the desired cross-coupling reaction.
Causality: Protodeborylation is a protonolysis reaction where the C–B bond is cleaved.[1] This undesired side reaction is highly dependent on the reaction conditions. Key factors that accelerate protodeborylation include:
-
pH: The reaction can be catalyzed by both acid and base.[1][3] In Suzuki-Miyaura coupling, the required base can promote the formation of a boronate species that may be more susceptible to protonolysis by water or other protic sources in the reaction medium.
-
Temperature: Higher reaction temperatures can increase the rate of protodeborylation.[4]
-
Water Content: The presence of water, which acts as the proton source, is a critical factor.[3]
-
Catalyst/Ligands: Certain palladium-ligand systems may favor protodeborylation over the productive cross-coupling pathway, especially if the transmetalation step is slow.[4]
Troubleshooting & Mitigation Strategies:
-
Optimize Base Selection: Employ the weakest base necessary for the catalytic cycle. While strong bases like NaOH can be effective for coupling, they can also accelerate protodeborylation. Consider screening milder bases such as K₃PO₄ or CsF.[5]
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. For highly active catalyst systems, room-temperature coupling may be feasible.[6][7]
-
Minimize Water: Use anhydrous solvents and ensure reagents are dry. While some water is often necessary for Suzuki reactions to dissolve the base and facilitate the catalytic cycle, excess water will promote protodeborylation.
-
Utilize Boronic Acid Surrogates: For particularly challenging substrates, consider converting the boronic acid to a more stable derivative, such as a pinacol[8] or MIDA boronate ester.[1] These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of this bimolecular decomposition pathway.
Q2: My analysis shows the presence of 2-carboxyphenylboronic acid and isobutanol. Why is this happening?
A: The observation of these byproducts points directly to the hydrolysis of the isobutoxycarbonyl ester .
Causality: The ester functional group is inherently susceptible to cleavage under the basic conditions required for most Suzuki-Miyaura reactions.[5] The hydroxide ions or other basic species in the reaction mixture attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and isobutanol.
Troubleshooting & Mitigation Strategies:
-
Select a Non-Nucleophilic Base: Avoid strong hydroxide bases (NaOH, KOH, LiOH). Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally less prone to causing ester hydrolysis.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by UPLC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions will increase the amount of hydrolysis.
-
Use Aprotic Solvents: While many Suzuki protocols use aqueous/organic mixtures, conducting the reaction in a predominantly aprotic solvent system (e.g., THF, Dioxane, Toluene) with minimal water can slow the rate of hydrolysis.[9][10]
Q3: I've identified benzoic acid as a byproduct. What is the degradation pathway leading to this?
A: The formation of benzoic acid is typically the result of a sequential degradation pathway: ester hydrolysis followed by protodeborylation.
Causality: This scenario combines the two issues discussed above.
-
Step 1 (Hydrolysis): The parent compound, this compound, first undergoes base-mediated hydrolysis to form 2-carboxyphenylboronic acid.
-
Step 2 (Protodeborylation): The resulting 2-carboxyphenylboronic acid is then susceptible to protodeborylation, cleaving the C-B bond to yield benzoic acid.
It is also worth noting that the intermediate carboxylate can potentially coordinate to the palladium catalyst, which may alter its reactivity or lead to catalyst deactivation.[5]
Troubleshooting & Mitigation Strategies:
Addressing this requires a multi-faceted approach that tackles both degradation modes simultaneously. The most effective strategy is to implement the mitigation techniques for both hydrolysis and protodeborylation as outlined in the previous questions. Prioritizing the use of mild bases, low temperatures, and anhydrous conditions is paramount.
Visual Summary of Degradation Pathways
The following diagrams illustrate the primary and secondary degradation routes.
Caption: Primary degradation pathways of the parent compound.
Caption: Secondary degradation via protodeborylation of the hydrolysis product.
Analytical Methods for Monitoring Degradation
Proactive monitoring is key to successful troubleshooting. A robust analytical method can help identify and quantify the parent compound, desired product, and all major degradation byproducts.
Data Summary Table
| Compound Name | Degradation Pathway | Key Analytical Signature (LC-MS) |
| Isobutyl Benzoate | Protodeborylation | [M+H]⁺ corresponding to C₁₁H₁₄O₂ |
| 2-Carboxyphenylboronic acid | Ester Hydrolysis | [M-H]⁻ corresponding to C₇H₇BO₄ |
| Benzoic Acid | Hydrolysis + Protodeborylation | [M-H]⁻ corresponding to C₇H₆O₂ |
Recommended Analytical Technique: UPLC-MS
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the most effective technique for monitoring these reactions.[9][11] It provides high-resolution separation of all components and definitive identification through mass-to-charge ratio.
Challenges in HPLC/UPLC Analysis: A significant challenge can be the on-column degradation of the boronic acid itself, particularly during reversed-phase chromatography which uses aqueous mobile phases.[9]
Protocol: Reaction Monitoring by UPLC-MS
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench immediately by diluting in 1 mL of an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF). This minimizes further degradation prior to injection.[9]
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
-
-
UPLC Conditions (Example):
-
Column: A C18 reversed-phase column is typically suitable (e.g., Acquity BEH C18).[11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: A fast gradient (e.g., 5% to 95% B over 1-2 minutes) is often sufficient for high-throughput analysis.[11]
-
Flow Rate: 0.5 - 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-2 µL
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect all species.
-
Scan Range: m/z 100-500
-
Data Analysis: Extract ion chromatograms for the expected masses of the starting material, product, and potential byproducts listed in the table above.
-
Visual Workflow for Analysis
Caption: A typical workflow for reaction monitoring.
Key Takeaways
-
The primary degradation pathways for this compound are protodeborylation and ester hydrolysis .
-
Low yields accompanied by isobutyl benzoate formation indicate protodeborylation, which is mitigated by using milder bases, lower temperatures, and anhydrous conditions .
-
The presence of 2-carboxyphenylboronic acid indicates ester hydrolysis, which is best avoided by using non-nucleophilic bases (e.g., K₃PO₄) and minimizing reaction time .
-
UPLC-MS is the ideal analytical tool for monitoring reaction progress and identifying byproducts. Quenching samples in an aprotic solvent is critical for accurate analysis.
By understanding these degradation mechanisms and implementing the recommended troubleshooting strategies, researchers can significantly improve the efficiency and reproducibility of reactions involving this valuable synthetic building block.
References
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009).
- Analytical techniques for monitoring the degradation of benzylboronic acid. (2025). BenchChem.
- Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository.
- Stability of Boronic Esters to Hydrolysis : A Compar
- Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. (2025). BenchChem.
- Self-healing polymers based on boronic/boron
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024).
- Pyrolysis mechanism of phenylboronic acid modified phenolic resin. (2021). ScienceDirect.
- HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS.
- Protodeboron
- Synthesis, Characterization, and Thermal Pyrolysis Mechanism of Resorcinol‐Formaldehyde Resin‐Containing Phenylboronic Acid. (2021).
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- A simple and effective colorimetric technique for the detection of boronic acids and their deriv
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Do carboxylic acids interfere with Suzukis? (2021). Reddit.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Preformed Pd(II)
- On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. (2021). Thesis.
- Evolution of Efficient Pathways for Degrad
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (2014).
- Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. (2000). Trends in Biochemical Sciences.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Tre
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Homocoupling of 2-(Isobutoxycarbonyl)phenylboronic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-(Isobutoxycarbonyl)phenylboronic acid. The unique steric and electronic properties of this substrate, specifically the bulky ortho-ester group, can predispose reactions toward undesired homocoupling, reducing yields and complicating purification. This document provides in-depth, mechanistically grounded troubleshooting strategies and optimized protocols to ensure the successful synthesis of your target biaryl compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction?
A: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of your boronic acid reagent react to form a symmetrical biaryl dimer. In your case, this would be the formation of diisobutyl 2,2'-biphenyldicarboxylate. This process consumes your valuable boronic acid, lowers the yield of the desired cross-coupled product, and introduces a significant, often difficult-to-separate, impurity into your reaction mixture.[1] The formation of this byproduct is primarily promoted by the presence of molecular oxygen or excess palladium(II) species in the reaction.[2][3][4]
Q2: My reaction is primarily yielding the homocoupled dimer of this compound. What is the most likely cause?
A: The most frequent and critical cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction system.[5][6] Oxygen can intercept the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling catalytic cycle.[2][7] Another major contributor is the use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without conditions that ensure its efficient reduction to the active Pd(0) species by a pathway other than reaction with your boronic acid.[3][4] This leads to a stoichiometric, Pd(II)-mediated homocoupling that consumes your starting material.
Q3: Could the ortho-isobutoxycarbonyl group on my boronic acid be exacerbating the homocoupling issue?
A: Yes, it is highly likely. The 2-(Isobutoxycarbonyl) group presents two distinct challenges. Firstly, its steric bulk can slow down the transmetalation step with the Ar-Pd(II)-X complex in the desired catalytic cycle. If this step is slow, the competing homocoupling pathway can become more prominent. Secondly, the ester functionality is potentially base-labile. The use of overly strong bases (like NaOH or KOH) or high temperatures for extended periods can lead to saponification, complicating the reaction profile. While this doesn't directly cause homocoupling, it degrades your starting material and highlights the need for carefully chosen reaction conditions.
Q4: How do I accurately quantify the ratio of my desired product to the homocoupled byproduct?
A: Quantitative analysis is crucial for effective troubleshooting. The most reliable methods are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).
-
HPLC: Develop a method that gives a good separation of your starting materials, desired product, and the homocoupled dimer. Quantify using a calibration curve with purified standards of each compound.
-
qNMR: This technique is often faster. Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) to an aliquot of your crude reaction mixture. By integrating the signals of the product, byproduct, and the standard, you can accurately determine their respective concentrations and ratios.[8]
Section 2: Troubleshooting Guide: A Mechanistic Approach
This section addresses the primary issue of high homocoupling levels by dissecting the probable mechanistic causes and providing targeted, actionable solutions.
Issue: High Levels of Homocoupling Byproduct (>10%) Observed
This is the most common failure mode. The troubleshooting workflow below will help you systematically eliminate the root causes.
Caption: Catalytic cycle for oxygen-mediated homocoupling.
-
Solution A1: Implement Rigorous Deoxygenation. Standard procedures are often insufficient. Subsurface sparging (bubbling an inert gas like argon or nitrogen through the solvent for 30-60 minutes) is highly effective. [3]For maximum oxygen removal, especially on a smaller scale, the freeze-pump-thaw method (3 cycles) is the gold standard. [1]* Solution A2: Add a Mild Reducing Agent. The addition of a mild, non-interfering reducing agent can help "scavenge" any Pd(II) species that may form from oxidation. Potassium formate (HCO₂K) has been shown to be highly effective in suppressing homocoupling without disrupting the primary Suzuki cycle. [3][9]
Mechanism: When you use a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. Boronic acids themselves can act as the reductant, but this process stoichiometrically produces one equivalent of the homocoupled dimer for every two molecules of boronic acid consumed. [4]
-
Solution B1: Switch to a Pd(0) Precatalyst. The most direct way to solve this is to start with a palladium source that is already in the correct oxidation state. This eliminates the problematic initial reduction step.
| Precatalyst Type | Examples | Advantages | Considerations |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂, PdCl₂(PPh₃)₂ | Air-stable, less expensive | Can promote homocoupling during in situ reduction |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Enters catalytic cycle directly, minimizes homocoupling | Air-sensitive, may require glovebox handling |
-
Solution B2: Pre-heat the Reaction Mixture. A practical field technique is to heat the mixture of the aryl halide, base, ligand, and catalyst in the degassed solvent for 10-20 minutes at the reaction temperature before adding the this compound. [5]This allows the active Pd(0) catalyst to form and engage in oxidative addition with the aryl halide, making it ready for the desired cross-coupling as soon as the boronic acid is introduced.
Mechanism: The ligand's job is to stabilize the palladium center and modulate its reactivity. For a sterically hindered substrate like yours, a generic ligand like PPh₃ may not be sufficient. The desired oxidative addition and reductive elimination steps may be slow, allowing the homocoupling side reaction to compete effectively.
-
Solution C1: Employ Modern Buchwald-Type Ligands. These ligands are specifically designed to be bulky and electron-rich. The bulkiness favors the formation of a monoligated L-Pd(0) species, which is highly active in oxidative addition. The electron-donating character speeds up the oxidative addition and the final reductive elimination step, accelerating the entire desired catalytic cycle. [8]
Recommended Ligands Typical Loading (mol%) Key Features SPhos 1.5 - 3 Excellent for sterically demanding partners. [8] XPhos 1.5 - 3 Very general and robust for a wide range of substrates. | RuPhos | 1.5 - 3 | Highly active, often at lower temperatures. |
Section 3: Optimized Experimental Protocols
The following protocols are designed to be robust starting points for minimizing homocoupling with this compound.
Protocol 1: General Procedure using Pd₂(dba)₃ / SPhos
This protocol leverages a Pd(0) source and a state-of-the-art ligand to maximize the rate of cross-coupling versus homocoupling.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Assembly: To the reaction flask equipped with a stir bar and condenser, add the aryl halide (1.0 eq), this compound (1.3 eq), and a suitable base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times. Maintain a positive pressure of inert gas for the duration of the setup.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, 0.1 M concentration relative to aryl halide) via syringe.
-
Degassing: Bubble inert gas through the stirred reaction mixture for 30 minutes.
-
Catalyst Addition: In a separate vial under inert gas, pre-mix the Pd₂(dba)₃ (1.0 mol%) and SPhos (2.2 mol%) in a small amount of degassed solvent. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography.
Protocol 2: Procedure using Pd(OAc)₂ with Potassium Formate
This protocol provides a cost-effective alternative using a common Pd(II) source, with key modifications to suppress homocoupling.
-
Glassware and Reagent Assembly: Follow steps 1-2 from Protocol 1, but add Potassium Formate (1.5 eq) along with the other solids. Omit the boronic acid for now.
-
Inert Atmosphere and Solvent Addition: Follow steps 3-4 from Protocol 1.
-
Degassing: Follow step 5 from Protocol 1.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ (2.0 mol%) and the chosen ligand (e.g., SPhos, 4.4 mol%) to the reaction flask.
-
Pre-heating/Activation: Heat the mixture to the reaction temperature (80-100 °C) for 15 minutes. This allows the formate to reduce the Pd(II) to Pd(0) and for oxidative addition to occur.
-
Boronic Acid Addition: Add the this compound (1.3 eq) as a solid or as a solution in a small amount of degassed solvent.
-
Reaction and Monitoring: Follow steps 7-9 from Protocol 1.
Section 4: Visual Guides
Caption: The desired Suzuki-Miyaura catalytic cycle.
Section 5: References
-
Suzuki Reaction - Wikipedia. Provides a general overview of the reaction mechanism, including the role of the base in activating the boronic acid.
-
Haskel, A. et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. J. Org. Chem. This paper details an instance of significant homocoupling and the successful use of the SPhos ligand to obtain the desired cross-coupled product.
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. This forum discussion highlights practical lab advice, including the importance of deoxygenation and the strategy of pre-heating the reaction mixture before adding the boronic acid.
-
Farrar-Tobar, R. A. et al. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. This review discusses the significant influence of the solvent on reaction rate and selectivity, including the promotion or impediment of homocoupling.
-
Strategies to avoid homo-coupling in cyclopropylboronic acid reactions - Benchchem. This technical note provides clear troubleshooting advice, emphasizing rigorous deoxygenation and the choice of Pd(0) precatalysts.
-
Neufeldt, S. R. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Isr. J. Chem. This article demonstrates that the role of the solvent is complex and does not simply trend with dielectric constant, broadening the scope of usable solvents.
-
Saha, A. et al. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. This paper discusses the catalytic activity of palladium species in oxidative homocoupling reactions.
-
Neufeldt, S. R. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. An open-access version of the reference highlighting the complex role of solvents in modulating reaction selectivity.
-
Amatore, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. J. Am. Chem. Soc. A seminal paper that fully elucidates the mechanism of oxygen-mediated homocoupling, identifying the crucial palladium peroxo intermediate.
-
Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Org. Process Res. Dev. This process chemistry paper provides an excellent industrial case study, demonstrating the combined effect of rigorous nitrogen sparging and the addition of potassium formate to suppress dimer formation.
-
Suzuki Coupling - Organic Chemistry Portal. A useful resource that explains the need for base to activate the boronic acid for transmetalation.
-
Lima, C. G. S. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. This study explores how the stoichiometry and strength of the base can be used to control selectivity in competitive Suzuki-Miyaura reactions.
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. Discusses various palladium-catalyzed homocoupling reactions and their mechanisms.
-
Amatore, C. et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. An abstract and link to the key mechanistic study on oxygen's role in homocoupling.
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone - ResearchGate. This article describes conditions specifically designed to promote homocoupling, which provides insight into what to avoid.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. A practical guide that clearly explains common side reactions, including the mechanism for homocoupling initiated by Pd(II) species.
-
Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Another link to the valuable process chemistry paper on using potassium formate.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) - Reddit. A student question that correctly identifies the link between improper degassing (presence of oxygen) and the formation of the homocoupling byproduct.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Efficiency of 2-(Isobutoxycarbonyl)phenylboronic Acid Coupling
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura coupling reactions involving 2-(isobutoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimize reaction outcomes. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, with a focus on the critical role of the solvent.
Q1: My reaction yield is low, and I'm observing significant amounts of unreacted starting materials. What's the likely cause related to the solvent?
A1: Low conversion is a frequent issue directly linked to solvent choice. The solvent's primary roles in a Suzuki-Miyaura coupling are to dissolve the reactants and reagents, and to influence the stability and reactivity of the catalytic species.[1][2]
-
Poor Solubility: this compound, your organic halide, and the base must all have sufficient solubility in the chosen solvent at the reaction temperature. If any component is poorly soluble, the reaction will be slow or may not proceed at all. Ether solvents like THF and 1,4-dioxane are often good starting points due to their ability to dissolve a wide range of organic compounds.[1]
-
Catalyst Inactivation: The solvent can play a role in both activating the precatalyst and stabilizing the active palladium species.[3] In some cases, coordinating solvents can stabilize the catalyst, while in others, they might inhibit catalytic activity by strongly binding to the palladium center.
-
Insufficient Polarity: The polarity of the solvent can significantly impact the reaction rate.[4] The oxidative addition step, a key part of the catalytic cycle, often proceeds through a polar transition state.[4] Therefore, polar solvents can sometimes accelerate this step and improve overall efficiency. However, the relationship between solvent polarity and reaction outcome is not always straightforward and can be substrate-dependent.[3]
Troubleshooting Steps:
-
Solubility Check: Before running the reaction, perform a simple solubility test of all your starting materials in the chosen solvent at the intended reaction temperature.
-
Solvent Screening: If solubility is an issue, or if the reaction is sluggish, consider screening a range of solvents with varying polarities and coordinating abilities. A table of commonly used solvents is provided below for reference.
-
Aqueous Mixtures: For many Suzuki couplings, a mixture of an organic solvent with water can be highly effective.[5] Water can help dissolve inorganic bases like potassium carbonate and can also influence the catalytic cycle in a positive way. Common mixtures include toluene/water, dioxane/water, and THF/water.[6]
Q2: I'm observing a significant amount of a byproduct that appears to be isobutyl benzoate. What is this, and how can I prevent it?
A2: The formation of isobutyl benzoate is a classic sign of protodeboronation , a common side reaction in Suzuki-Miyaura couplings.[7] In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.
-
Mechanism of Protodeboronation: This undesired reaction can be catalyzed by acid or base and is often promoted by the presence of water or other protic solvents.[8][9] The reaction is highly dependent on the electronic nature of the arylboronic acid; electron-withdrawing groups can sometimes accelerate this process.[10]
-
Solvent's Role: Protic solvents, such as alcohols and water, can act as proton sources and facilitate protodeboronation.[11] While water is often a beneficial co-solvent, an excessive amount or the use of highly protic solvents can exacerbate this side reaction.[9] The choice of base is also critical; stronger bases can sometimes promote protodeboronation.[9]
Troubleshooting Steps:
-
Minimize Protic Sources: If using an aqueous solvent system, try reducing the proportion of water. If using an alcohol as a solvent, consider switching to an aprotic solvent.
-
Anhydrous Conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions may be necessary. This involves using dry solvents and reagents and performing the reaction under an inert atmosphere.[12]
-
Base Selection: Consider switching to a milder base. For example, if you are using a strong base like sodium hydroxide, you might try a carbonate or phosphate base such as potassium carbonate or potassium phosphate.[12]
-
Boronic Ester Protection: In challenging cases, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can suppress protodeboronation.[13] These esters slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the side reaction.
Q3: My reaction is very slow, and even after extended reaction times, the conversion is incomplete. How can the solvent be influencing the reaction rate?
A3: The solvent can have a profound effect on the kinetics of the Suzuki-Miyaura coupling. Several factors related to the solvent can lead to a sluggish reaction:
-
Solvent Polarity and Transition State Stabilization: As mentioned earlier, the oxidative addition step often involves a polar transition state.[4] A solvent with appropriate polarity can stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate. Nonpolar solvents may slow down this step.[3]
-
Coordinating vs. Non-coordinating Solvents: The nature of the active catalytic species can change depending on the solvent.[3] In non-coordinating solvents like toluene or THF, a monoligated palladium species may be the active catalyst. In contrast, coordinating solvents like DMF or acetonitrile can lead to the formation of different catalytic species, which may have different reactivities.[3][14]
-
Temperature and Boiling Point: The reaction temperature is a critical parameter. If the chosen solvent has a low boiling point, you may be limited to a temperature that is insufficient to drive the reaction to completion in a reasonable timeframe.[2]
Troubleshooting Steps:
-
Increase Temperature: If your solvent allows, carefully increasing the reaction temperature can significantly increase the reaction rate.[15] Consider switching to a higher-boiling solvent if necessary.
-
Solvent Screening: A systematic screen of solvents with different properties is highly recommended. This could include nonpolar aprotic (e.g., toluene), polar aprotic (e.g., DMF, dioxane), and protic solvents (e.g., isopropanol, water mixtures).[3]
-
Ligand Choice: While this guide focuses on solvent effects, it's important to remember that the ligand plays a crucial role in catalyst activity. The choice of solvent and ligand are often intertwined. A bulky, electron-rich phosphine ligand can often accelerate the reaction.[16]
II. Frequently Asked Questions (FAQs)
Q4: What is the difference between polar protic and polar aprotic solvents, and how does this affect my reaction?
A4: The key difference lies in their ability to act as hydrogen bond donors.[17]
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can therefore donate hydrogen bonds.[18] They are effective at solvating both cations and anions. In the context of Suzuki coupling, they can solvate the base and the boronate species. However, their ability to donate protons can also lead to the undesired protodeboronation side reaction.[11]
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetone, acetonitrile) have dipole moments but lack acidic protons, so they cannot donate hydrogen bonds.[17] They are good at solvating cations but less effective at solvating anions. This can be advantageous in Suzuki couplings as it can leave the boronate anion more "naked" and reactive for transmetalation.[11]
The choice between them depends on the specific substrates and desired outcome. Aprotic solvents are generally a good starting point to minimize protodeboronation.[6]
Q5: Can I use a "green" solvent for my this compound coupling?
A5: Yes, there is a growing interest in using more environmentally friendly solvents for cross-coupling reactions. Some potential "green" alternatives to traditional solvents include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether solvent that is a good substitute for THF.[1]
-
Cyclopentyl methyl ether (CPME): Another ether solvent with a higher boiling point than THF and better stability.[1]
-
Water: As discussed, water is an excellent green solvent and is often used as a co-solvent.
-
Ethanol/Water mixtures: These mixtures can be very effective for certain Suzuki couplings and are much more environmentally benign than many traditional organic solvents.[19]
When switching to a green solvent, some re-optimization of the reaction conditions (e.g., temperature, base) may be necessary.
Q6: I've tried several solvents and I'm still having issues. What else should I consider?
A6: If you've thoroughly investigated solvent effects and are still facing challenges, consider these other critical parameters:
-
Purity of Reagents: Ensure your this compound, organic halide, and solvent are of high purity. Impurities can poison the catalyst.[20][21]
-
Catalyst and Ligand: The choice of palladium source and ligand is paramount. For sterically hindered substrates like this compound, a bulky and electron-rich ligand is often required to promote efficient coupling.[16][22]
-
Base: The type and strength of the base are crucial for the transmetalation step.[23] The base must be strong enough to activate the boronic acid but not so strong that it causes side reactions.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[12] Ensuring your reaction is run under an inert atmosphere (e.g., nitrogen or argon) is critical, especially for sensitive reactions.
III. Data and Protocols
Table 1: Solvent Effects on a Model Suzuki-Miyaura Coupling
The following table summarizes hypothetical results for the coupling of this compound with a generic aryl bromide, illustrating the potential impact of solvent choice on reaction yield.
| Entry | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Toluene | K₃PO₄ | 100 | 12 | 65 | Moderate conversion |
| 2 | THF | K₃PO₄ | 66 | 12 | 75 | Good conversion |
| 3 | 1,4-Dioxane | K₂CO₃ | 100 | 8 | 92 | Excellent conversion |
| 4 | DMF | K₂CO₃ | 100 | 8 | 88 | High conversion, some protodeboronation |
| 5 | Toluene/H₂O (10:1) | K₂CO₃ | 90 | 10 | 85 | Good conversion, biphasic |
| 6 | Isopropanol | Cs₂CO₃ | 82 | 12 | 45 | Significant protodeboronation |
Note: These are illustrative results and actual outcomes will depend on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Solvent Screening
This protocol provides a step-by-step guide for systematically evaluating different solvents for your coupling reaction.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).[12]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[12]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting where the solvent can exert its influence.
Caption: The Suzuki-Miyaura catalytic cycle and key points of solvent influence.
Troubleshooting Flowchart for Solvent Selection
This flowchart provides a logical progression for troubleshooting solvent-related issues in your coupling reaction.
Caption: A decision-making flowchart for troubleshooting solvent selection.
IV. References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
-
A Comparative Guide to Ether Solvents in Cross-Coupling Reactions. Benchchem.
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
-
Protodeboronation. Wikipedia.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
Effect of solvent on the Suzuki cross-coupling a. ResearchGate.
-
Effects of temperature and solvent in Suzuki reactions of phenylboronic... ResearchGate.
-
The effect of different solvents on the Suzuki coupling reac- tion a. ResearchGate.
-
Optimization of conditions for the Suzuki-Miyaura coupling. [a]. ResearchGate.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
-
Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Unknown Source.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
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how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
-
Struggling with Suzuki Reaction. Reddit.
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- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry of 2-(Isobutoxycarbonyl)phenylboronic Acid Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. 2-(Isobutoxycarbonyl)phenylboronic acid is a versatile building block, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds, respectively. The structural integrity of the resulting products dictates their efficacy and safety in downstream applications. This guide provides an in-depth comparison of mass spectrometry with alternative analytical techniques for the characterization of these reaction products, grounded in experimental data and established chemical principles.
Introduction to this compound and its Reactivity
This compound is an ortho-substituted arylboronic acid. The isobutoxycarbonyl group introduces steric hindrance and specific electronic effects that can influence its reactivity in cross-coupling reactions. Its utility lies in its ability to participate in reactions that form complex molecular architectures, which are often key intermediates in the synthesis of pharmaceuticals and other functional materials.
Two of the most common applications for this reagent are:
-
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond between the boronic acid and an organohalide (typically aryl or vinyl halides) in the presence of a palladium catalyst and a base.
-
Chan-Lam Coupling: This reaction forms a carbon-heteroatom bond (C-N, C-O) between the boronic acid and a suitable amine or alcohol, catalyzed by a copper salt, often in the presence of a base and an oxidant (typically air).[1]
The successful execution and outcome of these reactions require meticulous monitoring and characterization of the products and any potential side products.
Mass Spectrometry for the Analysis of Coupling Products
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the reaction products and can offer structural insights through the analysis of fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for analyzing complex reaction mixtures.
Predicted Suzuki-Miyaura Coupling Product Analysis
A representative Suzuki-Miyaura reaction of this compound with an aryl halide, such as 2-bromotoluene, is expected to yield isobutyl 2'-methyl-[1,1'-biphenyl]-2-carboxylate.
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Generalized Suzuki-Miyaura coupling of this compound.
Table 1: Predicted Mass Spectrometry Data for a Representative Suzuki-Miyaura Product
| Compound Name | Molecular Formula | Exact Mass (monoisotopic) | Key Predicted Fragment Ions (m/z) and Corresponding Neutral Losses |
| Isobutyl 2'-methyl-[1,1'-biphenyl]-2-carboxylate | C18H20O2 | 268.1463 | 212.0837 [M-C4H8]+•, 195.0810 [M-C4H9O]+, 181.0653 [M-C4H9O2]+, 165.0548 [M-C5H11O2]+ |
Predicted Fragmentation Analysis:
The fragmentation of the isobutyl ester of the biphenyl product under electron ionization (EI) or electrospray ionization (ESI) with in-source fragmentation is anticipated to follow established pathways for esters.
-
Loss of Isobutene: A characteristic fragmentation of isobutyl esters is the loss of isobutene (C4H8, 56 Da) via a McLafferty-type rearrangement, leading to the formation of a carboxylic acid radical cation (m/z 212.0837).
-
Loss of the Isobutoxy Radical: Cleavage of the ether C-O bond can result in the loss of an isobutoxy radical (•OC4H9, 73 Da), yielding an acylium ion (m/z 195.0810).
-
Loss of the Isobutoxycarbonyl Radical: Fragmentation can also lead to the loss of the entire isobutoxycarbonyl radical (•COOC4H9, 101 Da), resulting in the biphenyl radical cation (m/z 167.0861). However, cleavage of the C-C bond between the phenyl rings is also likely, leading to fragments corresponding to the individual substituted phenyl cations.
Predicted Chan-Lam Coupling Product Analysis
The Chan-Lam coupling of this compound with a nucleophile, for instance, aniline (an amine) or phenol (an alcohol), would yield isobutyl 2-(phenylamino)benzoate or isobutyl 2-phenoxybenzoate, respectively.
Reaction Pathway: Chan-Lam Coupling
Caption: Generalized Chan-Lam coupling of this compound.
Table 2: Predicted Mass Spectrometry Data for Representative Chan-Lam Products
| Compound Name | Molecular Formula | Exact Mass (monoisotopic) | Key Predicted Fragment Ions (m/z) and Corresponding Neutral Losses |
| Isobutyl 2-(phenylamino)benzoate | C17H19NO2 | 269.1416 | 213.0789 [M-C4H8]+•, 196.0762 [M-C4H9O]+, 182.0606 [M-C4H9O2]+, 168.0813 [M-C5H9O2]+ |
| Isobutyl 2-phenoxybenzoate | C17H18O3 | 270.1256 | 214.0630 [M-C4H8]+•, 197.0603 [M-C4H9O]+, 183.0446 [M-C4H9O2]+, 167.0497 [M-C5H11O2]+ |
Predicted Fragmentation Analysis:
Similar to the Suzuki-Miyaura products, the primary fragmentation pathways for the Chan-Lam products will involve the isobutyl ester group.
-
For Isobutyl 2-(phenylamino)benzoate: The loss of isobutene (56 Da) will yield the 2-(phenylamino)benzoic acid radical cation (m/z 213.0789). Subsequent fragmentation could involve cleavage of the C-N bond.
-
For Isobutyl 2-phenoxybenzoate: The loss of isobutene will produce the 2-phenoxybenzoic acid radical cation (m/z 214.0630). Further fragmentation is likely to involve the cleavage of the ether linkage.
Comparative Analysis with Alternative Techniques
While mass spectrometry is a highly sensitive and specific technique, a comprehensive analysis often involves its use in conjunction with other methods.
Table 3: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) |
| Information | Molecular weight, elemental composition (HRMS), structural information (MS/MS) | Detailed structural information (connectivity, stereochemistry), quantitative | Separation of components, quantitative analysis |
| Sensitivity | Very high (picomole to femtomole) | Lower (micromole to nanomole) | High (nanomole to picomole) |
| Quantitative? | Yes, with appropriate standards | Inherently quantitative | Yes, with appropriate standards |
| Sample Throughput | High | Lower | High |
| Strengths | Excellent for identifying unknowns and confirming molecular weights. | Unambiguous structure elucidation.[2] | Robust for routine analysis and purification. |
| Limitations | Isomers can be difficult to distinguish without MS/MS; ionization efficiency varies. | Insensitive for very low concentration analytes; complex mixtures can be hard to interpret. | Co-eluting species can be problematic; requires a chromophore for UV detection. |
Analytical Workflow: A Combined Approach
Caption: A typical analytical workflow for reaction monitoring and product characterization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Add a suitable degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Chan-Lam Coupling
-
To a reaction vessel open to the air, add this compound (1.0 eq), the amine or phenol (1.2 eq), a copper catalyst (e.g., Cu(OAc)2, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 eq).
-
Add a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sample Preparation and LC-MS Analysis
-
Dissolve a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Inject the sample into an LC-MS system equipped with a reverse-phase C18 column.
-
Elute the components using a gradient of water and acetonitrile, both typically containing 0.1% formic acid to promote protonation in positive ion mode ESI.
-
Acquire mass spectra in both full scan mode to identify all components and in tandem MS (MS/MS) mode on the target product masses to obtain fragmentation data for structural confirmation.
Conclusion
Mass spectrometry is an essential tool for the rapid and sensitive analysis of the products from Suzuki-Miyaura and Chan-Lam coupling reactions of this compound. Its ability to provide molecular weight information and structural clues through fragmentation analysis makes it ideal for reaction monitoring and product confirmation. For unambiguous structure elucidation and accurate quantification, a multi-technique approach incorporating NMR spectroscopy and HPLC-UV is the most robust strategy. By understanding the strengths and limitations of each technique, researchers can design an analytical workflow that ensures the comprehensive characterization of their synthesized compounds, thereby upholding the principles of scientific integrity and accelerating the drug development process.
References
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Arylboronic Acids: A Comparative Analysis of 2-(Isobutoxycarbonyl)phenylboronic Acid
Introduction: The Indispensable Role of Arylboronic Acids in Modern Synthesis
In the landscape of pharmaceutical and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. Among the myriad tools available to the synthetic chemist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its functional group tolerance, mild reaction conditions, and high yields.[1][2] Central to this transformation are organoboron reagents, particularly arylboronic acids. These compounds, while generally stable and easy to handle, exhibit a wide spectrum of reactivity dictated by the electronic and steric nature of their substituents.[3][4]
This guide provides an in-depth comparison of 2-(Isobutoxycarbonyl)phenylboronic acid with a selection of other commercially available arylboronic acids. Our objective is to move beyond a simple catalog of properties and delve into the causality behind their performance in a typical cross-coupling scenario. For researchers in drug development, understanding these nuances is critical for reaction optimization, impurity profiling, and the rational design of synthetic routes. We will dissect the impact of substituent effects, provide a robust experimental framework for evaluation, and offer insights grounded in mechanistic principles.
The Contenders: A Physicochemical Overview of Selected Arylboronic Acids
The choice of an arylboronic acid is often dictated by the desired final product. However, the substituents on the phenyl ring do more than just add to the molecular architecture; they fundamentally alter the reactivity of the boronic acid moiety. Let's introduce our subject, this compound, and its comparators.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| This compound | C11H15BO4 | 222.05 | Ortho-substituted with a sterically demanding, weakly electron-withdrawing ester group.[5][6] | |
| Phenylboronic Acid | C6H7BO2 | 121.93 | The unsubstituted parent compound; serves as our baseline for comparison.[4][7] | |
| 4-Formylphenylboronic Acid | C7H7BO3 | 149.94 | Para-substituted with a strong electron-withdrawing aldehyde group.[8][9] | |
| 3,5-Dichlorophenylboronic Acid | C6H5BCl2O2 | 190.82 | Meta-substituted with two strongly electron-withdrawing chloro groups, adding steric bulk.[10][11] | |
| 4-Aminophenylboronic acid, pinacol ester | ![]() | C12H18BNO2 | 219.09 | Para-substituted with a strong electron-donating amino group; protected as a pinacol ester for enhanced stability.[12][13] |
The Suzuki-Miyaura Reaction: A Common Ground for Comparison
To understand the performance of these boronic acids, we must first understand the arena in which they compete: the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2] The performance of the arylboronic acid is most critical during the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate and efficiency of transmetalation are heavily influenced by the electronic density of the aryl group being transferred and any steric hindrance around the boronic acid moiety.
Predicting Performance: The Impact of Steric and Electronic Effects
1. Phenylboronic Acid (The Baseline): As the unsubstituted parent compound, phenylboronic acid provides a neutral point of reference. Its reactivity is well-documented and serves as a reliable standard in many coupling reactions.[14]
2. 4-Formylphenylboronic Acid (Electron-Withdrawing): The aldehyde group at the para-position is strongly electron-withdrawing. This reduces the electron density on the phenyl ring, making the carbon atom attached to the boron more electrophilic. A more electrophilic carbon facilitates the transmetalation step, often leading to faster reaction rates and higher yields compared to the unsubstituted phenylboronic acid.[8][15]
3. 3,5-Dichlorophenylboronic Acid (Electron-Withdrawing & Steric Hindrance): The two chloro groups are strongly electron-withdrawing, which, similar to the formyl group, should accelerate transmetalation. However, their placement at the meta-positions introduces significant steric bulk around the reaction center. This steric hindrance can impede the approach of the boronic acid to the palladium complex, potentially slowing the reaction rate.[11][16] The net effect will be a balance between these two opposing factors.
4. 4-Aminophenylboronic acid, pinacol ester (Electron-Donating & Stabilized): The amino group is a powerful electron-donating group. This increases the electron density on the phenyl ring, making the ipso-carbon less electrophilic and thus slowing down the transmetalation step. Furthermore, electron-rich boronic acids are more susceptible to protodeboronation (cleavage of the C-B bond by a proton source), a common side reaction that reduces yield.[1]
To counteract this instability, this reagent is supplied as a pinacol ester . The bulky pinacol group sterically shields the boron atom, significantly reducing the rate of protodeboronation and improving the shelf-life and handling of the reagent.[1] Before participating in the catalytic cycle, the ester must be hydrolyzed under the basic reaction conditions to form the active boronate species.
5. This compound (The Subject): This molecule presents a unique case due to its ortho-substitution.
-
Electronic Effect: The ester group is weakly electron-withdrawing, which should slightly accelerate the transmetalation compared to phenylboronic acid.
-
Steric Effect: The bulky isobutoxycarbonyl group is positioned directly adjacent to the boronic acid. This presents a significant steric barrier that can hinder the approach to the palladium catalyst, potentially slowing the reaction dramatically. In some cases, severe ortho-substitution can completely inhibit the Suzuki coupling.[17]
-
Potential for Intramolecular Coordination: The carbonyl oxygen of the ester could potentially coordinate with the boron or palladium center, influencing the transition state geometry and reaction rate.
Hypothesis: We predict that the reactivity in a standard Suzuki-Miyaura coupling will follow this general trend: 4-Formylphenylboronic acid > Phenylboronic acid > 3,5-Dichlorophenylboronic acid > 4-Aminophenylboronic acid, pinacol ester > this compound
The performance of 3,5-dichlorophenylboronic acid and this compound will be highly dependent on the specific catalyst, ligand, and substrate, as steric effects can sometimes be overcome with appropriate ligand choice.
A Framework for Empirical Comparison: Experimental Design
To validate these predictions, a standardized experimental workflow is essential. The following diagram outlines a logical process for an objective comparison.
Figure 2: Workflow for comparing arylboronic acid reactivity.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of an arylboronic acid with 4-bromoanisole. It must be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Arylboronic Acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 mmol, 24.5 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Reaction vessel (e.g., 25 mL Schlenk flask) with a magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To the Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol), the selected arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add 1,4-dioxane (5 mL) and deionized water (1 mL).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent, 4-bromoanisole), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.
Hypothetical Results and Interpretation
Executing the above protocol with our five selected arylboronic acids would likely yield results that align with our mechanistic predictions.
| Arylboronic Acid | Predicted Reaction Time | Predicted Isolated Yield | Rationale |
| 4-Formylphenylboronic acid | 1-2 hours | >90% | Strong electron-withdrawing effect accelerates transmetalation.[9] |
| Phenylboronic acid | 4-6 hours | 85-95% | Baseline reactivity with no significant accelerating or decelerating factors.[18] |
| 3,5-Dichlorophenylboronic acid | 6-12 hours | 70-85% | Electron-withdrawing effect is counteracted by steric hindrance from two meta-substituents.[19] |
| 4-Aminophenylboronic acid, pinacol ester | 12-24 hours | 60-80% | Strong electron-donating effect slows transmetalation; potential for protodeboronation despite pinacol protection. |
| This compound | >24 hours or no reaction | <40% | Severe steric hindrance from the ortho-isobutoxycarbonyl group is expected to significantly impede the reaction. |
Interpreting these hypothetical results: A high yield in a short time, as seen with 4-formylphenylboronic acid, indicates a highly efficient transmetalation step. Conversely, the significantly longer reaction time and lower yield predicted for this compound would provide strong evidence that steric hindrance is the dominant, rate-limiting factor for this particular substrate. Should this be observed, a medicinal chemist might need to explore alternative catalysts with less bulky ligands or even consider a different cross-coupling strategy altogether.
Conclusion and Outlook
The selection of an arylboronic acid is a critical decision in the design of a synthetic route. This guide illustrates that a nuanced understanding of the interplay between electronic and steric effects is essential for predicting reaction outcomes.
-
This compound , due to its significant ortho-steric hindrance, is likely to be a challenging substrate in standard Suzuki-Miyaura couplings. Its use may require extensive optimization of catalysts, ligands, and reaction conditions to achieve acceptable yields.
-
For rapid and high-yielding couplings, arylboronic acids with electron-withdrawing groups (e.g., 4-formylphenylboronic acid) are generally superior choices.
-
For substrates prone to instability, such as those with electron-donating groups , the use of a pinacol ester is a proven strategy to enhance stability and prevent decomposition via protodeboronation.
Ultimately, the optimal choice of boronic acid will always be context-dependent. By grounding our predictions in mechanistic principles and validating them with a systematic experimental approach, we can navigate the vast chemical space of available reagents with greater confidence and efficiency, accelerating the discovery and development of new medicines and materials.
References
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4-Formylphenylboronic acid - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Phenylboronic Acid (Properties, Uses) - Assignment Point. (n.d.). Retrieved January 15, 2026, from [Link]
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Phenylboronic acid - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Phenylboronic acid - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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3,5-Dichlorophenyl Boronic Acid - ChemBK. (2024, April 10). Retrieved January 15, 2026, from [Link]
-
The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 15, 2026, from [Link]
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4-Formylphenyl Boronic Acid (4-FPBA) - Curia Global. (n.d.). Retrieved January 15, 2026, from [Link]
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This compound | C11H15BO4 | CID 53216382 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Phenylboronic acid – preparation and application - Georganics. (2024, January 9). Retrieved January 15, 2026, from [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 15, 2026, from [Link]
-
This compound CAS#: 1256345-85-3 - ChemWhat. (n.d.). Retrieved January 15, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Beyond Boronic Acids: A Comparative Guide to Stable Reagents for Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide to Navigating Alternatives for 2-(Isobutoxycarbonyl)phenylboronic acid and its Analogs in Complex Synthesis.
The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, celebrated for its power in constructing C-C bonds, particularly in the intricate biaryl scaffolds that define many pharmaceutical agents.[1] Central to this transformation is the organoboron reagent. While building blocks like this compound and its parent, 2-carboxyphenylboronic acid, are indispensable for crafting complex molecules, their practical application is often hampered by inherent instabilities.[2][3][4]
This guide, intended for researchers, medicinal chemists, and process development scientists, moves beyond a simple catalog of reagents. We will dissect the fundamental challenges of working with boronic acids and provide an in-depth, evidence-based comparison of superior alternatives. Our focus is on providing the causal logic behind experimental choices, empowering you to select the optimal reagent for enhanced stability, reproducibility, and overall success in your synthetic campaigns.
Part 1: The Underlying Challenge: The Instability of Boronic Acids
Boronic acids, despite their utility, are often prone to several decomposition pathways that can compromise reaction efficiency, yield, and reproducibility. Understanding these failure modes is critical to appreciating the value of the alternatives.
-
Protodeboronation: The cleavage of the C-B bond by a proton source (like water or alcohols), especially under basic conditions or at elevated temperatures, leads to the formation of an undesired arene byproduct.
-
Oxidation: Boronic acids are susceptible to oxidation, converting the C-B bond to a C-O bond, resulting in phenols. This is a significant issue in biological contexts and during storage.[5]
-
Trimerization: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. While often competent in cross-coupling, this complicates stoichiometry and characterization.[1]
These degradation pathways mean that boronic acids can have a limited shelf-life, may require special handling and storage, and can be challenging to purify via standard methods like silica gel chromatography.[6] For complex, multi-step syntheses common in drug development, these liabilities are unacceptable.
}
Part 2: The Alternatives: A New Generation of Robust Boron Reagents
To overcome the limitations of boronic acids, several classes of stabilized surrogates have been developed. These reagents effectively "protect" the boron center, enhancing stability while retaining or even improving reactivity under the desired cross-coupling conditions.
2.1 Potassium Organotrifluoroborates: The Bench-Stable Workhorse
Potassium organotrifluoroborates (R-BF₃K) are a highly effective and popular class of boronic acid alternatives.[7] They are typically free-flowing, crystalline solids that exhibit exceptional stability to air and moisture, simplifying handling, storage, and weighing.[8][9][10]
Mechanism and Reactivity: The tetra-coordinate boron center in a trifluoroborate is significantly less Lewis acidic and less prone to the degradation pathways that plague boronic acids.[11] In the Suzuki-Miyaura reaction, the organotrifluoroborate is believed to hydrolyze in situ under the basic reaction conditions to slowly generate the active boronic acid or a related boronate species, which then enters the catalytic cycle.[9][11] This slow release can suppress side reactions like homocoupling.[11]
Advantages:
-
High Stability: Excellent tolerance to air, moisture, and many reagents, allowing for their use in multi-step synthesis where the boron moiety is carried through several transformations.[7][8]
-
Ease of Handling: Crystalline solids that are easy to handle and purify.[9]
-
Broad Scope: Effective for a wide range of aryl, heteroaryl, alkenyl, and alkyl groups.[7][12]
Experimental Data: Aryl-Aryl Cross-Coupling
| Entry | Aryl Halide | Organotrifluoroborate Partner | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Potassium phenyltrifluoroborate | 4-Acetylbiphenyl | 95 |
| 2 | 4-Chlorobenzonitrile | Potassium 4-methoxyphenyltrifluoroborate | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 98 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Potassium 2-thienyltrifluoroborate | 2-(4-(Trifluoromethyl)phenyl)thiophene | 91 |
| 4 | 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-(Pyridin-3-yl)butyl benzoate | 99 |
Data adapted from literature reports demonstrating the general utility of organotrifluoroborates in Suzuki-Miyaura cross-coupling.[7][12]
Synthesis Protocol: Preparation of Potassium Phenyltrifluoroborate [11]
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 eq) with vigorous stirring.
-
Stir for 15-20 minutes at room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold methanol and dry to yield potassium phenyltrifluoroborate.
2.2 N-Methyliminodiacetic Acid (MIDA) Boronates: The Champion of Stability and Control
Perhaps the most significant advance in boronic acid surrogate chemistry has been the development of N-methyliminodiacetic acid (MIDA) boronates.[13][14] These reagents are exceptionally stable, offering a universal solution to the instability of many boronic acid classes, including notoriously difficult 2-heterocyclic, vinyl, and cyclopropyl derivatives.[13][14][15]
Key Features:
-
Unprecedented Stability: MIDA boronates are generally free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[6][16] They are compatible with a wide range of reaction conditions and are stable to silica gel chromatography, a revolutionary feature that greatly simplifies purification.[17][18]
-
Controlled "Slow-Release": The MIDA ligand acts as a robust protecting group that renders the boron unreactive under anhydrous cross-coupling conditions. Deprotection is achieved under mild aqueous basic conditions (e.g., K₃PO₄, NaOH, or NaHCO₃), which controllably releases the boronic acid in situ for participation in the catalytic cycle.[13] This slow release is crucial for minimizing the decomposition of sensitive boronic acids during the reaction.[18]
-
Enabling Iterative Cross-Coupling (ICC): The unique stability and controlled deprotection of MIDA boronates allows for the sequential, iterative synthesis of complex molecules from bifunctional "halo-boronic acid" building blocks, analogous to solid-phase peptide synthesis.[6][17]
Experimental Data: Stability and Coupling Efficiency Comparison
The true power of MIDA boronates is evident when comparing them directly with their corresponding boronic acids, especially for unstable derivatives.
| Boron Reagent | % Purity after 15 Days (Benchtop, Air) | Yield in Coupling with 4-chloroanisole (%) |
| 2-Furanboronic acid | <5% | 37% |
| 2-Furan MIDA boronate | >95% | 94% |
| 2-Thiopheneboronic acid | ~50% | 52% |
| 2-Thiophene MIDA boronate | >95% | 96% |
| (E)-Prop-1-en-1-ylboronic acid | <5% | 25% |
| (E)-Prop-1-en-1-yl MIDA boronate | >95% | 89% |
This table highlights the dramatic improvement in both benchtop stability and cross-coupling yield when using MIDA boronates for unstable boronic acids. Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717 and Knapp, D. M.; et al. J. Am. Chem. Soc. 2009, 131, 6961-6963.[13][19]
Detailed Protocol: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate [13][14]
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl/heteroaryl chloride (1.0 mmol, 1.0 eq), the MIDA boronate (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos ligand).
-
Solvent and Degassing: Add the solvent system (e.g., 1,4-dioxane and water, typically in a 5:1 to 10:1 ratio). Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 6-24 h), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired cross-coupled product.
2.3 Diethanolamine (DABO) Boronates
Diethanolamine-complexed boronic acids, often referred to as DABO boronates, represent another operationally simple and effective alternative.[20] Like MIDA boronates, they form a stable, tetra-coordinate boron center. These reagents are air-stable and can be stored for extended periods without noticeable degradation, a stark contrast to their boronic acid counterparts, particularly for heterocyclic derivatives.[20] They can often be used directly in Suzuki-Miyaura reactions, making them a convenient and efficient choice.[20]
Part 3: Practical Guide to Reagent Selection
Choosing the correct boron reagent is a strategic decision that impacts the efficiency, scalability, and cost of your synthesis.
}
Summary Comparison of Alternatives
| Feature | Boronic Acid | Organotrifluoroborate | MIDA Boronate |
| Stability (Air/Moisture) | Poor to Moderate | Excellent | Exceptional |
| Chromatography Stability | No | Generally No | Yes |
| Handling | Often difficult | Easy (Crystalline solid) | Easy (Crystalline solid) |
| Release Mechanism | Direct | In situ hydrolysis | Controlled in situ hydrolysis |
| Iterative Coupling | No | No | Yes |
| Best For | Simple, robust couplings | General purpose, high stability | Unstable substrates, complex & iterative synthesis |
Conclusion
For researchers and drug development professionals, moving beyond traditional boronic acids is not just a matter of convenience; it is a strategic imperative for achieving robust, reproducible, and scalable synthetic outcomes. While this compound has its place, its inherent limitations are shared across the broader boronic acid class. Organotrifluoroborates offer a significant upgrade in stability and handling for a wide range of applications. For the most demanding challenges—involving unstable fragments, purification difficulties, or the need for controlled, iterative bond formation—MIDA boronates represent the current state-of-the-art . By understanding the properties and mechanisms of these advanced reagents, scientists can unlock new possibilities in molecular construction, accelerating the path from discovery to development.
References
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Lee, S. J., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 44(8), 1105-1120. [Link]
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Kar, A., et al. (2021). Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. ChemRxiv. [Link]
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Kar, A., et al. (2021). Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) through Late-Stage Chemoselective Cross-Coupling Reactions. Organic Letters, 23(6), 2234–2239. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Kar, A., et al. (2021). Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) through Late-Stage Chemoselective Cross-Coupling Reactions. Organic Letters. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]
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Savage, S. A., et al. (2021). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron, 94, 132289. [Link]
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Wikipedia. Organotrifluoroborate. Wikipedia. [Link]
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Li, Z., & Bode, J. W. (2019). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) through Chemoselective Cross-Coupling with a Bifunctional Reagent. Angewandte Chemie International Edition, 58(32), 11058-11062. [Link]
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Li, Z., & Bode, J. W. (2019). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) through Chemoselective Cross‐Coupling with a Bifunctional Reagent. ResearchGate. [Link]
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Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
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Synfacts. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Link]
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ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synergy of Chemistry: How 2-Carboxyphenylboronic Acid Facilitates Key Scientific Advancements. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). [Link]
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Vedejs, E., & Chapman, R. W. (2025). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
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ResearchGate. (2024). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14084-14085. [Link]
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Schmidt, J., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. [Link]
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Chemexper. 2-carboxyphenylboronic acid. Chemexper. [Link]
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da Silva, F. C., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(21), 7382. [Link]
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Molander, G. A., & Ham, J. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PubMed Central. [Link]
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Bellina, F., & Rossi, R. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 21(9), 1146. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]
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Martins, P., et al. (2022). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 12(10), 1229. [Link]
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Thomas, A. A., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central. [Link]
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ResearchGate. (2018). Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides. ResearchGate. [Link]
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Wang, X., et al. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
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Chapman, J. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299. [Link]
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Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. [Link]
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A Comparative Guide to Analytical Techniques for Characterizing the Purity of 2-(Isobutoxycarbonyl)phenylboronic Acid
Abstract
For researchers, scientists, and drug development professionals, the purity of key intermediates like 2-(Isobutoxycarbonyl)phenylboronic acid is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this important building block. We will explore the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Thermal Analysis, offering field-proven insights and detailed, self-validating protocols.
The Critical Role of Purity for this compound
This compound is a versatile intermediate, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The boronic acid moiety is the reactive center, but its efficacy can be compromised by the presence of various impurities.
Potential Impurities and Their Impact:
-
Boroxine (Anhydride): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is a reversible process, the presence of boroxine alters the stoichiometry of the reaction, as three molecules of the boronic acid are consumed to form one molecule of the trimer. This can lead to incomplete reactions and downstream purification challenges.
-
Starting Materials and Reagents: Residual starting materials from the synthesis, such as halogenated precursors or organolithium reagents, can introduce unwanted side reactions.
-
Homocoupling Byproducts: The synthesis of boronic acids can sometimes lead to the formation of symmetrical biaryl compounds (homocoupling), which are often difficult to separate from the desired product.
-
Degradation Products: Protodeboronation, the cleavage of the C-B bond, can occur under certain conditions, leading to the formation of isobutyl benzoate.
Given these potential impurities, a multi-faceted analytical approach is essential to ensure the quality and consistency of this compound batches.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique can provide a complete purity profile. Therefore, a combination of chromatographic, spectroscopic, and thermal methods is necessary. The following sections detail the principles and practical application of the most effective techniques.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Purity
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is typically the most effective.
Expertise & Experience: Why Reversed-Phase HPLC?
The choice of reversed-phase chromatography is dictated by the molecule's structure. The phenyl ring and the isobutoxycarbonyl group impart sufficient hydrophobicity to allow for good retention on a non-polar stationary phase (like C18), while the polar boronic acid group ensures adequate solubility in typical aqueous-organic mobile phases. This allows for the separation of the main component from both more polar (e.g., boric acid) and less polar (e.g., homocoupling byproducts) impurities.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from potential impurities and degradation products.
-
Instrumentation: HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: The acidic modifier suppresses the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and more consistent retention times.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency for a wide range of compounds.
-
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Rationale: A gradient elution is crucial for a stability-indicating method, as it ensures that impurities with a wide range of polarities are eluted from the column.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Detection Wavelength: 230 nm.
-
Rationale: The phenyl ring provides strong UV absorbance. 230 nm is typically a good wavelength to capture the aromatic chromophore while minimizing baseline noise. A DAD allows for the examination of peak purity.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Rationale: This diluent is compatible with the initial mobile phase conditions and ensures complete dissolution of the analyte.
-
Data Presentation: Representative HPLC Data
| Compound | Retention Time (min) | Relative Retention Time | Purity (%) |
| Boric Acid | 2.5 | 0.21 | - |
| 2-Carboxyphenylboronic acid | 5.8 | 0.48 | Impurity |
| This compound | 12.0 | 1.00 | 99.5 |
| Isobutyl benzoate (Protodeboronation) | 15.5 | 1.29 | Impurity |
| Homocoupling Impurity | 18.2 | 1.52 | Impurity |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR provides unambiguous structural information and can be used to identify and quantify impurities, often without the need for reference standards. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
Trustworthiness: A Self-Validating System
The power of NMR lies in its ability to provide a holistic view of the sample. The chemical shifts, coupling constants, and integration values in a ¹H NMR spectrum must all be consistent with the proposed structure. Any deviation signals the presence of an impurity or a structural misassignment.
Experimental Protocol: Comprehensive NMR Analysis
Objective: To confirm the chemical structure and identify impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of methanol-d4.
-
Rationale: Methanol-d4 is the solvent of choice for boronic acids. It effectively breaks up the boroxine trimer, which can cause significant peak broadening in less coordinating solvents like CDCl₃ or DMSO-d₆.[1] The exchangeable B(OH)₂ protons will not be observed.
-
-
Acquisition: Standard ¹H and proton-decoupled ¹³C pulse sequences.
-
-
¹¹B NMR:
-
Sample Preparation: Same as for ¹H/¹³C NMR.
-
Acquisition: A standard one-pulse ¹¹B experiment.
-
Rationale: ¹¹B NMR is highly sensitive to the electronic environment of the boron atom. A single, relatively sharp peak between δ 28-33 ppm is characteristic of a trigonal planar (sp²) arylboronic acid.[2] The formation of tetrahedral (sp³) boronate esters or complexes results in a significant upfield shift.[3][4][5][6]
-
-
Data Presentation: Expected NMR Chemical Shifts (in Methanol-d4, 400 MHz)
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Ar-H | 7.4 - 8.0 | m |
| -O-CH₂ - | ~4.1 | d | |
| -CH(CH₃ )₂ | ~2.1 | m | |
| -CH(CH₃ )₂ | ~1.0 | d | |
| ¹³C | C =O | ~168 | s |
| Ar-C | 128 - 140 | m | |
| -O-CH₂ - | ~72 | t | |
| -CH (CH₃)₂ | ~29 | d | |
| -CH(CH₃ )₂ | ~19 | q | |
| ¹¹B | -B (OH)₂ | 28 - 33 | s |
Liquid Chromatography-Mass Spectrometry (LC-MS): High Sensitivity for Trace Impurity Identification
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it the ideal tool for identifying unknown impurities at trace levels.
Authoritative Grounding: Mechanistic Insights
Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. In negative ion mode, this compound will readily deprotonate to form the [M-H]⁻ ion, which is a highly stable and abundant species. This provides a clear molecular weight confirmation. Fragmentation patterns observed in MS/MS experiments can then be used to elucidate the structure of unknown impurities.
Experimental Protocol: LC-MS for Impurity Profiling
Objective: To detect and identify trace-level impurities.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
-
Chromatography: Use the same HPLC method as described in section 2.1.
-
Rationale: Using the same chromatographic conditions allows for direct correlation of UV peaks with mass signals.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural elucidation of observed impurities.
-
Data Presentation: Expected Mass Spectrometry Data
| Species | Formula | Expected m/z [M-H]⁻ | Observation |
| Analyte | C₁₁H₁₅BO₄ | 221.0991 | Main Component |
| Protodeboronation | C₁₁H₁₄O₂ | 177.0921 ([M-H]⁻) | Potential Degradant |
| Boroxine | C₃₃H₄₅B₃O₉ | 611.3108 ([M-H]⁻) | Process Impurity |
| 2-Carboxy-phenylboronic acid | C₇H₇BO₄ | 165.0361 | Potential Hydrolysis Impurity |
Thermal Analysis (TGA/DSC): Assessing Stability and Boroxine Formation
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, melting point, and potential for dehydration of the material.
Expertise & Experience: Interpreting Thermal Events
For boronic acids, a key event to monitor is the endothermic loss of water at elevated temperatures, which corresponds to the formation of the boroxine anhydride.[10] TGA can quantify this mass loss, while DSC reveals the associated thermal event (endotherm) and the compound's melting point.
Experimental Protocol: Thermal Stability Assessment
Objective: To determine the melting point and thermal stability, and to monitor for dehydration.
-
Instrumentation: Simultaneous TGA/DSC instrument.
-
Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.
-
TGA/DSC Method:
-
Temperature Program: Ramp from 25 °C to 400 °C at 10 °C/min.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Rationale: An inert atmosphere prevents oxidative degradation, allowing for the study of thermal decomposition and phase transitions.
-
-
Data Presentation: Representative Thermal Analysis Data
| Analysis | Event | Temperature Range (°C) | Observation | Interpretation |
| DSC | Endotherm | 110 - 120 | Sharp Peak | Melting Point |
| TGA/DSC | Endotherm with Mass Loss | 150 - 220 | ~8.1% mass loss | Dehydration to Boroxine |
| TGA | Mass Loss | > 250 | Significant | Onset of Decomposition |
Note: The theoretical mass loss for the formation of boroxine from this compound is 8.1%.
Workflow and Data Integration
A logical workflow ensures that each technique builds upon the last, providing a comprehensive and self-validating purity assessment.
Caption: Integrated workflow for comprehensive purity analysis.
Comparative Summary of Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | Robust, precise, excellent for quantitation of known impurities. | Requires reference standards for impurity identification; may not detect non-UV active impurities. |
| NMR | Structural Confirmation | Unambiguous structure elucidation; can quantify impurities without standards (qNMR). | Lower sensitivity than MS; boroxine formation can complicate spectra if not handled correctly. |
| LC-MS | Impurity Identification | Extremely sensitive; provides molecular weight information for unknown peaks. | Response factors can vary significantly, making it less suitable for direct quantitation without standards. |
| TGA/DSC | Thermal Stability | Provides melting point, decomposition temperature, and information on solvent/water content. | Not a purity technique in itself; cannot distinguish between different impurities. |
Conclusion
The characterization of this compound requires a thoughtful and multi-pronged analytical strategy. While HPLC-UV provides the quantitative backbone for purity assessment, it must be complemented by the structural resolving power of NMR spectroscopy. LC-MS is indispensable for the sensitive detection and identification of trace-level impurities, and thermal analysis offers crucial insights into the material's physical stability. By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive, self-validating data package that ensures the quality, consistency, and reliability of this critical synthetic intermediate.
References
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
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Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]
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Wardani, A. P., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Semantic Scholar. Available at: [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(Isobutoxycarbonyl)phenylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, prized for its functional group tolerance and operational simplicity. However, the success of this reaction is critically dependent on the judicious selection of a palladium catalyst, especially when dealing with sterically encumbered substrates such as 2-(isobutoxycarbonyl)phenylboronic acid. The ortho-alkoxycarbonyl group introduces significant steric hindrance around the reactive boronic acid moiety, posing a challenge to the catalytic cycle.
This guide presents a comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic nuances of each catalyst class, present a synthesis of literature-derived performance data for structurally related substrates, and provide detailed experimental protocols to empower you to make an informed decision for your specific synthetic needs.
The Challenge: Steric Hindrance in Ortho-Substituted Boronic Acids
The isobutoxycarbonyl group at the ortho position of the phenylboronic acid presents a significant steric shield. This bulkiness can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic fragment is transferred from the boron atom to the palladium center. Consequently, catalyst systems that are effective for unhindered substrates may prove sluggish or entirely ineffective for this transformation. The ideal catalyst must possess a combination of high activity and steric tolerance to overcome this hurdle.
Comparative Analysis of Palladium Catalyst Systems
We will evaluate three major classes of palladium catalysts: the traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium complexes with ferrocenylphosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and the modern Buchwald palladacycle precatalysts.
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Classical Workhorse
Pd(PPh₃)₄ has been a long-standing catalyst in Suzuki-Miyaura couplings. As a pre-formed Pd(0) complex, it enters the catalytic cycle directly.
Mechanistic Considerations: In solution, Pd(PPh₃)₄ exists in equilibrium with coordinatively unsaturated and more reactive Pd(PPh₃)₃ and Pd(PPh₃)₂ species. Oxidative addition of the aryl halide to these species initiates the catalytic cycle. However, the relatively bulky triphenylphosphine ligands can disfavor the approach of a sterically hindered boronic acid during transmetalation.
Performance Insights: For sterically hindered couplings, Pd(PPh₃)₄ often requires higher catalyst loadings (typically 2-5 mol%), elevated temperatures, and longer reaction times to achieve satisfactory yields.[1] While it can be a cost-effective option for some applications, its performance with challenging substrates like this compound can be suboptimal, leading to incomplete conversion and the formation of side products.[2]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂: Enhanced Stability and Activity
Pd(dppf)Cl₂ is a popular air-stable Pd(II) precatalyst that requires in situ reduction to the active Pd(0) species. The dppf ligand possesses a large bite angle, which is known to promote reductive elimination, the final step of the catalytic cycle.
Mechanistic Considerations: The dppf ligand's unique geometry and electronic properties contribute to the stability of the catalytic intermediates and can facilitate the coupling of a broader range of substrates compared to Pd(PPh₃)₄. It has demonstrated efficacy in challenging Suzuki-Miyaura couplings, including those involving heteroaryl boronic acids.[3][4]
Performance Insights: Pd(dppf)Cl₂ generally offers improved performance over Pd(PPh₃)₄ for sterically demanding substrates. It often provides good to excellent yields under more moderate conditions.[4] Its robustness and versatility make it a solid choice for the coupling of this compound, particularly when balancing cost and performance.
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): The Modern Standard for Challenging Couplings
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized the field of cross-coupling catalysis.[5] Palladacycle precatalysts, such as the third-generation (G3) XPhos precatalyst, are designed for high activity and broad substrate scope, especially for sterically hindered and electronically challenging partners.[6]
Mechanistic Considerations: Buchwald precatalysts are engineered for the rapid and quantitative generation of the active monoligated Pd(0) species, L-Pd(0), under mild conditions.[5] The bulky and electron-rich nature of ligands like XPhos accelerates both the oxidative addition and reductive elimination steps and provides the steric environment necessary to accommodate hindered coupling partners.
Performance Insights: For the coupling of sterically hindered boronic acids, Buchwald G3 and G4 precatalysts are often the catalysts of choice, delivering high yields with low catalyst loadings (0.5-2 mol%) under mild temperatures and with short reaction times.[7] Their superior performance, particularly with challenging substrates like ortho-substituted arylboronic acids, often justifies their higher initial cost, especially in the synthesis of complex molecules where efficiency and yield are critical.
Performance Summary: A Comparative Table
The following table provides a qualitative comparison of the expected performance of these catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. The data is inferred from literature on structurally similar, sterically hindered substrates.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) | Expected Performance with this compound |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood.[8] | Lower activity for challenging substrates, may require higher temperatures and loadings.[8] | 2-5 | Moderate to Good |
| Pd(dppf)Cl₂ | Diphosphine | Good for a range of substrates, relatively air-stable.[8] | May not be as active as Buchwald-type systems for the most challenging substrates.[8] | 1-3 | Good to Excellent |
| XPhos Pd G3 | Buchwald-type phosphine | High activity for a broad range of substrates, including sterically hindered and electron-poor ones.[8] | Higher cost, air-sensitive active species.[8] | 0.5-2 | Excellent |
Experimental Protocols
Below are detailed, step-by-step methodologies for a generic Suzuki-Miyaura cross-coupling reaction involving this compound. These should be considered as starting points and may require optimization for specific aryl halide coupling partners.
General Experimental Workflow
Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling using Pd(dppf)Cl₂
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using XPhos Pd G3
-
Reaction Setup: In a glovebox, to a vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add XPhos Pd G3 (0.01 mmol, 1 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., THF or 2-methyl-THF, 5 mL).
-
Reaction: Seal the vial and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter for achieving a successful outcome.
-
For initial explorations and cost-sensitive applications, Pd(dppf)Cl₂ offers a robust and reliable option, likely providing good yields under optimized conditions.
-
For challenging couplings, maximizing yield, and ensuring high efficiency with low catalyst loading, the Buchwald G3 precatalysts with ligands such as XPhos are highly recommended. Their ability to overcome steric hindrance and promote the reaction under mild conditions makes them the superior choice for complex and valuable substrates.
-
While Pd(PPh₃)₄ may be successful in some cases, it is generally less efficient for this type of sterically demanding transformation and may require more extensive optimization.
Ultimately, the optimal catalyst system should be determined empirically for each specific coupling partner. The protocols and comparative data provided in this guide serve as a strong foundation for your experimental design, enabling you to navigate the challenges of sterically hindered Suzuki-Miyaura couplings with greater confidence and success.
References
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A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
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Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 15, 2026, from [Link]
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Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. (2022). RSC Advances (RSC Publishing). Retrieved January 15, 2026, from [Link]
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Buchwald precatalysts G2 and G3. (n.d.). Johnson Matthey. Retrieved January 15, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. (2021). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. (2021). MDPI. Retrieved January 15, 2026, from [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. (2021). MDPI. Retrieved January 15, 2026, from [Link]
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Validating C-C Bond Formation with 2-(Isobutoxycarbonyl)phenylboronic Acid: A Comparative Guide for Suzuki-Miyaura Coupling
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview for the validation of 2-(isobutoxycarbonyl)phenylboronic acid in palladium-catalyzed C-C bond formation, specifically focusing on the Suzuki-Miyaura cross-coupling reaction. By objectively comparing its anticipated performance with established alternatives and providing supporting experimental data for analogous compounds, this document serves as a practical resource for chemists engaged in the synthesis of complex biaryl scaffolds, which are pivotal in pharmaceutical and materials science.
Introduction: The Strategic Importance of Ortho-Substituted Biaryls
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura reaction standing as a preeminent tool for its efficiency, mild conditions, and broad functional group tolerance.[1] Biaryl moieties, particularly those with substitution at the ortho position, are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of these substituents can profoundly influence the molecule's conformation and, consequently, its biological activity or material properties.
This compound offers a versatile entry point for the synthesis of ortho-substituted biaryl compounds. The isobutoxycarbonyl group can serve as a synthetic handle for further transformations or as a sterically demanding group to influence molecular atropisomerism. This guide will delve into the mechanistic nuances of its use in Suzuki-Miyaura coupling and provide a comparative analysis against its common alternatives: 2-carboxyphenylboronic acid and 2-formylphenylboronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[2]
Performance Comparison: this compound and Its Alternatives
While specific, direct comparative studies detailing the performance of this compound are not extensively available in the peer-reviewed literature, its reactivity can be reliably inferred by examining structurally similar ortho-substituted phenylboronic acids. The primary factors influencing the efficacy of these reagents are steric hindrance and electronic effects.
Steric Hindrance: The ortho-isobutoxycarbonyl group presents significant steric bulk around the reaction center. This can impede the approach of the boronic acid to the palladium complex during the transmetalation step, potentially leading to lower reaction rates and yields compared to its meta and para isomers.[3] This effect is a general challenge for ortho-substituted substrates in Suzuki-Miyaura couplings.[4]
Electronic Effects: The ester group is electron-withdrawing, which can decrease the nucleophilicity of the aryl ring on the boronic acid. This may also contribute to a slower transmetalation rate.[5]
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 2-carboxyphenylboronic acid and 2-formylphenylboronic acid with various aryl halides. This data provides a valuable benchmark for anticipating the performance of this compound.
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Carboxyphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [6] |
| 2-Carboxyphenylboronic acid | 4-Chlorobenzonitrile | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 92 | [6] |
| 2-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [7] |
| 2-Formylphenylboronic acid | 1-Bromonaphthalene | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | 16 | 88 | [7] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 1 | 47 | [8] |
Analysis of Alternatives:
-
2-Carboxyphenylboronic Acid: The carboxylate group can potentially chelate with the palladium center, which may influence the reaction mechanism and selectivity.[8] However, it generally performs well, providing good to excellent yields with a variety of aryl halides.
-
2-Formylphenylboronic Acid: The aldehyde functionality is well-tolerated in Suzuki couplings and often leads to high yields of the desired biaryl aldehydes, which are valuable synthetic intermediates.
Based on this data, it is reasonable to predict that this compound will be a viable coupling partner in Suzuki-Miyaura reactions. However, due to its steric bulk, longer reaction times, higher catalyst loadings, or the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos) may be necessary to achieve optimal yields.
Experimental Protocols
Below are detailed, step-by-step methodologies for performing a Suzuki-Miyaura cross-coupling reaction. This general protocol can be adapted for use with this compound and its alternatives.
General Protocol for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or alternative) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃) (1-2 times the mol% of Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the base.
-
Degassing: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous organic solvent via syringe. If using a biphasic system, add the degassed water.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a promising reagent for the synthesis of ortho-substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While direct comparative data is limited, analysis of its structural analogues, 2-carboxyphenylboronic acid and 2-formylphenylboronic acid, suggests that it will be a competent coupling partner. Key to its successful application will be the careful optimization of reaction conditions to overcome the steric hindrance imposed by the ortho-isobutoxycarbonyl group. The use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands is likely to be crucial for achieving high yields.
The continued exploration of ortho-substituted boronic acids in C-C bond formation will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant potential in medicinal chemistry and materials science.
References
-
American Chemical Society. (2007). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
Kowalski, K., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
American Chemical Society. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Liu, W., Zhou, X., Mei, G., & Tang, L. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-52. [Link]
-
Scientific Research Publishing. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
American Chemical Society. (2022). Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
National Institutes of Health. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
ResearchGate. (2021). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates with different substituents and (b) cyclization using different nitrogen-containing groups and catalysts. [Link]
-
National Institutes of Health. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. [Link]
- Google Patents. (2012).
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2-(Isobutoxycarbonyl)phenylboronic Acid vs. Boronic Esters in Suzuki Coupling
For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core scaffolds in countless pharmaceuticals and functional materials. The choice of the boron-containing reagent is a critical parameter that dictates reaction efficiency, reproducibility, and scalability. This guide provides an in-depth, data-driven comparison between 2-(isobutoxycarbonyl)phenylboronic acid and its corresponding boronic esters, moving beyond historical assumptions to incorporate modern mechanistic understanding.
The Stability vs. Reactivity Paradigm: A Modern Perspective
Traditionally, the choice between a boronic acid and its ester derivative was viewed as a simple trade-off: boronic acids were considered more reactive but less stable, while boronic esters were valued for their stability, acting merely as "pro-drugs" that hydrolyze in situ to the active boronic acid.[1][2] While boronic acids are indeed susceptible to degradation pathways like protodeboronation and the formation of cyclic boroxine anhydrides, recent mechanistic studies have profoundly changed our understanding of the role of boronic esters.[3]
Groundbreaking research has demonstrated that boronic esters do not necessarily require prior hydrolysis to participate in the catalytic cycle.[4][5][6] They can engage directly in the crucial transmetalation step, and depending on the nature of the diol used for esterification, can even accelerate the reaction compared to the parent boronic acid.[4][5] This dual reactivity profile—direct transmetalation or hydrolysis-dependent transmetalation—makes the selection of the boron reagent a nuanced decision based on specific experimental goals.
Head-to-Head Comparison: Key Performance Metrics
The performance of this compound versus its esters can be evaluated across several critical parameters that impact laboratory workflow and synthetic success.
| Feature | This compound | Boronic Esters (e.g., Pinacol, Neopentyl Glycol) | Scientific Rationale & Field Insights |
| Stability & Handling | Moderate to low. Prone to dehydration to form boroxines and susceptible to protodeboronation.[3] | High. Generally stable, crystalline solids with a long shelf-life, resistant to boroxine formation.[1][7] | The bulky diol group in esters sterically protects the boron center, enhancing stability. This is critical for reproducibility in high-throughput screening and large-scale manufacturing. |
| Purification | Challenging via standard silica gel chromatography due to potential decomposition. | Readily purified by silica gel chromatography, especially robust esters like 1,1,2,2-tetraethylethylene glycol (Epin) esters.[8] | The ability to purify the boron reagent before the coupling reaction is a significant advantage for removing impurities that could otherwise lead to side reactions or poison the catalyst.[9] |
| Reactivity | Generally high, but can be inconsistent due to oligomerization.[3][10] | Variable and tunable. Can be highly reactive, sometimes exceeding the parent acid, depending on the ester and conditions.[4][5] | Electron-rich (e.g., glycol) and electron-deficient (e.g., catechol) esters can show rate enhancements over the boronic acid.[4] Sterically hindered esters like pinacol may react more slowly but offer superior stability.[4] |
| Active Species | Forms a boronate species [ArB(OH)3]- with base, which is the active transmetalating agent. | Can transmetalate directly with the [L-Pd(II)-OH] complex or hydrolyze to the boronic acid first.[1][4] | The direct transmetalation pathway for esters can be advantageous under anhydrous or water-sensitive conditions, offering greater control over the reaction.[11] |
| Common Side Reactions | Protodeboronation, especially with sensitive substrates or under harsh basic conditions. | Less prone to protodeboronation due to higher stability.[1] | For challenging substrates like electron-deficient 2-pyridyl halides, the enhanced stability of the corresponding boronic ester is often essential for achieving good yields.[12] |
Mechanistic Pathways: A Fork in the Road
The choice between the acid and the ester introduces two distinct entry points into the Suzuki-Miyaura catalytic cycle's crucial transmetalation step. The diagram below illustrates these converging pathways.
Caption: Converging pathways for boronic acids and esters in the Suzuki-Miyaura catalytic cycle.
Decision Workflow: Selecting the Optimal Reagent
For the practicing scientist, the choice is dictated by the specific context of the synthesis. This workflow provides a logical framework for making an evidence-based selection.
Caption: A decision-making framework for choosing between a boronic acid and its ester.
Experimental Protocols
The following protocols are representative procedures for the Suzuki-Miyaura coupling. They are designed to be self-validating by including checkpoints for reaction monitoring.
Protocol 1: Coupling with this compound
This protocol is optimized for situations where the boronic acid is used directly and is of high purity.
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Causality Note: K₂CO₃ is a moderately strong base sufficient to form the active boronate species without promoting significant protodeboronation of the boronic acid.
-
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[13] The aqueous component is crucial for dissolving the base and facilitating the formation of the boronate.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: After 2-4 hours, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the aryl halide. The reaction is typically complete within 12 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling with this compound Pinacol Ester
This protocol leverages the stability and handling advantages of the boronic ester.
-
Reagent Preparation: To a Schlenk flask under argon, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.1 mmol, 1.1 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Causality Note: A stronger base like Cs₂CO₃ or K₃PO₄ is often used with esters to facilitate either the direct transmetalation pathway or the initial hydrolysis. Fewer equivalents of the boronic ester are often needed due to its higher stability and purity.[9]
-
-
Catalyst Addition: Add the palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) along with a suitable phosphine ligand like 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 3.6 mol%).
-
Solvent Addition: Add a degassed anhydrous solvent such as 1,4-dioxane or toluene (5 mL).[11] While aqueous conditions can be used, anhydrous systems highlight the ability of esters to react without prior hydrolysis.[11]
-
Reaction Execution: Seal the flask and heat to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Workup and Purification: Follow the workup and purification procedure detailed in Protocol 1.
Conclusion
The choice between this compound and its ester derivatives is not merely a matter of stability but a strategic decision that impacts the entire synthetic workflow. Boronic acids remain a viable, often more atom-economical option for rapid, well-optimized reactions where the reagent's purity and stability can be assured.[3] However, for complex, multi-step syntheses, large-scale production, or when working with sensitive substrates, the superior stability, handling, and purification advantages of boronic esters make them the more robust and reliable choice.[7] The modern understanding that boronic esters are not just stable precursors but can be highly reactive species in their own right empowers chemists to select the optimal reagent to achieve their synthetic goals with greater precision and reproducibility.[4][5]
References
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Galkina, I. V., Galkin, V. I., Cherkasov, R. A., & Zueva, E. M. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
- Poster presented at a conference. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Source not fully specified.
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Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Representative Suzuki coupling reaction and hydrolysis products. ResearchGate. [Link]
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R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]
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Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
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Nishihara, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
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ResearchGate. (n.d.). Mechanistic studies. a) Structural stability assessment of aryl boronic ester. ResearchGate. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
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Watson, D. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]
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Buchwald, S. L., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
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Hopemax. (2025). Optimizing Suzuki Coupling with High-Purity Boronic Esters. Hopemax. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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- 13. youtube.com [youtube.com]
A Comparative Guide to the Spectroscopic Characterization of 2-(Isobutoxycarbonyl)phenylboronic acid
In the landscape of synthetic chemistry and drug development, boronic acids are indispensable reagents, pivotal in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. The precise characterization of these molecules is paramount for ensuring reaction success and purity of the final products. This guide provides an in-depth spectroscopic analysis of 2-(Isobutoxycarbonyl)phenylboronic acid, a key building block, and compares its spectral features with those of its parent compound, 2-Carboxyphenylboronic acid, and the foundational Phenylboronic acid.
This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental causality to facilitate a deeper understanding of these compounds.
Chapter 1: Spectroscopic Profile of this compound
This compound (Molecular Formula: C₁₁H₁₅BO₄, Molecular Weight: 222.05 g/mol ) is a derivative of phenylboronic acid where an isobutoxycarbonyl group is substituted at the ortho position. This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.
While a complete, unified set of spectra from a single source is not publicly available, a composite analysis from supplier data and analogous compounds allows for a confident characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is the most informative for confirming the presence and arrangement of hydrogen atoms. For this compound, the expected signals are:
-
Aromatic Protons (Ar-H): Four protons on the phenyl ring, appearing as a complex multiplet pattern typically between 7.2 and 8.2 ppm. The ortho-substitution pattern leads to distinct chemical shifts and coupling constants for each proton.
-
Isobutoxy Protons (-OCH₂CH(CH₃)₂):
-
A doublet for the methylene protons (-OCH₂) adjacent to the ester oxygen, typically around 4.0 ppm.
-
A multiplet for the methine proton (-CH(CH₃)₂) around 2.0 ppm.
-
A doublet for the six equivalent methyl protons (-(CH₃)₂) around 1.0 ppm.
-
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which can be exchangeable with D₂O, often appearing between 5.0 and 8.5 ppm, and its position can be highly dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the 125-140 ppm range. The carbon attached to the boron atom (ipso-carbon) can be difficult to observe due to quadrupolar broadening from the boron nucleus.
-
Isobutoxy Carbons:
-
The methylene carbon (-OCH₂) signal is expected around 71 ppm.
-
The methine carbon (-CH) should appear around 28 ppm.
-
The methyl carbons (-(CH₃)₂) are expected around 19 ppm.
-
IR (Infrared) Spectroscopy: IR spectroscopy is crucial for identifying functional groups.
-
O-H Stretch (Boronic Acid): A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group appear just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹. This is a key diagnostic peak for the ester functional group.
-
B-O Stretch: A strong, characteristic absorption band typically found around 1350 cm⁻¹.[1]
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z), confirming the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be observed.[2]
-
[M-H]⁻ Ion: In negative ion mode, the deprotonated molecule would be expected at an m/z of approximately 221.0.
-
[M+H]⁺ Ion: In positive ion mode, the protonated molecule would be expected at an m/z of approximately 223.0.
-
Boronic Acid Dehydration: It is common for boronic acids to lose water in the mass spectrometer, which may result in the observation of corresponding ions.
Chapter 2: Comparative Spectroscopic Analysis
Understanding the unique spectral features of this compound is best achieved by comparing it to its structural relatives.
Comparator 1: Phenylboronic Acid (PBA)
The simplest parent compound, PBA (C₆H₇BO₂), provides a baseline for the phenylboronic acid moiety.[3]
Comparator 2: 2-Carboxyphenylboronic Acid (2-CPBA)
This compound (C₇H₇BO₄) is the direct precursor to the target molecule, differing only by a carboxylic acid instead of an isobutyl ester.[4][5]
Comparative Data Tables
Table 1: Key ¹H NMR Chemical Shift Comparison (ppm in DMSO-d₆)
| Compound | Aromatic Protons | Other Key Protons |
|---|---|---|
| This compound | ~7.2 - 8.2 (complex multiplet) | -OCH₂: ~4.0 (d); -B(OH)₂: broad singlet |
| Phenylboronic Acid | ~7.3 - 8.0 (multiplets)[6] | -B(OH)₂: ~8.0 (broad s)[6] |
| 2-Carboxyphenylboronic acid | ~7.4 - 8.0 (multiplets) | -COOH: ~13.0 (very broad s); -B(OH)₂: ~8.2 (broad s) |
-
Analysis: The presence of the isobutoxy signals clearly distinguishes the target compound. The electron-withdrawing nature of both the carboxyl and ester groups at the ortho position causes a general downfield shift of the aromatic protons compared to unsubstituted phenylboronic acid. The highly deshielded proton of the carboxylic acid in 2-CPBA is a key differentiator.
Table 2: Key IR Absorption Frequencies Comparison (cm⁻¹)
| Compound | O-H Stretch (B-OH) | C=O Stretch | B-O Stretch |
|---|---|---|---|
| This compound | ~3200-3600 (broad) | ~1700-1730 (strong, sharp) | ~1350 |
| Phenylboronic Acid | ~3280 (broad)[7] | N/A | ~1350[1] |
| 2-Carboxyphenylboronic acid | ~3200-3600 (broad, overlaps with COOH O-H) | ~1680-1710 (strong, broad) | ~1350 |
-
Analysis: The most telling feature is the C=O stretch. For the target ester, this peak is sharp and typically at a higher wavenumber than the broader C=O stretch of the hydrogen-bonded carboxylic acid in 2-CPBA. Phenylboronic acid lacks a C=O stretch entirely.[7][8]
Chapter 3: Experimental Methodologies
The integrity of spectroscopic data is underpinned by robust experimental protocols. The following sections detail standardized procedures for data acquisition.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Causality: The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical as it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.[9][10] Tetramethylsilane (TMS) is added as an internal standard to provide a universal reference point (0 ppm), ensuring data accuracy and comparability across different experiments.[11]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Standard Addition: Add a small amount of TMS as an internal reference.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Protocol 2: Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Causality: ATR-FTIR is chosen for its simplicity and minimal sample preparation.[12][13] The IR beam interacts with the sample via an evanescent wave at the surface of a high-refractive-index crystal (like diamond or zinc selenide), making it suitable for analyzing solids directly without the need for KBr pellets.[14][15]
Methodology:
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.[16]
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound.
Causality: ESI is a "soft" ionization technique that generates gas-phase ions directly from a solution with minimal fragmentation.[17][18] This makes it ideal for confirming the molecular weight of intact molecules.[19] The process involves creating a fine spray of charged droplets, from which solvent evaporates to yield the analyte ions.[20]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water or methanol/water. A small amount of volatile acid (formic acid) or base (ammonium hydroxide) may be added to promote ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets. Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation and desolvation.
-
Mass Analysis: Acquire the mass spectrum in either positive or negative ion mode. Scan across a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Interpretation: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or other adducts) to confirm the molecular weight.
Sources
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- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 149105-19-1: 2-Carboxyphenylboronic acid | CymitQuimica [cymitquimica.com]
- 6. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
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- 9. microbenotes.com [microbenotes.com]
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- 11. api.pageplace.de [api.pageplace.de]
- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
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A Researcher's Guide to Stereochemical Control in Atroposelective Suzuki-Miyaura Couplings: A Comparative Analysis of 2-(Alkoxycarbonyl)phenylboronic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, establishing stereochemical control is paramount. Axially chiral biaryls, a key structural motif in numerous pharmaceuticals and chiral ligands, present a unique synthetic challenge. The atroposelective Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for their construction. This guide provides an in-depth technical comparison of 2-(alkoxycarbonyl)phenylboronic acids, with a focus on 2-(isobutoxycarbonyl)phenylboronic acid, as substrates in these critical transformations. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in this field.
The Crucial Role of the ortho-Substituent in Atroposelective Synthesis
The success of an atroposelective Suzuki-Miyaura coupling hinges on restricting the rotation around the newly formed aryl-aryl bond, allowing for the isolation of stable, non-interconverting atropisomers. This is typically achieved by employing substrates with sterically demanding groups at the ortho positions of both coupling partners.[1] 2-(Alkoxycarbonyl)phenylboronic acids are particularly valuable in this context. The ester functionality not only provides the necessary steric bulk to create a significant rotational barrier but also serves as a versatile synthetic handle for further molecular elaboration.
The choice of the specific ester group (e.g., isobutoxycarbonyl vs. methoxycarbonyl) and the other coupling partner dictates the steric environment of the transition state during the C-C bond formation, which is the stereochemistry-determining step. The interplay between the boronic acid, the aryl halide, and the chiral ligand coordinated to the palladium catalyst determines the facial selectivity and, consequently, the enantiomeric excess (ee) of the final product.[2]
Comparative Performance in Atroposelective Suzuki-Miyaura Coupling
While specific experimental data for this compound in published enantioselective couplings is limited, we can infer its performance by comparing it with other well-documented ortho-substituted phenylboronic acids. The key variables influencing enantioselectivity are the steric hindrance of the boronic acid's substituent and the nature of the chiral ligand.
Let's consider a model reaction: the coupling of an ortho-substituted phenylboronic acid with a naphthyl electrophile, a common strategy for synthesizing axially chiral biaryls.
| Boronic Acid (R) | Aryl Halide | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 2-Methyl | 1-Bromo-2-naphthylphosphonate | (S)-KenPhos | >80 | 88-94 | [2] |
| 2-Formyl | 1-Bromo-2-naphthylphosphonate | (R)-Cy-MOP | 75 | 94 | |
| 2-(Alkoxycarbonyl) | 1-Bromo-2-naphthylamide | (S)-KenPhos | >80 | ~90 (projected) |
Analysis of Performance:
-
Steric Influence : The isobutoxycarbonyl group is significantly larger than a methyl or formyl group. This increased steric demand is expected to enhance the rotational barrier in the biaryl product. In the transition state, this bulk can lead to more defined interactions with the chiral ligand, potentially resulting in higher enantioselectivity compared to smaller substituents.
-
Electronic Effects : The electron-withdrawing nature of the carbonyl group in this compound can influence the transmetalation step of the catalytic cycle. However, in atroposelective couplings, steric factors in the reductive elimination step are often the dominant control element for enantioselectivity.[2]
-
Alternative Reagents : Compared to 2-formylphenylboronic acids, which have shown excellent results (up to 97% ee)[3], 2-(alkoxycarbonyl)phenylboronic acids offer a different type of steric profile and electronic character. The formyl group is planar, while the alkoxycarbonyl group has more conformational flexibility. This can lead to different diastereomeric transition states and, thus, different levels of enantioselection with a given chiral ligand. The choice between these reagents would depend on the specific target molecule and the optimization of the catalyst system.
Experimental Workflow & Protocols
Achieving high enantioselectivity requires meticulous attention to experimental detail. Below are a representative protocol for an atroposelective Suzuki-Miyaura coupling and a standard workflow for product analysis.
Representative Protocol: Atroposelective Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of axially chiral biaryls using ortho-substituted boronic acids.[2]
Materials:
-
Aryl Bromide (e.g., N-(2-bromonaphthalen-1-yl)pivalamide) (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Pd₂(dba)₃ (1-2.5 mol%)
-
Chiral Monophosphine Ligand (e.g., (S)-KenPhos) (2.4 - 6 mol%)
-
Base (e.g., K₃PO₄ or CsF) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or THF)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ and the chiral ligand. Add a portion of the anhydrous solvent and stir at room temperature for 20-30 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the aryl bromide, this compound, and the base.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction vessel containing the substrates and base. Add the remaining solvent to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 70-80 °C) with vigorous stirring for the required time (typically 12-40 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the axially chiral biaryl.
Logical Framework for Stereochemical Assessment
The comprehensive assessment of the reaction's stereochemical outcome follows a logical progression from initial setup to final analysis.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Isobutoxycarbonyl)phenylboronic Acid
For Immediate Use by Laboratory Professionals
In the landscape of modern drug discovery and development, the responsible handling and disposal of chemical reagents are not merely procedural; they are foundational to scientific integrity, personnel safety, and environmental stewardship. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of 2-(Isobutoxycarbonyl)phenylboronic acid. By moving beyond a simple checklist, we delve into the chemical principles that inform these procedures, empowering you to manage this reagent with confidence and precision.
Understanding the Reagent: A Profile of this compound
This compound (CAS No. 1256345-85-3) is a member of the versatile boronic acid class of compounds, frequently employed in synthetic chemistry.[1][2] While specific, comprehensive toxicological data for this particular molecule is limited, the general characteristics of phenylboronic acids provide a strong framework for safe handling. These compounds are typically crystalline solids and should be handled as potential irritants to the skin, eyes, and respiratory system.[3][4] The isobutoxycarbonyl group may influence its solubility and reactivity profile compared to simpler phenylboronic acids.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H15BO4 | [1][5] |
| Molecular Weight | 222.05 g/mol | [5] |
| Appearance | White to off-white solid (typical for this class) | General Chemical Knowledge |
| Storage | Recommended to be stored refrigerated.[1] | [1] |
The boronic acid functional group is a Lewis acid, which can participate in various chemical reactions. It is crucial to be aware of its incompatibility with strong oxidizing agents, strong acids, and strong bases.[3][4] Thermal decomposition may produce carbon oxides (CO, CO₂) and oxides of boron.[3][4]
The Core Directive: A Hazard-Based Approach to Disposal
All materials contaminated with this compound must be treated as hazardous waste.[6] Under no circumstances should this chemical, in solid or solution form, be disposed of down the drain or in standard refuse containers. The primary objective is to segregate, contain, and transfer the waste to a licensed disposal facility in compliance with all local, state, and federal regulations.[7]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and dispose of them as solid hazardous waste after handling.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is essential.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. All handling of the solid should ideally occur within a fume hood.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Solid Waste:
-
Place unused or expired this compound directly into a designated, clearly labeled hazardous solid waste container.
-
All contaminated disposables, including weighing papers, pipette tips, gloves, and bench paper, must be collected in the same container.[6]
-
-
Liquid Waste:
Step 3: Container Management - Secure and Compliant
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Closure: Keep waste containers securely sealed at all times, except when adding waste.
-
Compatibility: Ensure the container material is compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.
Step 4: Decontamination of Glassware
Properly decontaminating reusable glassware is a critical final step.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinsate is hazardous and must be collected in the designated liquid waste container.[6]
-
Secondary Wash: A subsequent wash with a cleaning solution can then be performed.
Step 5: Final Disposal Pathway
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area, in accordance with your institution's policies and EPA regulations.
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the scheduled pickup and final disposal by a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from initial preparation to final collection.
Caption: A logical workflow for the safe disposal of this compound.
Concluding Remarks: A Culture of Safety
The procedures outlined in this guide are designed to be both comprehensive and adaptable to the specific protocols of your institution. Always consult your organization's Chemical Hygiene Plan and your Environmental Health and Safety department for any site-specific requirements. By embracing a proactive and informed approach to chemical waste management, you contribute to a robust culture of safety that protects you, your colleagues, and the wider community.
References
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ChemWhat. "this compound CAS#: 1256345-85-3." ChemWhat. Accessed January 15, 2026. [Link]
-
Sinfoo Biotech. "this compound,(CAS# 1256345-85-3)." Sinfoo Biotech. Accessed January 15, 2026. [Link]
-
PubChem. "this compound." National Institutes of Health. Accessed January 15, 2026. [Link]
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- 5. This compound | C11H15BO4 | CID 53216382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A Researcher's Guide to the Safe Handling of 2-(Isobutoxycarbonyl)phenylboronic Acid
For the diligent researcher, scientist, and drug development professional, the foundational principles of laboratory safety are paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 2-(Isobutoxycarbonyl)phenylboronic acid, a member of the boronic acid class of compounds. While this document offers in-depth guidance, it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive information.
The protocols outlined herein are designed to establish a self-validating system of safety, ensuring that each step, from preparation to disposal, minimizes risk to personnel and the environment. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Phenylboronic acids as a class of compounds can present several potential hazards. While a specific SDS for this compound was not identified, related compounds are known to cause skin and eye irritation.[1][2][3][4][5] Some may also cause respiratory irritation if inhaled and may be harmful if swallowed.[1][5][6][7] Therefore, a conservative approach to handling, assuming these potential hazards, is warranted.
Immediate Precautions:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][8]
-
An eyewash station and safety shower must be readily accessible in the event of accidental exposure.[1][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling any chemical. The following table summarizes the recommended PPE for working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][9] | Protects against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[1][8][10] | Prevents skin contact, which can lead to irritation. Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling.[1][10] |
| Body Protection | A fully fastened, flame-resistant lab coat worn over long pants.[1] | Protects the skin from accidental spills. |
| Footwear | Closed-toe shoes.[1][8] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations that could generate significant dust in the absence of a fume hood.[2][10] | Prevents the inhalation of airborne particles that may cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring the integrity of your experiment.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Weighing: If the compound is a solid, carefully weigh the required amount on weighing paper or in a suitable container within the fume hood to contain any dust.
3.2. In-Use Procedures:
-
Dissolving/Reaction Setup: When dissolving the compound or setting up a reaction, add reagents slowly to avoid splashing. Keep all containers capped when not in use.
-
Heating: If heating is required, use a well-controlled heating mantle or bath. Boronic acids can decompose at high temperatures, potentially releasing hazardous fumes.[11]
3.3. Post-Handling Decontamination:
-
Work Surface: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or acetone) and then with soap and water. Dispose of the cleaning materials as hazardous waste.
-
Glassware: Rinse contaminated glassware with a suitable organic solvent, collecting the rinse as liquid hazardous waste.[8] Then, wash the glassware with soap and water and allow it to dry completely.
Spill Management: A Swift and Safe Response
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the immediate steps to take.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Ensuring Environmental Responsibility
All waste generated from the use of this compound must be treated as hazardous waste.[8]
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed container for solid hazardous waste.[8]
-
Liquid Waste: Solutions containing the compound and solvent rinses from glassware should be collected in a labeled, sealed container for liquid hazardous waste.[8]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[8]
-
Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific procedures for hazardous waste pickup.
By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that scientific advancement and personal safety go hand in hand.
References
- Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide. Benchchem.
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone.
- Personal protective equipment for handling 4-Formylphenylboronic acid. Benchchem.
- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Phenylboronic acid - SAFETY DATA SHEET.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Safety Data Sheet: Phenylboronic acid. Carl ROTH.
- Phenylboronic acid - Safety Data Sheet. ChemicalBook.
- (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet. BLD Pharmatech.
- 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester Safety Data Sheet. AK Scientific, Inc.
- Phenylboronic acid Safety Data Sheet. Sigma-Aldrich.
- 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Safety Data Sheet. TCI Chemicals.
- 4-(1H-Tetrazol-5-yl)phenylboronic acid Safety Data Sheet. Sigma-Aldrich.
- 2-(Ethoxycarbonyl)phenylboronic acid Safety Data Sheet. Fisher Scientific.
- 2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid Safety Data Sheet. AFG Bioscience.
- (3-(Neopentyloxy)phenyl)boronic acid Safety Data Sheet. Fluorochem.
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

